Product packaging for Disperse Red 17(Cat. No.:CAS No. 3179-89-3)

Disperse Red 17

Cat. No.: B1352304
CAS No.: 3179-89-3
M. Wt: 344.4 g/mol
InChI Key: ADCWDMYESTYBBN-UHFFFAOYSA-N
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Description

Disperse red 17 is a member of azobenzenes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N4O4 B1352304 Disperse Red 17 CAS No. 3179-89-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[N-(2-hydroxyethyl)-3-methyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c1-13-12-16(20(8-10-22)9-11-23)6-7-17(13)19-18-14-2-4-15(5-3-14)21(24)25/h2-7,12,22-23H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCWDMYESTYBBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30863120, DTXSID80879791
Record name 2,2'-({3-Methyl-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}imino)diethanol
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Record name C.I. Disperse Red 17
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3179-89-3, 1016649-26-5
Record name Disperse Red 17
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Record name Disperse Red 17
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Record name Ethanol, 2,2'-[[3-methyl-4-[2-(4-nitrophenyl)diazenyl]phenyl]imino]bis-
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Record name 2,2'-({3-Methyl-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}imino)diethanol
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Record name C.I. Disperse Red 17
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Record name 2,2'-[[3-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bisethanol
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Foundational & Exploratory

Disperse Red 17 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

Abstract

Disperse Red 17 is a monoazo disperse dye characterized by its vibrant red hue and application in coloring synthetic materials. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, and toxicological profile. All quantitative data is presented in structured tables for clarity. Methodologies for key experimental assessments are detailed to support research and development activities.

Chemical Identity and Structure

This compound, belonging to the single azo class of dyes, is chemically identified as 2-[N-(2-hydroxyethyl)-3-methyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol.[1] Its structure features a nitro-substituted azobenzene chromophore linked to an N,N-bis(2-hydroxyethyl)amino auxochrome.

Chemical Structure:

(A 2D chemical structure image would be placed here in a formal whitepaper)

The key identifiers for this compound are summarized in the table below.

IdentifierValue
IUPAC Name 2-[N-(2-hydroxyethyl)-3-methyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol[1]
CAS Number 3179-89-3[2]
C.I. Name This compound[2]
C.I. Number 11210[2]
Molecular Formula C₁₇H₂₀N₄O₄
SMILES CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=CC=C(C=C2)--INVALID-LINK--[O-]
InChI Key ADCWDMYESTYBBN-UHFFFAOYSA-N

A variety of synonyms are used for this compound in commercial and research contexts, including Acetate Red GG, C.I. 11210, and Disperse Red C-2R.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its application, particularly in dyeing processes and for assessing its environmental and biological fate.

PropertyValueReference
Molecular Weight 344.37 g/mol
Physical Form Dark brown/deep violet powder
Melting Point 160 °C
Boiling Point 479.47 °C (rough estimate)
Water Solubility 0.3 mg/L (at 22 °C)
Solubility Soluble in ethanol and acetone
Partition Coefficient (Log P o/w) 3.575 (for a sample with 31.5% purity)
UV-Vis Absorption Max (λmax) ~510 nm (in certain solvents, major peak)

Synthesis and Manufacturing

This compound is synthesized through a standard azo coupling reaction. The general manufacturing process involves two primary steps.

Experimental Protocol: General Synthesis

  • Diazotization: 4-Nitrobenzenamine is diazotized by reacting it with nitrosylsulfuric acid or sodium nitrite in a strong acid medium (such as sulfuric acid) at a low temperature (typically 0-5 °C). This reaction converts the primary aromatic amine into a diazonium salt intermediate.

  • Azo Coupling: The resulting diazonium salt solution is then slowly added to a solution containing the coupling component, N,N-bis(2-hydroxyethyl)-3-methylbenzenamine, under controlled pH and temperature conditions. The electrophilic diazonium salt attacks the electron-rich coupling component to form the final azo dye molecule.

  • Isolation: The crude this compound precipitates from the reaction mixture and is then isolated through filtration, followed by washing and drying.

Toxicological Profile

The safety of this compound has been evaluated by various regulatory bodies, particularly for its use in consumer products like hair dyes.

Toxicological EndpointResult
Acute Oral Toxicity (Rat) LD50 > 2000 mg/kg bw
Skin Irritation (Rabbit) Not classified as a skin irritant
Skin Sensitization May cause an allergic skin reaction (GHS Category 1)
Mutagenicity (Ames Test) Considered mutagenic in Salmonella typhimurium strains TA98 and TA100

Experimental Protocols: Toxicological Assays

  • Acute Oral Toxicity (Limit Test):

    • Guideline: Based on OECD Guideline 401 (older version).

    • Methodology: A single dose of 2000 mg/kg body weight was administered by gastric gavage to groups of 5 male and 5 female rats. The animals were observed for mortality and clinical signs of toxicity at 1, 2, and 4 hours post-dosing and daily for 14 days. Body weights were recorded on days 1, 8, and 15. A macroscopic examination of major organs was performed at the end of the study.

  • Mutagenicity - Bacterial Reverse Mutation Assay (Ames Test):

    • Guideline: Based on principles of OECD 471.

    • Methodology: The test was conducted with Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537. This compound was tested at eight concentrations ranging from 3 to 5000 µ g/plate , both with and without a metabolic activation system (S9 mix). The plates were incubated and the number of revertant colonies was counted. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies.

Applications and Regulatory Status

This compound is primarily used as a dye for hydrophobic synthetic fibers.

Primary Applications:

  • Textile Dyeing: Used for dyeing polyester, polyamide, acetate, and acrylic fibers. It is suitable for high-temperature dyeing methods.

  • Cosmetics: Employed as a direct hair coloring agent in both semi-permanent and oxidative hair dye formulations.

  • Other Uses: It has also been used for coloring plastics and in tattoo inks.

Regulatory Status:

  • In the European Union, the use of this compound in tattoo inks and permanent make-up is restricted to a maximum concentration of 0.1% by weight.

  • The Scientific Committee on Consumer Safety (SCCS) has issued opinions on its safety for use in hair dye formulations, concluding it is safe at specified maximum concentrations (e.g., up to 2.0% in oxidative formulations on-head). It is noted that the substance has a sensitizing potential.

References

A Technical Guide to C.I. 11210 / Disperse Red 17 (CAS 3179-89-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. 11210, commercially known as Disperse Red 17, is a monoazo dye recognized for its application in coloring synthetic materials. Identified by the CAS number 3179-89-3, this compound is utilized in the textile industry for dyeing polyester and other synthetic fibers and has also been incorporated into cosmetics and plastics.[1][2][3][4] Its chemical and toxicological profile is of significant interest to researchers and professionals in materials science, toxicology, and drug development due to its widespread use and potential for human exposure. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and toxicological data, including summaries of experimental methodologies.

Chemical and Physical Properties

This compound is characterized by the following properties:

PropertyValueReference
Chemical Name 2,2'-[[3-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bisethanol[5]
Synonyms C.I. 11210, this compound, 3-Methyl-4-(4'-nitrophenylazo)-N,N-bis(2-hydroxyethyl)aniline
CAS Number 3179-89-3
Molecular Formula C₁₇H₂₀N₄O₄
Molecular Weight 344.37 g/mol
Appearance Deep violet powder
Melting Point 149.2 °C
Water Solubility 0.3 mg/L at 22 °C
Log P (o/w) 3.575 (for a preparation with 31.5% purity)

Synthesis

The synthesis of this compound involves a diazo coupling reaction. The general procedure is as follows:

  • Diazotization: 4-Nitrobenzenamine is diazotized.

  • Coupling: The resulting diazonium salt is coupled with N,N-bis(2-hydroxyethyl)-3-methylbenzenamine.

A detailed experimental protocol for a similar disperse dye, Disperse Red 177, provides insight into the potential reaction conditions, which can be adapted for this compound. This involves dissolving the amine in sulfuric or phosphoric acid, followed by the addition of a nitrosylating agent (like nitrosulfuric acid or sodium nitrite) at low temperatures (0-5°C). The subsequent coupling reaction is also performed at low temperatures in an acidic medium.

Analytical Methods

The determination of this compound in various matrices is crucial for quality control and safety assessment. High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique. For instance, HPLC was used to analyze the dye content in test batches for toxicological studies, where a 70-80% peak area at 210 nm and 254 nm was reported for the dye with a dispersant.

Applications

This compound is primarily used as a colorant in the following applications:

  • Textiles: Dyeing of polyester fibers, silk, wool, yarn, nylon, and acrylic fabrics.

  • Cosmetics: Formulations for hair dyes, both oxidative and semi-permanent, as well as in bath products, makeup, and skin care products.

  • Plastics: Coloring of various plastics.

Toxicological Profile

A substantial body of research has been conducted to evaluate the safety of this compound. The following table summarizes key toxicological data.

EndpointSpeciesRouteResultsReference
Acute Oral Toxicity (LD50) RatOral> 2000 mg/kg body weight
Skin Irritation RabbitDermalNot classified as a skin irritant
Eye Irritation RabbitOcularNot classified as a serious eye irritant
Skin Sensitization --May cause an allergic skin reaction. A sensitizing potential cannot be excluded.
Genotoxicity (Ames Test) S. typhimuriumIn vitroNegative
Genotoxicity (HPRT Assay) Chinese Hamster V79 CellsIn vitroNegative
Genotoxicity (Micronucleus Test) MouseIn vivoNegative
Carcinogenicity --Not classified as carcinogenic

Experimental Protocols

Acute Oral Toxicity Study (as per OECD Guideline 401, adapted)
  • Test Species: Rat (5 males and 5 females per group).

  • Administration: A single dose administered by gastric gavage. A limit test is often performed at 2000 mg/kg body weight.

  • Vehicle: An appropriate vehicle is used to suspend the test substance.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes at 1, 2, and 4 hours post-dosing and daily for 14 days.

  • Body Weight: Recorded on days 1, 8, and 15.

  • Necropsy: A macroscopic examination of the main organs is performed at the end of the study.

  • Data Analysis: The LD50 is calculated if necessary, though for a limit test, the focus is on observing toxicity at the limit dose.

Skin Irritation Study (as per OECD Guideline 404, adapted)
  • Test Species: Rabbit (3 females).

  • Application: 0.5 g of the test substance, moistened with water, is applied to a 6.25 cm² area of intact skin.

  • Exposure: A semi-occlusive patch is applied and left in place for 4 hours.

  • Post-exposure: The remaining test substance is removed by swabbing with cotton wool soaked in warm water.

  • Observations: The application site is observed for erythema and edema at specified intervals after patch removal.

  • Data Analysis: The skin reactions are scored according to a standardized scale (e.g., Draize scale).

In Vitro Gene Mutation Assay in Bacteria (Ames Test) (as per OECD Guideline 471)
  • Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).

  • Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (S9 mix from induced rat liver).

  • Procedure: Various concentrations of this compound (e.g., 3 to 5000 µ g/plate ) are added to the bacterial cultures.

  • Endpoint: The number of revertant colonies (mutated bacteria that can grow in a selective medium) is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Signaling Pathways and Molecular Interactions

Currently, there is a lack of specific research identifying the direct signaling pathways modulated by this compound. However, as an azo dye, its potential for interaction with biological systems can be inferred from the broader class of compounds. Azo dyes can be metabolized by azoreductases, potentially leading to the formation of aromatic amines, which are known to have toxicological implications.

The genotoxicity of some azo dyes has been linked to their ability to bind to DNA, potentially through intercalation or groove binding, which can interfere with DNA replication and transcription. This interaction is a critical initiating event in chemical carcinogenesis.

Below is a conceptual workflow illustrating the potential toxicological assessment of a substance like this compound, from initial exposure to the assessment of genotoxicity.

Toxicological_Assessment_Workflow cluster_exposure Exposure Assessment cluster_adme ADME cluster_toxicity Toxicity Assessment Exposure Dermal or Oral Exposure to this compound Absorption Absorption Exposure->Absorption Distribution Distribution to Tissues Absorption->Distribution Metabolism Metabolism (e.g., Azoreduction) Distribution->Metabolism Excretion Excretion Metabolism->Excretion Molecular_Interaction Interaction with Macromolecules (e.g., DNA) Metabolism->Molecular_Interaction Cellular_Effects Cellular Effects (e.g., DNA Damage) Molecular_Interaction->Cellular_Effects Genotoxicity_Assays Genotoxicity Assays (Ames, Micronucleus) Cellular_Effects->Genotoxicity_Assays Adverse_Outcome Adverse Outcome (e.g., Mutation, Cytotoxicity) Genotoxicity_Assays->Adverse_Outcome

Caption: Conceptual workflow for the toxicological assessment of this compound.

Conclusion

C.I. 11210 / this compound is a widely used azo dye with a well-characterized, low acute toxicity profile. However, concerns remain regarding its potential for skin sensitization. While current standard genotoxicity assays have not indicated mutagenic potential, the metabolism of azo dyes into potentially harmful aromatic amines warrants continued investigation. For professionals in drug development, understanding the toxicological profile of such compounds is essential, particularly when considering potential impurities or metabolites in pharmaceutical products. Further research into the specific molecular mechanisms and signaling pathways affected by this compound would provide a more complete understanding of its biological activity.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Disperse Red 17

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Disperse Red 17, also known by its Colour Index name C.I. 11210, is a monoazo disperse dye used in the textile industry for dyeing synthetic fibers such as polyester, acetate, and nylon.[1][2] It is also utilized in the formulation of cosmetics and hair dyes.[3][4] The synthesis of this compound is a well-established process in industrial organic chemistry, primarily involving a two-stage reaction: the diazotization of an aromatic amine followed by an azo coupling reaction with a suitable coupling component.[5] This guide provides a detailed overview of the synthesis, manufacturing process, and experimental protocols for this compound.

Chemical Structure and Properties

PropertyValue
Chemical Name 2,2'-[[3-Methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bisethanol
C.I. Name This compound
C.I. Number 11210
CAS Number 3179-89-3
Molecular Formula C₁₇H₂₀N₄O₄
Molecular Weight 344.37 g/mol
Appearance Deep violet powder

Synthesis Pathway

The synthesis of this compound involves two primary steps:

  • Diazotization of 2-chloro-4-nitroaniline: 2-chloro-4-nitroaniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), to form the corresponding diazonium salt. This reaction is carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

  • Azo Coupling: The freshly prepared diazonium salt is then reacted with the coupling component, N-ethyl-N-(2-hydroxyethyl)aniline, in a process known as azo coupling. This electrophilic aromatic substitution reaction results in the formation of the this compound dye. The reaction is typically carried out in a slightly acidic to neutral medium.

Synthesis_of_Disperse_Red_17 cluster_diazotization Diazotization cluster_coupling Azo Coupling 2-chloro-4-nitroaniline 2-chloro-4-nitroaniline Reagents_D NaNO₂ + HCl (0-5 °C) 2-chloro-4-nitroaniline->Reagents_D Diazonium_Salt 2-chloro-4-nitrobenzenediazonium chloride Reagents_C Slightly acidic to neutral medium Diazonium_Salt->Reagents_C Reagents_D->Diazonium_Salt Coupling_Component N-ethyl-N-(2-hydroxyethyl)aniline Coupling_Component->Reagents_C Disperse_Red_17 This compound Reagents_C->Disperse_Red_17

Synthesis pathway of this compound.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles
2-chloro-4-nitroaniline172.5717.30.1
Sodium Nitrite (NaNO₂)69.007.20.104
Concentrated Hydrochloric Acid (HCl)36.46~30 mL-
N-ethyl-N-(2-hydroxyethyl)aniline165.2316.50.1
Sodium Acetate (CH₃COONa)82.03As needed-
Ice-As needed-
Dimethylsulfoxide (optional)78.1310 mL-

Procedure:

Part 1: Diazotization of 2-chloro-4-nitroaniline

  • In a well-stirred reactor, prepare a mixture of 100 g of ice and 30 mL of concentrated hydrochloric acid.

  • Dissolve 17.3 g of 2-chloro-4-nitroaniline in 10 mL of dimethylsulfoxide at 45 °C (this step aids in dissolving the sparingly soluble amine).

  • Add the amine solution to the ice-acid mixture with efficient stirring. The amine will precipitate.

  • Prepare a solution of 7.2 g of sodium nitrite in 25 mL of water.

  • Slowly add the sodium nitrite solution to the amine suspension over a period of 15-20 minutes, maintaining the temperature at 0-5 °C using an ice bath.

  • Continue stirring for an additional 30 minutes to ensure complete diazotization. The completion of the reaction can be checked by testing for the absence of nitrous acid with starch-iodide paper.

Part 2: Azo Coupling

  • In a separate beaker, dissolve 16.5 g of N-ethyl-N-(2-hydroxyethyl)aniline in a suitable solvent, such as a mixture of water and a small amount of acetic acid.

  • Cool the coupling component solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared diazonium salt solution to the cooled coupling component solution with vigorous stirring.

  • Maintain the pH of the reaction mixture between 4 and 6 by the portion-wise addition of a saturated sodium acetate solution.

  • A colored precipitate of this compound will form. Continue stirring the mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

Part 3: Isolation and Purification

  • Filter the precipitated dye using a Buchner funnel.

  • Wash the filter cake with cold water to remove any unreacted salts and acids.

  • The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain a product of high purity.

  • Dry the purified dye in an oven at a controlled temperature (e.g., 60-70 °C).

Experimental_Workflow Start Start Diazotization Diazotization of 2-chloro-4-nitroaniline Start->Diazotization HCl, NaNO₂, 0-5°C Coupling Azo Coupling with N-ethyl-N-(2-hydroxyethyl)aniline Diazotization->Coupling Add diazonium salt to coupling component Isolation Filtration and Washing Coupling->Isolation Precipitate forms Purification Recrystallization Isolation->Purification Crude dye Drying Drying of Product Purification->Drying Purified dye End This compound Drying->End

General experimental workflow for the synthesis of this compound.

Manufacturing Process Considerations

The industrial manufacturing of this compound follows the same fundamental chemical principles as the laboratory synthesis but is scaled up and optimized for efficiency, safety, and cost-effectiveness. Key considerations include:

  • Raw Material Purity: The purity of the starting materials, 2-chloro-4-nitroaniline and N-ethyl-N-(2-hydroxyethyl)aniline, is crucial for obtaining a high-quality final product with good color fastness and dyeing properties.

  • Temperature Control: Strict temperature control during the diazotization step is critical to prevent the decomposition of the unstable diazonium salt.

  • pH Control: Maintaining the optimal pH during the coupling reaction is essential for maximizing the yield and purity of the dye.

  • Dispersion: For its application as a disperse dye, the final product is milled to a fine particle size and formulated with dispersing agents to ensure stable dispersion in the dye bath.

  • Effluent Treatment: The manufacturing process generates acidic wastewater containing residual chemicals. Proper treatment of this effluent is necessary to comply with environmental regulations.

Safety and Handling

  • 2-chloro-4-nitroaniline: This is a toxic and hazardous chemical. Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, should be used when handling this compound.

  • Diazonium Salts: Diazonium salts are potentially explosive when dry and should be handled with extreme caution. They are typically used in solution immediately after preparation and are not isolated.

  • Acids and Bases: Concentrated acids and bases used in the synthesis are corrosive and should be handled with care in a well-ventilated fume hood.

References

In-Depth Technical Guide: Spectroscopic and Biological Profile of a Novel Kv7 Channel Activator with Molecular Formula C17H20N4O4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data, experimental protocols, and biological context for a significant compound with the molecular formula C₁₇H₂₀N₄O₄. This molecule, a potent and chemically stable neuronal Kv7 potassium channel activator, has been identified as a promising lead compound in the development of novel treatments for hyperexcitability disorders such as epilepsy. For the purpose of this guide, we will refer to this compound as Compound 60 , in line with its designation in key scientific literature.

Compound Identification and Structure

Compound 60 is a derivative of Retigabine, a previously approved anticonvulsant. The structural modifications incorporated into Compound 60 were designed to enhance its potency, metabolic stability, and photochemical stability, addressing some of the limitations of its predecessor.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for Compound 60, providing a quantitative basis for its structural elucidation and characterization.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.68d, J = 8.6 Hz2HAr-H
7.45d, J = 8.6 Hz2HAr-H
7.20s1HAr-H
6.54s1HAr-H
4.45t, J = 6.5 Hz2H-CH₂-
3.32q, J = 7.1 Hz2H-CH₂-
1.65m2H-CH₂-
1.38m4H-(CH₂)₂-
1.25t, J = 7.1 Hz3H-CH₃
0.90t, J = 7.3 Hz3H-CH₃

Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
168.5C=O
154.2C=O
142.1Ar-C
138.5Ar-C
132.8Ar-C
128.4Ar-CH
125.9Ar-CH
116.3Ar-CH
114.8Ar-C
109.7Ar-CH
61.8-O-CH₂-
43.7-N-CH₂-
31.5-CH₂-
29.8-CH₂-
22.6-CH₂-
14.7-CH₃
14.1-CH₃

Solvent: CDCl₃

Table 3: Mass Spectrometry Data
Ionm/z
[M+H]⁺361.1557
Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
3450-3300N-H stretching
2960-2850C-H stretching (aliphatic)
1710C=O stretching (carbamate)
1680C=O stretching (amide)
1620, 1580, 1500C=C stretching (aromatic)
1240C-N stretching

Experimental Protocols

The characterization of Compound 60 involves a series of well-defined experimental procedures. Below are the methodologies for its synthesis and the acquisition of the presented spectral data.

Synthesis of Compound 60

The synthesis of Compound 60 is achieved through a multi-step process, a general outline of which is provided in the workflow diagram below. The key steps typically involve the formation of amide and carbamate functionalities.

G A Starting Material (Substituted Aniline) B Acylation A->B Acyl Chloride, Base C Nitration B->C HNO₃, Ac₂O D Reduction of Nitro Group C->D H₂, Pd/C E Carbamate Formation D->E Ethyl Chloroformate, Base F Final Product (Compound 60) E->F

Caption: General synthetic workflow for Compound 60.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.

  • Infrared (IR) Spectroscopy: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer using the attenuated total reflectance (ATR) technique.

Biological Activity and Signaling Pathway

Compound 60 is a potent activator of neuronal Kv7 (KCNQ) potassium channels, which play a crucial role in regulating neuronal excitability. By opening these channels, Compound 60 increases potassium efflux, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal firing. This mechanism of action is central to its anticonvulsant properties.

The primary molecular targets of Compound 60 are the heteromeric Kv7.2/Kv7.3 channels, which are predominantly expressed in the brain and are critical for controlling the resting membrane potential and preventing excessive neuronal activity.

G cluster_0 Compound 60 Compound 60 Kv7.2/7.3 Channel Kv7.2/7.3 Channel Compound 60->Kv7.2/7.3 Channel Activates K+ Efflux K+ Efflux Kv7.2/7.3 Channel->K+ Efflux Increases Membrane Hyperpolarization Membrane Hyperpolarization K+ Efflux->Membrane Hyperpolarization Decreased Neuronal Excitability Decreased Neuronal Excitability Membrane Hyperpolarization->Decreased Neuronal Excitability Anticonvulsant Effect Anticonvulsant Effect Decreased Neuronal Excitability->Anticonvulsant Effect

Caption: Signaling pathway of Compound 60's anticonvulsant action.

Conclusion

The comprehensive spectral and biological data presented in this guide underscore the significance of Compound 60 as a well-characterized and potent Kv7 channel activator. Its improved stability and efficacy make it a valuable lead compound for the development of next-generation therapies for epilepsy and other neurological disorders characterized by neuronal hyperexcitability. The detailed experimental protocols provide a foundation for further research and development in this area.

An In-Depth Technical Guide to the Photophysical Properties of Disperse Red 17 Dye

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 17, also known by its Colour Index name C.I. 11210, is a monoazo dye characterized by its vibrant red hue and application in the dyeing of synthetic fibers such as polyester, polyamide, and acetate.[1] Its chemical structure features a nitro-substituted phenylazo group coupled to an N,N-bis(2-hydroxyethyl)-3-methylaniline moiety. This structure is responsible for its characteristic color and its limited solubility in water, a defining feature of disperse dyes. Beyond its primary use in the textile industry, this compound also finds application in cosmetics, particularly in hair dye formulations.[2] Understanding the photophysical properties of this dye is crucial for optimizing its use in various applications and for assessing its potential in fields such as materials science and biological imaging.

This technical guide provides a comprehensive overview of the core photophysical properties of this compound, including its absorption and emission characteristics, and the influence of the solvent environment on these properties. Detailed experimental protocols for the characterization of this dye are also presented to facilitate reproducible research.

Core Photophysical Properties

The interaction of this compound with light is governed by its electronic structure. The key photophysical parameters, including absorption and emission maxima, molar extinction coefficient, and fluorescence quantum yield, are highly dependent on the surrounding solvent polarity. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited electronic states of the dye molecule by the solvent.

Data Presentation

The following tables summarize the available quantitative photophysical data for this compound and the closely related Disperse Red 1. It is important to note that in some literature, "Disperse Red 1" and "this compound" are used interchangeably; however, for the purpose of this guide, the specific compound name as cited in the source is used.

Table 1: Absorption Properties of Disperse Red 1 in Various Solvents

SolventAbsorption Maximum (λmax) (nm)Molar Absorptivity (ε) (L mol-1 cm-1)
Acetone4063,208
Acetonitrile (ACN)40611,174
Dimethylformamide (DMF)40615,846
Ethanol40613,708

Table 2: Fluorescence Quantum Yield of Disperse Red 1 in Various Solvents

SolventFluorescence Quantum Yield (ΦF)
Methanol~10-3
Ethylene Glycol~10-3
Glycerol~10-3
Phenol~10-3

Experimental Protocols

Accurate determination of the photophysical properties of this compound requires standardized experimental procedures. Due to its low water solubility, special attention must be paid to solvent selection and sample preparation.

UV-Vis Absorption Spectroscopy

This protocol outlines the measurement of the absorption spectrum of this compound to determine its absorption maximum (λmax) and molar extinction coefficient (ε).

Materials:

  • This compound (C.I. 11210)

  • Spectroscopic grade solvents (e.g., acetone, ethanol, dimethylformamide)

  • Volumetric flasks

  • Calibrated micropipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the dye in a suitable solvent (e.g., acetone or ethanol) in a volumetric flask to prepare a stock solution of known concentration (typically in the range of 10-3 M). Ensure complete dissolution, using sonication if necessary.

  • Working Solution Preparation:

    • Perform serial dilutions of the stock solution with the same solvent to prepare a series of working solutions with concentrations in the range of 10-6 to 10-5 M.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

    • Set the wavelength range to scan from approximately 300 nm to 700 nm.

  • Baseline Correction:

    • Fill a quartz cuvette with the pure solvent to be used for the measurements.

    • Place the cuvette in the spectrophotometer and perform a baseline correction (autozero).

  • Sample Measurement:

    • Rinse a clean quartz cuvette with a small amount of the most dilute working solution and then fill it.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

    • Repeat the measurement for all working solutions, from the most dilute to the most concentrated.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the spectra.

    • To determine the molar extinction coefficient (ε), plot a graph of absorbance at λmax versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the linear fit will be the molar extinction coefficient.

Fluorescence Spectroscopy

This protocol describes the measurement of the emission spectrum of this compound to determine its emission maximum (λem) and relative fluorescence quantum yield (ΦF).

Materials:

  • This compound solutions of known absorbance at the excitation wavelength

  • A fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)

  • Spectroscopic grade solvents

  • Quartz fluorescence cuvettes (1 cm path length)

  • Fluorometer

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in the desired solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

    • Prepare a solution of the fluorescent standard in its appropriate solvent with a similar absorbance at the same excitation wavelength.

  • Fluorometer Setup:

    • Turn on the fluorometer and allow the lamp to stabilize.

    • Set the excitation wavelength to a value where the dye absorbs strongly (e.g., near its λmax).

    • Set the emission wavelength range to scan from a wavelength slightly longer than the excitation wavelength to the end of the expected emission range (e.g., 450 nm to 800 nm).

    • Set appropriate excitation and emission slit widths to obtain good signal-to-noise ratio without saturating the detector.

  • Solvent Blank Measurement:

    • Record the emission spectrum of the pure solvent to check for any background fluorescence.

  • Sample and Standard Measurement:

    • Record the fluorescence emission spectrum of the this compound solution.

    • Record the fluorescence emission spectrum of the fluorescent standard solution under the identical experimental conditions (excitation wavelength, slit widths).

  • Data Analysis:

    • Identify the wavelength of maximum emission intensity (λem) from the corrected emission spectrum of this compound.

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

    • Calculate the relative fluorescence quantum yield (ΦF,sample) using the following equation: ΦF,sample = ΦF,standard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2) where:

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

Visualizations

Experimental Workflow for Photophysical Characterization

The following diagram illustrates the general workflow for determining the key photophysical properties of this compound.

G cluster_prep Sample Preparation cluster_abs UV-Vis Absorption Spectroscopy cluster_fluo Fluorescence Spectroscopy prep_dye Weigh this compound prep_stock Prepare Stock Solution (e.g., 10⁻³ M in Acetone) prep_dye->prep_stock prep_work Prepare Working Solutions (10⁻⁶ - 10⁻⁵ M) prep_stock->prep_work abs_setup Spectrophotometer Setup & Baseline Correction prep_work->abs_setup To UV-Vis fluo_setup Fluorometer Setup prep_work->fluo_setup To Fluorometer abs_measure Measure Absorbance Spectra abs_setup->abs_measure abs_analyze Determine λmax & Calculate ε abs_measure->abs_analyze fluo_measure_sample Measure Emission Spectrum (Sample) fluo_setup->fluo_measure_sample fluo_measure_std Measure Emission Spectrum (Standard) fluo_setup->fluo_measure_std fluo_analyze Determine λem & Calculate ΦF fluo_measure_sample->fluo_analyze fluo_measure_std->fluo_analyze

Caption: Workflow for Photophysical Characterization of this compound.

Potential Degradation Pathway of a Related Azo Dye

While a specific, detailed degradation pathway for this compound is not extensively documented in the available literature, the following diagram illustrates a plausible initial step in the reductive degradation of a similar azo dye, which involves the cleavage of the azo bond. This is a common mechanism for the breakdown of azo dyes.

G cluster_degradation Reductive Degradation of Azo Linkage AzoDye This compound (Azo Dye Structure) Cleavage Azo Reductase + Reducing Equivalents (e.g., NADH) AzoDye->Cleavage Products Aromatic Amines (Degradation Products) Cleavage->Products

Caption: Reductive Cleavage of the Azo Bond in this compound.

Conclusion

The photophysical properties of this compound are integral to its function as a colorant and are of increasing interest for novel applications. This guide has summarized the currently available data on its absorption and emission characteristics, highlighting the significant influence of the solvent environment. The provided experimental protocols offer a foundation for further research to fill the existing data gaps, particularly concerning emission maxima and fluorescence lifetimes in a broader range of solvents. The visualization of the experimental workflow provides a clear roadmap for such investigations. Further studies are warranted to fully elucidate the photophysical behavior of this compound, which will undoubtedly contribute to its more effective and innovative use in science and technology.

References

Disperse Red 17: A Technical Guide to Solubility in Ethanol and Acetone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Disperse Red 17 (C.I. 11210) in two common organic solvents: ethanol and acetone. While qualitative data confirms its solubility, this document outlines detailed experimental protocols for the quantitative determination of its solubility, addressing a critical need for researchers in various fields, including materials science and drug development.

Core Properties of this compound

This compound is a single azo dye known for its application in dyeing polyester and acetate fibers.[1] Its fundamental physicochemical properties are crucial for understanding its behavior in different solvent systems.

PropertyValueSource
Molecular Formula C₁₇H₂₀N₄O₄[1][2]
Molecular Weight 344.37 g/mol [1]
CAS Number 3179-89-3
Appearance Dark brown powder
Melting Point 160°C
Water Solubility 0.3 mg/L at 22°C

Qualitative Solubility

This compound is consistently reported as soluble in both ethanol and acetone. This general solubility is a key characteristic for its use in various applications, including the formulation of inks and coatings. However, for scientific research and development, precise quantitative solubility data is often necessary. To date, specific quantitative solubility values for this compound in ethanol and acetone are not widely available in published literature.

Experimental Protocols for Quantitative Solubility Determination

To address the absence of quantitative data, this section provides detailed methodologies for determining the solubility of this compound in ethanol and acetone. Two primary methods are presented: UV-Vis Spectrophotometry and the Gravimetric Method.

Logical Workflow for Method Selection

The choice between UV-Vis Spectrophotometry and the Gravimetric method depends on factors such as the availability of a pure analytical standard and the specific requirements of the experiment. The following diagram illustrates a logical workflow for selecting the appropriate method.

Solubility Method Selection Workflow for Solubility Determination Method Selection start Start: Need Quantitative Solubility Data check_standard Is a pure analytical standard of this compound available? start->check_standard uv_vis UV-Vis Spectrophotometry (Requires calibration curve) check_standard->uv_vis Yes gravimetric Gravimetric Method (Does not require a standard) check_standard->gravimetric No end End: Quantitative Solubility Determined uv_vis->end gravimetric->end

Caption: Logical workflow for selecting a solubility determination method.

UV-Vis Spectrophotometry Method

This method is highly sensitive and suitable when a pure analytical standard of this compound is available to create a calibration curve.

3.1.1. Preparation of Standard Solutions

  • Stock Solution: Accurately weigh a known mass of analytical grade this compound and dissolve it in the chosen solvent (ethanol or acetone) in a volumetric flask to prepare a stock solution of a known concentration (e.g., 100 mg/L).

  • Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations (e.g., 50, 25, 12.5, 6.25, and 3.125 mg/L).

3.1.2. Determination of Maximum Absorbance Wavelength (λmax)

  • Using the most concentrated standard solution, scan the UV-Visible spectrum over a relevant wavelength range to identify the λmax, the wavelength at which this compound exhibits maximum absorbance.

3.1.3. Generation of a Calibration Curve

  • Set the spectrophotometer to the determined λmax.

  • Measure the absorbance of each standard solution, using the pure solvent as a blank.

  • Plot a graph of absorbance versus concentration for the standard solutions.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1.0 indicates a good linear relationship.

3.1.4. Preparation of a Saturated Solution

  • Add an excess amount of this compound to a known volume of the solvent in a sealed container.

  • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the solution to stand undisturbed for at least 2 hours to let the excess solid settle.

3.1.5. Measurement and Calculation

  • Carefully withdraw a sample from the supernatant of the saturated solution.

  • Filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve. The dilution factor must be accurately recorded.

  • Measure the absorbance of the diluted saturated solution at λmax.

  • Calculate the concentration of the diluted solution using the equation from the calibration curve.

  • Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the solvent.

Gravimetric Method

The gravimetric method is a direct and reliable technique that does not require an analytical standard. It is based on the mass of the solute dissolved in a known volume of a saturated solution.

3.2.1. Preparation of a Saturated Solution

  • Add an excess amount of this compound to a series of glass vials.

  • Accurately pipette a known volume of the solvent (ethanol or acetone) into each vial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a thermostatic shaker at a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

3.2.2. Sample Collection and Filtration

  • Allow the vials to stand undisturbed at the set temperature for at least 2 hours for the undissolved solid to settle.

  • Carefully draw a known volume of the supernatant using a syringe.

  • Immediately attach a 0.45 µm syringe filter and dispense the clear, saturated solution into a pre-weighed, clean, and dry volumetric flask.

3.2.3. Gravimetric Analysis

  • Record the exact volume of the filtered saturated solution.

  • Place the volumetric flask in an oven at a temperature sufficient to evaporate the solvent without degrading the dye (e.g., 60-80°C, under vacuum if necessary).

  • Once all the solvent has evaporated, cool the flask in a desiccator to room temperature.

  • Weigh the flask containing the dried dye residue on an analytical balance.

  • Repeat the drying and weighing process until a constant weight is achieved.

3.2.4. Calculation of Solubility

  • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask from the final constant weight.

  • The solubility (S) can be expressed in grams per liter (g/L) using the following formula: S (g/L) = (Mass of dried dye (g)) / (Volume of filtered solution (L))

Visualization of Experimental Workflow

The following diagram outlines the general experimental workflow for determining the solubility of this compound.

Solubility Determination Workflow General Workflow for Solubility Determination start Start: Prepare Materials (this compound, Solvent) saturate Prepare Saturated Solution (Excess dye in solvent, agitate to equilibrium) start->saturate separate Separate Solid and Liquid Phases (Settle and filter) saturate->separate analyze Analyze Supernatant separate->analyze uv_vis UV-Vis Analysis (Dilute, measure absorbance) analyze->uv_vis UV-Vis Method gravimetric Gravimetric Analysis (Evaporate solvent, weigh residue) analyze->gravimetric Gravimetric Method calculate Calculate Solubility uv_vis->calculate gravimetric->calculate end End: Report Solubility (e.g., g/L) calculate->end

Caption: General experimental workflow for solubility determination.

Conclusion

While this compound is known to be soluble in ethanol and acetone, this guide highlights the current lack of specific quantitative data in the public domain. The detailed experimental protocols for UV-Vis spectrophotometry and gravimetric analysis provided herein offer researchers the necessary tools to accurately determine these crucial parameters. The logical and experimental workflow diagrams serve as a clear visual aid for planning and executing these determinations, empowering scientists and professionals in drug development and other fields to obtain the precise solubility data required for their research and applications.

References

Disperse Red 17: A Technical Health and Safety Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Disperse Red 17, a monoazo dye, sees application in the textile and cosmetics industries. For laboratory personnel, a comprehensive understanding of its health and safety profile is paramount for ensuring safe handling and experimental practices. This technical guide provides a detailed overview of the available health and safety data for this compound, including quantitative toxicological data, detailed experimental protocols for key safety assessments, and visualizations of relevant biological pathways.

Health and Safety Data at a Glance

A summary of the key health and safety data for this compound is presented below, offering a quick reference for laboratory risk assessments.

Physicochemical Information
PropertyValueSource
Chemical Name2-[--INVALID-LINK--amino]ethanol--INVALID-LINK--
CAS Number3179-89-3--INVALID-LINK--
Molecular FormulaC₁₇H₂₀N₄O₄--INVALID-LINK--
Molecular Weight344.37 g/mol --INVALID-LINK--
AppearanceRed powder--INVALID-LINK--
Melting Point160 °C--INVALID-LINK--
Water Solubility0.3 mg/L at 22 °C--INVALID-LINK--
Log P (octanol-water)3.575--INVALID-LINK--
Toxicological Data
EndpointResultSpeciesGuidelineSource
Acute Oral Toxicity (LD₅₀)> 2000 mg/kg body weightRatOECD 401 (or equivalent)--INVALID-LINK--
Skin IrritationNot classified as an irritantRabbitOECD 404--INVALID-LINK--
Eye IrritationNot classified as an irritant----INVALID-LINK--
Skin SensitizationMay cause an allergic skin reaction----INVALID-LINK--
Mutagenicity (Ames Test)Mutagenic in Salmonella typhimurium strains TA98 and TA100 with and without metabolic activation-OECD 471--INVALID-LINK--
Hazard Classifications and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H302: Harmful if swallowed. [1]

  • H317: May cause an allergic skin reaction. [2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P272: Contaminated work clothing should not be allowed out of the workplace.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.

  • P362 + P364: Take off contaminated clothing and wash it before reuse.

  • P501: Dispose of contents/container in accordance with local regulations.

Experimental Protocols for Key Toxicological Studies

Detailed methodologies for the key toxicological assessments of this compound are provided below, based on internationally recognized OECD guidelines. These protocols are intended to provide a comprehensive understanding of the experimental procedures used to generate the safety data.

Acute Oral Toxicity (Following OECD Guideline 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.

1. Test Animals:

  • Healthy, young adult rats of a single sex (or both, if appropriate) are used.

  • Animals are acclimatized to laboratory conditions for at least 5 days prior to the test.

2. Housing and Feeding:

  • Animals are housed in individual cages.

  • Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before administration of the test substance.

3. Test Substance Preparation and Administration:

  • This compound is typically administered as a suspension in a suitable vehicle (e.g., water or corn oil).

  • The substance is administered in a single dose by gavage using a stomach tube.

4. Dose Levels:

  • A limit test is often performed at a dose of 2000 mg/kg body weight. If no mortality or significant toxicity is observed, no further testing for acute oral toxicity is usually necessary.

  • If a full study is required, at least 3 dose levels are used, spaced appropriately to produce a range of toxic effects and mortality rates.

5. Observations:

  • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after administration.

  • The time of death is recorded as precisely as possible.

6. Pathology:

  • All animals (including those that die during the test and survivors at the end of the observation period) are subjected to a gross necropsy.

  • All pathological changes are recorded.

Skin Irritation (Following OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation.

1. Test Animal:

  • Healthy, young adult albino rabbits are typically used.

2. Preparation of the Animal:

  • Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

3. Test Substance Application:

  • 0.5 g of the solid this compound is moistened with a small amount of a suitable vehicle (e.g., water) and applied to a small area of skin (approximately 6 cm²).

  • The test site is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.

4. Observations:

  • After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Skin reactions are scored according to a standardized grading system.

5. Interpretation of Results:

  • The mean scores for erythema and edema are calculated for each observation time.

  • The substance is classified as an irritant or non-irritant based on the severity and reversibility of the skin reactions.

Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

This in vitro test is used to assess the mutagenic potential of a substance.

1. Test System:

  • Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used. These strains are specifically designed to detect different types of mutations.

2. Metabolic Activation:

  • The test is performed both with and without an exogenous metabolic activation system (S9 mix), which is a liver homogenate from rats pre-treated with an enzyme-inducing agent. This simulates mammalian metabolism.

3. Test Procedure (Plate Incorporation Method):

  • Various concentrations of this compound, the bacterial tester strain, and either the S9 mix or a buffer are mixed with molten top agar.

  • This mixture is poured onto the surface of a minimal glucose agar plate.

  • The plates are incubated at 37°C for 48-72 hours.

4. Data Collection and Interpretation:

  • The number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific amino acid) is counted for each concentration of the test substance and for the negative (solvent) and positive controls.

  • A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies and the increase is reproducible.

Mandatory Visualizations

The following diagrams illustrate key biological pathways and experimental workflows relevant to the health and safety assessment of this compound.

Azo_Dye_Metabolism cluster_ingestion Oral Ingestion cluster_gut Gut Microbiota cluster_liver Liver Metabolism This compound This compound Azo Reductase Azo Reductase This compound->Azo Reductase Reduction of Azo Bond Phase I Enzymes (e.g., CYP450) Phase I Enzymes (e.g., CYP450) This compound->Phase I Enzymes (e.g., CYP450) Oxidation Aromatic Amines Aromatic Amines Azo Reductase->Aromatic Amines Oxidized Metabolites Oxidized Metabolites Phase I Enzymes (e.g., CYP450)->Oxidized Metabolites Phase II Enzymes (e.g., UGT, SULT) Phase II Enzymes (e.g., UGT, SULT) Conjugated Metabolites Conjugated Metabolites Phase II Enzymes (e.g., UGT, SULT)->Conjugated Metabolites Aromatic Amines->Phase II Enzymes (e.g., UGT, SULT) Conjugation Oxidized Metabolites->Phase II Enzymes (e.g., UGT, SULT) Conjugation Excretion Excretion Conjugated Metabolites->Excretion

Metabolism of Azo Dyes like this compound.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binding and Ubiquitination Ubiquitin Ubiquitin Keap1->Ubiquitin Proteasome Proteasome Nrf2->Proteasome Degradation ARE Antioxidant Response Element Nrf2->ARE Translocation Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Transcription Azo Dye Metabolites\n(Oxidative Stress) Azo Dye Metabolites (Oxidative Stress) Azo Dye Metabolites\n(Oxidative Stress)->Keap1 Inhibition

Keap1-Nrf2 signaling pathway and azo dye-induced oxidative stress.

Ames_Test_Workflow Start Start Prepare Bacterial Strains Prepare Bacterial Strains Start->Prepare Bacterial Strains Prepare Test Substance\n(this compound) Prepare Test Substance (this compound) Start->Prepare Test Substance\n(this compound) Prepare S9 Mix\n(for metabolic activation) Prepare S9 Mix (for metabolic activation) Start->Prepare S9 Mix\n(for metabolic activation) Mix Components Mix Components Prepare Bacterial Strains->Mix Components Prepare Test Substance\n(this compound)->Mix Components Prepare S9 Mix\n(for metabolic activation)->Mix Components Pour on Agar Plates Pour on Agar Plates Mix Components->Pour on Agar Plates Incubate (37°C, 48-72h) Incubate (37°C, 48-72h) Pour on Agar Plates->Incubate (37°C, 48-72h) Count Revertant Colonies Count Revertant Colonies Incubate (37°C, 48-72h)->Count Revertant Colonies Analyze Data Analyze Data Count Revertant Colonies->Analyze Data End End Analyze Data->End

Workflow for the Ames Test (Bacterial Reverse Mutation Assay).

References

In-Depth Toxicological Profile of 3-Methyl-4-(4'-nitrophenylazo)-N,N-bis(2-hydroxyethyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited direct toxicological data is available for 3-Methyl-4-(4'-nitrophenylazo)-N,N-bis(2-hydroxyethyl)aniline. The following profile is constructed based on data from structurally similar compounds, including p-nitroaniline, N,N-bis(2-hydroxyethyl)aniline, and other related azo dyes. This guide is intended for researchers, scientists, and drug development professionals and should be used for informational purposes.

Chemical and Physical Properties

PropertyValue
Chemical Name 3-Methyl-4-(4'-nitrophenylazo)-N,N-bis(2-hydroxyethyl)aniline
Synonyms Disperse Red 17
CAS Number 3179-89-3
Molecular Formula C₁₇H₂₀N₄O₄
Molecular Weight 344.37 g/mol
Appearance Reddish powder
Solubility Insoluble in water, soluble in organic solvents

Toxicological Data Summary

The toxicological data presented below is largely derived from studies on structurally related azo dyes and their breakdown products, such as p-nitroaniline and N,N-bis(2-hydroxyethyl)aniline.

Acute Toxicity

Table 1: Acute Toxicity Data for Structurally Related Compounds

CompoundTest SpeciesRouteLD50/LC50Reference
p-NitroanilineRatOral750 mg/kg[1]
AnilineRatOral250 mg/kgEPA
N-(2-Hydroxyethyl)anilineCat (male)Oral> 55 mg/kg bwECHEMI
N-(2-Hydroxyethyl)anilineRabbit (male)Dermal0.063 mL/kg bwECHEMI
Genotoxicity and Mutagenicity

Azo dyes are a class of compounds with known genotoxic potential. Many azo dyes themselves are not mutagenic but can be metabolized to mutagenic aromatic amines. The primary mechanism involves the reductive cleavage of the azo bond (-N=N-) by azoreductases, which are present in the liver and intestinal microflora. This cleavage can release potentially carcinogenic aromatic amines.

Table 2: Genotoxicity Data for Structurally Related Compounds

Compound/Dye ClassTest SystemMetabolic ActivationResultReference
Azo DyesAmes Test (Salmonella typhimurium)With and without S9Often positive after metabolic activation[2]
p-NitroanilineAmes Test (Salmonella typhimurium)With S9PositiveNew Jersey Department of Health
AnilineIn vitroNot specifiedSuspected of causing genetic defectsSigma-Aldrich
Carcinogenicity

The carcinogenic potential of azo dyes is a significant concern and is often linked to their metabolic breakdown products. The International Agency for Research on Cancer (IARC) has classified some azo dyes as carcinogenic to humans. For instance, benzidine-based azo dyes are known to be carcinogenic. While no specific carcinogenicity data exists for 3-Methyl-4-(4'-nitrophenylazo)-N,N-bis(2-hydroxyethyl)aniline, its structural similarity to other azo dyes warrants caution. Animal studies on aniline have shown tumors of the spleen.

Table 3: Carcinogenicity Data for Structurally Related Compounds

Compound/Dye ClassTest SpeciesRouteFindingsReference
AnilineAnimalNot specifiedSpleen tumors
4-AminoazobenzeneNot specifiedNot specifiedMay cause cancerSigma-Aldrich

Experimental Protocols

Ames Test for Mutagenicity of Azo Dyes

The Ames test is a widely used method to assess the mutagenic potential of chemicals. For azo dyes, a modified protocol is often necessary to facilitate the reductive cleavage of the azo bond.

Objective: To determine the mutagenic potential of an azo dye by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100)

  • Test compound (azo dye)

  • S9 fraction from induced rat or hamster liver for metabolic activation

  • Flavin mononucleotide (FMN) for azo reduction

  • Minimal glucose agar plates

  • Top agar supplemented with a trace amount of histidine and biotin

Procedure:

  • Preparation of Test Solutions: Dissolve the azo dye in a suitable solvent (e.g., DMSO).

  • Metabolic Activation Mixture: Prepare the S9 mix containing the S9 fraction, cofactors (e.g., NADP+, glucose-6-phosphate), and FMN.

  • Assay:

    • In a test tube, combine the Salmonella tester strain, the test compound solution, and the S9 mix (for assays with metabolic activation).

    • Pre-incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes) to allow for azo reduction and metabolic activation.

    • Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Test Compound Solution D Mix Bacteria, Test Compound, and S9 Mix A->D B Prepare Bacterial Culture B->D C Prepare S9 Mix (with FMN) C->D E Pre-incubation (37°C) D->E F Add Top Agar and Plate E->F G Incubate Plates (37°C, 48-72h) F->G H Count Revertant Colonies G->H I Data Analysis H->I

Caption: Workflow for the Ames Test on Azo Dyes.
Rodent Carcinogenicity Study

A long-term rodent bioassay is the standard method for assessing the carcinogenic potential of a chemical.

Objective: To evaluate the carcinogenic potential of a test substance when administered to rodents over a significant portion of their lifespan.

Materials:

  • Test animals (e.g., Fischer 344 rats, B6C3F1 mice), typically 50 per sex per group.

  • Test substance administered in the diet, drinking water, or by gavage.

  • Control group receiving the vehicle only.

  • Multiple dose groups (e.g., low, mid, high dose).

Procedure:

  • Dose Selection: A preliminary subchronic toxicity study is conducted to determine the maximum tolerated dose (MTD). The high dose in the carcinogenicity study is typically the MTD.

  • Administration: The test substance is administered to the animals daily for a period of 18-24 months.

  • Clinical Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.

  • Pathology: At the end of the study, all animals are subjected to a complete necropsy. Organs and tissues are examined macroscopically and microscopically for the presence of tumors.

  • Data Analysis: Tumor incidence in the treated groups is compared to the control group using appropriate statistical methods.

Carcinogenicity_Study_Workflow A Dose Range Finding (Subchronic Study) B Long-Term Administration (18-24 months) A->B C In-life Observations (Clinical Signs, Body Weight) B->C D Terminal Necropsy B->D F Statistical Analysis of Tumor Data C->F E Histopathological Examination D->E E->F G Carcinogenicity Assessment F->G

Caption: Workflow for a Rodent Carcinogenicity Study.

Signaling Pathways and Metabolism

The toxicity of 3-Methyl-4-(4'-nitrophenylazo)-N,N-bis(2-hydroxyethyl)aniline is intrinsically linked to its metabolism. The primary metabolic pathway for azo dyes involves the reductive cleavage of the azo bond.

  • Azo Reduction: The azo bond is reduced by azoreductases in the liver and gut microbiota to form two aromatic amines: 3-methyl-N,N-bis(2-hydroxyethyl)-p-phenylenediamine and p-nitroaniline.

  • Phase I Metabolism: The resulting aromatic amines can undergo further Phase I metabolism, primarily through cytochrome P450 enzymes. This can involve N-hydroxylation and ring hydroxylation, which can lead to the formation of reactive electrophilic intermediates.

  • Phase II Metabolism: The metabolites from Phase I can be conjugated with endogenous molecules such as glucuronic acid, sulfate, or glutathione in Phase II metabolism. This generally leads to more water-soluble and less toxic compounds that can be excreted.

  • DNA Adduct Formation: Reactive intermediates, if not detoxified by Phase II enzymes, can bind covalently to DNA, forming DNA adducts. This is a critical step in the initiation of carcinogenesis.

Azo_Dye_Metabolism_Pathway cluster_ingestion Ingestion/Absorption cluster_metabolism Metabolism cluster_toxicity Toxicity Pathway A 3-Methyl-4-(4'-nitrophenylazo) -N,N-bis(2-hydroxyethyl)aniline B Azo Reduction (Azoreductases in Liver/Gut) A->B C Aromatic Amines (3-methyl-N,N-bis(2-hydroxyethyl)-p-phenylenediamine & p-nitroaniline) B->C D Phase I Metabolism (Cytochrome P450) N-hydroxylation, Ring hydroxylation C->D E Reactive Electrophilic Intermediates D->E F Phase II Metabolism (Conjugation) Glucuronidation, Sulfation E->F H DNA Adduct Formation E->H G Excretion F->G I Mutations H->I J Cancer I->J

Caption: Metabolic Pathway and Toxicity of Azo Dyes.

References

Disperse Red 17: An In-depth Technical Guide for Researchers and Scientists

Author: BenchChem Technical Support Team. Date: November 2025

Disperse Red 17 , a monoazo dye, is a synthetic colorant widely used in the textile and cosmetic industries. Its chemical structure, characterized by a single azo bond (-N=N-), places it in the azo class of dyes. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, applications, and toxicological profile, with a particular emphasis on experimental methodologies and metabolic pathways relevant to researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C₁₇H₂₀N₄O₄.[1] It is characterized by its red color and is sparingly soluble in water but soluble in organic solvents such as ethanol and acetone.[2] The dye's properties are summarized in the table below.

PropertyValueReference
Chemical Name 2-((2-Hydroxy-ethyl)-(3-methyl-4-(4-nitro-phenylazo)-phenyl)-amino)-ethanol[3]
CAS Number 3179-89-3[4]
Molecular Weight 344.37 g/mol [2]
Molecular Formula C₁₇H₂₀N₄O₄
Appearance Reddish-brown crystals or powder
Solubility Soluble in ethanol and acetone
Melting Point 150-152 °C

Synthesis of this compound

The synthesis of this compound involves a two-step diazotization and coupling reaction. While specific industrial synthesis protocols are proprietary, the general methodology can be outlined based on the synthesis of structurally similar azo dyes.

Experimental Protocol: Synthesis

Step 1: Diazotization of 4-Nitrobenzenamine

  • Dissolve 4-Nitrobenzenamine in an acidic solution (e.g., hydrochloric acid or sulfuric acid) at a low temperature (0-5 °C).

  • Slowly add a solution of sodium nitrite (NaNO₂) to the cooled 4-Nitrobenzenamine solution with constant stirring.

  • The reaction produces a diazonium salt solution. The presence of excess nitrous acid can be monitored using starch-iodide paper.

Step 2: Coupling Reaction

  • Prepare a solution of the coupling component, N,N-bis(2-hydroxyethyl)-3-methylbenzenamine, in an appropriate solvent.

  • Slowly add the previously prepared diazonium salt solution to the coupling component solution, maintaining a low temperature and constant stirring.

  • The azo coupling reaction occurs, resulting in the formation of this compound as a colored precipitate.

  • The precipitated dye is then filtered, washed with water to remove any unreacted starting materials and byproducts, and dried.

G cluster_synthesis Synthesis Workflow of this compound 4-Nitrobenzenamine 4-Nitrobenzenamine Diazotization Diazotization 4-Nitrobenzenamine->Diazotization N,N-bis(2-hydroxyethyl)-3-methylbenzenamine N,N-bis(2-hydroxyethyl)-3-methylbenzenamine Coupling Coupling N,N-bis(2-hydroxyethyl)-3-methylbenzenamine->Coupling Diazotization->Coupling This compound This compound Coupling->this compound G cluster_dermal_absorption Dermal Absorption Experimental Workflow (OECD 428) Prepare Skin Sample Prepare Skin Sample Mount in Diffusion Cell Mount in Diffusion Cell Prepare Skin Sample->Mount in Diffusion Cell Apply Test Substance Apply Test Substance Mount in Diffusion Cell->Apply Test Substance Incubate Incubate Apply Test Substance->Incubate Sample Receptor Fluid Sample Receptor Fluid Incubate->Sample Receptor Fluid Analyze by HPLC Analyze by HPLC Sample Receptor Fluid->Analyze by HPLC G cluster_metabolism Metabolic Pathway of this compound This compound This compound Azo Reductase Azo Reductase This compound->Azo Reductase p-nitroaniline p-nitroaniline Azo Reductase->p-nitroaniline Reductive Cleavage N,N-bis(2-hydroxyethyl)-3-methyl-p-phenylenediamine N,N-bis(2-hydroxyethyl)-3-methyl-p-phenylenediamine Azo Reductase->N,N-bis(2-hydroxyethyl)-3-methyl-p-phenylenediamine Reductive Cleavage

References

The Core Chemistry and Applications of Anthraquinone-Derived Red Dyes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental characteristics of anthraquinone-derived red dyes. These compounds, built upon the core structure of 9,10-dioxoanthracene, are renowned for their vibrant red hues, exceptional stability, and versatile applications, spanning from traditional textile dyeing to advanced biomedical research and drug development. This document details their structure-property relationships, key quantitative data, experimental protocols for their synthesis and characterization, and relevant biological signaling pathways.

Fundamental Chemistry and Structure-Property Relationships

The parent anthraquinone molecule is a pale yellow solid; however, the introduction of electron-donating groups, such as hydroxyl (-OH) and amino (-NH2), at specific positions on the aromatic rings causes a significant bathochromic (red) shift in the absorption spectrum, resulting in a range of colors from red to blue.[1][2] The color and properties of these dyes are intrinsically linked to the nature and position of these substituents.[1] The rigid and planar structure of the anthraquinone core contributes to the high lightfastness of these dyes.[1]

Red anthraquinone dyes are primarily derived from the introduction of electron-donating substituents at the 1, 4, 5, and 8 positions of the anthraquinone nucleus.[2] Naturally occurring red dyes like alizarin, extracted from the madder plant (Rubia tinctorum), and carminic acid, from cochineal insects, are classic examples of this class. Synthetic red anthraquinone dyes, such as Disperse Red 9, are widely used in the textile industry.

Quantitative Photophysical Data

The photophysical properties of anthraquinone dyes are crucial for their application as colorants and fluorescent probes. Key parameters include the maximum absorption wavelength (λmax), molar extinction coefficient (ε), and fluorescence quantum yield (Φ). The following table summarizes these properties for a selection of representative red anthraquinone dyes.

Dye NameChemical Structureλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)SolventReference(s)
Alizarin (1,2-dihydroxyanthraquinone)C₁₄H₈O₄433~5,500Methanol
Purpurin (1,2,4-trihydroxyanthraquinone)C₁₄H₈O₅484~6,300Methanol
Carminic AcidC₂₂H₂₀O₁₃494, 528, 568Not ReportedAqueous Acid
Disperse Red 9 (1-(methylamino)anthraquinone)C₁₅H₁₁NO₂510Not ReportedNot Specified
Solvent Red 111C₁₅H₁₁NO₂500Not ReportedEthanol

Experimental Protocols

Synthesis of a Representative Red Anthraquinone Dye: Disperse Red 9

Disperse Red 9 can be synthesized through the reductive amination of 1-aminoanthraquinone with formaldehyde. A general industrial manufacturing method involves the reaction of 1-chloroanthraquinone or 9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid with methanamine in the presence of an antioxidant under pressure. A laboratory-scale synthesis can be adapted from the general principles of Ullmann condensation and subsequent methylation.

Materials:

  • 1-Chloroanthraquinone

  • Methylamine solution (40% in water)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 1-chloroanthraquinone (1.0 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Add DMF as the solvent, followed by the methylamine solution (1.2 eq).

  • Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with dichloromethane (DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Disperse Red 9.

Purification by Column Chromatography

Column chromatography is a standard technique for purifying organic compounds.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Sand

  • Cotton or glass wool

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Collection tubes

Procedure:

  • Column Preparation:

    • Securely plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude dye in a minimal amount of a polar solvent (e.g., DCM).

    • Adsorb the sample onto a small amount of silica gel and evaporate the solvent.

    • Carefully add the dried sample-silica mixture to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., high hexane content).

    • Gradually increase the polarity of the eluent (e.g., by increasing the ethyl acetate concentration) to elute the compounds from the column.

    • Collect fractions in separate tubes.

  • Analysis:

    • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light or with a staining agent.

    • Combine the fractions containing the pure desired compound and evaporate the solvent.

Characterization by UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the absorption properties of the dye.

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the purified dye of a known concentration in a suitable solvent (e.g., ethanol, DMSO).

    • Prepare a series of dilutions from the stock solution.

  • Measurement:

    • Use a UV-Vis spectrophotometer to record the absorption spectra of the solutions over a relevant wavelength range (e.g., 200-800 nm).

    • Use the pure solvent as a blank.

  • Data Analysis:

    • Determine the wavelength of maximum absorption (λmax).

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Visualization of Key Processes

General Experimental Workflow

The synthesis and characterization of anthraquinone-derived red dyes follow a systematic workflow to ensure the purity and comprehensive understanding of the new compounds.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Starting Materials Reaction Chemical Reaction Reactants->Reaction Reagents, Catalyst, Solvent Crude_Product Crude Product Reaction->Crude_Product Work-up Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Dye Purified Dye Column_Chromatography->Pure_Dye UV_Vis UV-Vis Spectroscopy Pure_Dye->UV_Vis Purity & λmax NMR NMR Spectroscopy Pure_Dye->NMR Structure Mass_Spec Mass Spectrometry Pure_Dye->Mass_Spec Molecular Weight

General workflow for anthraquinone dye synthesis and characterization.
Anticancer Signaling Pathway of Anthraquinone Derivatives

Certain anthraquinone derivatives have shown promise as anticancer agents. One of the proposed mechanisms involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the subsequent activation of the JNK signaling pathway.

anticancer_pathway AQ Anthraquinone Derivative Cell Cancer Cell AQ->Cell ROS Increased ROS Production Cell->ROS JNK JNK Phosphorylation ROS->JNK Mitochondria Mitochondrial Stress JNK->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase Caspase Activation CytochromeC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

Disperse Red 17: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 17, also known by its Colour Index name C.I. 11210, is a monoazo dye used in various industrial and cosmetic applications.[1] For researchers, particularly in the fields of toxicology, dermatology, and drug development, a thorough understanding of its regulatory landscape, toxicological profile, and physicochemical properties is crucial for its safe handling and application in experimental settings. This technical guide provides an in-depth overview of the available regulatory and scientific information on this compound, with a focus on data relevant to research use.

Regulatory Overview

This compound is subject to regulatory oversight in various regions, primarily concerning its use in consumer products like hair dyes and textiles. In the European Union, the Scientific Committee on Consumer Safety (SCCS) has evaluated its safety for use in hair dye formulations. The SCCS concluded that this compound is safe for use as an ingredient in non-oxidative hair dye formulations at a maximum concentration of 0.2% and in oxidative hair dye formulations at up to 2.0%.[2] However, the SCCS also noted that a sensitizing potential for this compound cannot be excluded.[2]

For research purposes, it is imperative to handle this compound in accordance with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazard identified is its potential to cause an allergic skin reaction.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for designing experiments, preparing solutions, and understanding its potential for environmental and biological interactions.

PropertyValueReference
Chemical Name 2,2'-[[3-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bisethanol[4]
CAS Number 3179-89-3
Molecular Formula C17H20N4O4
Molecular Weight 344.37 g/mol
Appearance Red powder
Melting Point 150-152 °C
Water Solubility 0.3 mg/L at 22 °C
Log P (octanol/water) 3.575 (for a preparation with 31.5% purity)

Toxicological Profile

The toxicological profile of this compound has been evaluated through a series of in vivo and in vitro studies. The following tables summarize the key findings from these studies.

Acute Toxicity
StudySpeciesRouteResultsReference
Acute Oral ToxicityRatOral gavageLD50 > 2000 mg/kg body weight
Skin IrritationRabbitDermalNot irritating
Eye IrritationRabbitOcularNot irritating
Skin Sensitization
StudySpeciesMethodResultsReference
Skin SensitizationGuinea pigMagnusson and Kligman Guinea Pig Maximisation Test (GPMT)Sensitizing
Genotoxicity and Mutagenicity
StudySystemMethodResultsReference
Bacterial Reverse Mutation AssayS. typhimuriumAmes test (OECD 471)Mutagenic in strains TA98 and TA100
In vitro Gene Mutation AssayChinese Hamster V79 CellsHPRT locus (OECD 476)No mutagenic potential
In vivo Micronucleus TestMouse bone marrowOECD 474Not clastogenic
Reproductive and Developmental Toxicity
StudySpeciesMethodKey FindingsReference
One-Generation Reproduction ToxicityRatOECD 415No adverse effects on reproductive performance

Experimental Protocols

Detailed experimental protocols for the toxicological studies on this compound are often proprietary and not fully available in the public domain. However, the studies were conducted following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). Researchers planning similar studies should refer to the official OECD guidelines for detailed methodologies.

  • Acute Oral Toxicity: The study was likely conducted following a protocol similar to OECD Test Guideline 401 or 420. A limit test at 2000 mg/kg body weight was performed on rats.

  • Skin and Eye Irritation: These studies would have followed protocols similar to OECD Test Guidelines 404 and 405, respectively.

  • Skin Sensitization (GPMT): This study was performed according to the Magnusson and Kligman method, a standardized procedure for assessing the skin sensitization potential of a substance.

  • Ames Test: This bacterial reverse mutation assay was conducted according to OECD Test Guideline 471.

  • In Vivo Micronucleus Test: This study followed OECD Test Guideline 474 to assess the potential of this compound to induce chromosomal damage.

  • One-Generation Reproduction Toxicity: This study was conducted in accordance with OECD Test Guideline 415.

Visualizations

General Workflow for an In Vivo Micronucleus Assay

The following diagram illustrates a generalized workflow for an in vivo micronucleus assay, a key study in the genotoxicity assessment of this compound.

G cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis cluster_endpoint Endpoint A Acclimatization of Animals C Dosing of Animals (e.g., oral gavage) A->C B Dose Formulation B->C D Observation Period (e.g., 24 and 48 hours) C->D E Bone Marrow or Peripheral Blood Collection D->E F Slide Preparation and Staining E->F G Microscopic Analysis (Scoring of Micronuclei) F->G H Data Analysis and Statistical Evaluation G->H

Caption: Generalized workflow for an in vivo micronucleus assay.

Logical Relationship: Safety Assessment of a Chemical Substance

G cluster_data Data Collection cluster_assessment Risk Assessment cluster_decision Regulatory Decision A Physicochemical Properties D Hazard Identification A->D B Toxicological Studies (in vivo & in vitro) B->D E Dose-Response Assessment B->E C Exposure Assessment F Risk Characterization C->F D->F E->F G Conclusion on Safe Use (e.g., SCCS Opinion) F->G

Caption: Logical flow of a chemical safety assessment.

Potential Metabolic Pathway of Azo Dyes

While specific signaling pathways for this compound are not well-documented in publicly available literature, the general metabolic pathway for azo dyes involves reductive cleavage of the azo bond, primarily by intestinal microflora. This process can lead to the formation of aromatic amines, which may have their own toxicological profiles. The potential for the formation of such metabolites is a key consideration in the safety assessment of azo dyes.

G A This compound (Azo Dye) B Reductive Cleavage of Azo Bond (e.g., by intestinal microflora) A->B C Formation of Aromatic Amines B->C D Potential Toxicological Effects (e.g., genotoxicity, sensitization) C->D

Caption: General metabolic pathway of azo dyes leading to aromatic amines.

Conclusion

This compound has a well-documented toxicological profile, with the primary concern for research use being its potential for skin sensitization. While it has been deemed safe for specific cosmetic uses at defined concentrations by regulatory bodies like the SCCS, researchers should adhere to strict safety protocols, including the use of personal protective equipment, to avoid dermal exposure. The available data suggests a low potential for acute systemic toxicity and no evidence of in vivo genotoxicity or reproductive toxicity under the tested conditions. Further research into the specific metabolic pathways and potential cellular targets of this compound and its metabolites could provide a more complete understanding of its biological activity.

References

Methodological & Application

Application Notes: Investigating Disperse Red 17 as a Potential Fluorescent Probe for Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 17 is a synthetic azo dye belonging to the anthraquinone class, traditionally utilized in the textile and cosmetics industries for its red coloration.[1][2][3] Its chemical structure, C₁₇H₂₀N₄O₄, and solubility in organic solvents like ethanol and acetone suggest a lipophilic character.[2][4] While not established as a conventional fluorescent probe in cell biology, its properties merit investigation for potential applications in cellular imaging.

This document provides a summary of the known characteristics of this compound and presents generalized, exploratory protocols for researchers interested in evaluating its utility as a fluorescent probe for the first time. It is critical to note that there are no established protocols for the use of this compound in cell imaging, and the following are proposed starting points for investigation.

Physicochemical and Toxicological Profile

A summary of available data for this compound is presented below. Quantitative fluorescence data in a biological context, such as quantum yield and photostability in cells, is not currently available in the literature.

PropertyValue / ObservationSource(s)
Chemical Formula C₁₇H₂₀N₄O₄
Molecular Weight 344.37 g/mol
Appearance Red solid
Solubility Soluble in ethanol and acetone
Acute Toxicity Low potential; LD50 > 2000 mg/kg in rats (oral)
Skin Sensitization May cause an allergic skin reaction
Mutagenicity Tested positive in the Salmonella assay (Ames test), suggesting potential for inducing frameshift mutations.
Cytotoxicity Did not cause significant cytotoxicity in HepG2 cells in one study. However, related azo dyes have shown cytotoxic effects.

Exploratory Protocols for Cellular Imaging

Given the lack of established methods, a systematic evaluation is necessary to determine if this compound can function as a fluorescent probe. The following protocols are general frameworks for this initial assessment.

Protocol 1: Initial Evaluation of this compound for Live-Cell Imaging

This protocol outlines the foundational steps to determine the basic spectral properties, optimal staining concentration, and potential cytotoxicity of this compound in a cellular context.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cell culture medium (e.g., DMEM, RPMI) appropriate for the cell line

  • Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)

  • Cell line of choice (e.g., HeLa, U2OS) cultured on imaging-compatible plates or coverslips

  • Fluorescence microscope with a broad set of filters or a spectral imaging system

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

Methodology:

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of this compound (e.g., 1-10 mM) in anhydrous DMSO.

    • Store the stock solution protected from light at -20°C. Note: The dye has been shown to be stable in DMSO for at least 7 days.

  • Determination of Spectral Properties:

    • Dilute the this compound stock solution in a suitable solvent (e.g., ethanol or PBS) to a final concentration in the low micromolar range.

    • Use a spectrophotometer and a fluorometer to measure the absorption and fluorescence emission spectra to determine the approximate excitation and emission maxima.

  • Optimization of Staining Concentration:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Prepare a series of working solutions of this compound in cell culture medium at various concentrations (e.g., ranging from 10 nM to 10 µM).

    • Replace the culture medium with the dye-containing medium and incubate for a set time (e.g., 15-30 minutes) at 37°C.

    • Wash the cells twice with pre-warmed live-cell imaging buffer.

    • Image the cells using the fluorescence microscope, starting with filter sets appropriate for red dyes (e.g., TRITC or Texas Red filters).

    • Identify the lowest concentration that provides a detectable signal with minimal background.

  • Assessment of Cytotoxicity:

    • Plate cells in a 96-well plate.

    • Treat the cells with the range of this compound concentrations determined above for various durations (e.g., 1 hour, 4 hours, 24 hours).

    • Perform a cell viability assay according to the manufacturer's instructions.

    • Determine the maximum concentration that does not significantly impact cell viability.

  • Initial Localization and Photostability:

    • Using the optimal, non-toxic concentration, stain the cells and acquire images over time (time-lapse imaging) to observe the dye's localization and assess its photostability under continuous illumination.

G cluster_prep Preparation cluster_cell_work Cellular Experiments cluster_analysis Analysis stock Prepare 1-10 mM Stock in DMSO concentration Titrate Dye Concentration (10 nM - 10 µM) stock->concentration spectra Determine Approx. Ex/Em Spectra in Solvent imaging Image Cells to Find Optimal Concentration spectra->imaging concentration->imaging cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) localization Initial Localization & Photostability Test cytotoxicity->localization imaging->cytotoxicity result Determine Optimal Non-Toxic Staining Protocol localization->result

Workflow for initial evaluation of a novel fluorescent probe.
Protocol 2: Co-localization Study with a Known Organelle Probe

Many hydrophobic dyes passively diffuse across the plasma membrane and accumulate in lipid-rich structures like lipid droplets. This protocol describes how to test for such an interaction using a known lipid droplet stain.

Materials:

  • Optimal, non-toxic working solution of this compound (determined in Protocol 1)

  • A validated lipid droplet stain (e.g., BODIPY 493/503 or Nile Red)

  • Oleic acid (optional, for inducing lipid droplet formation)

  • Live-cell imaging buffer

  • Confocal microscope with appropriate laser lines and detectors for both dyes

Methodology:

  • Cell Preparation and Lipid Droplet Induction (Optional):

    • Plate cells on imaging-compatible dishes.

    • To induce the formation of lipid droplets, incubate the cells overnight with culture medium supplemented with oleic acid (e.g., 100-200 µM).

  • Sequential Staining:

    • Wash the cells with pre-warmed imaging buffer.

    • Incubate the cells with the working solution of this compound for the optimized time (e.g., 15 minutes) at 37°C.

    • Wash the cells twice with imaging buffer.

    • Incubate the cells with the known lipid droplet probe (e.g., 1 µg/mL BODIPY 493/503) for 10-15 minutes at 37°C.

    • Wash the cells twice with imaging buffer.

  • Confocal Microscopy:

    • Image the cells using a confocal microscope.

    • Acquire images in separate channels for this compound and the reference dye to prevent spectral bleed-through.

    • Ensure the imaging settings are appropriate for live-cell imaging to minimize phototoxicity.

  • Image Analysis:

    • Merge the acquired images from the different channels.

    • Analyze the degree of overlap between the signals from this compound and the reference probe. A high degree of co-localization (e.g., appearing as yellow in a red/green overlay) would suggest that this compound accumulates in lipid droplets.

G cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_imaging Imaging & Analysis cluster_result Conclusion plate_cells Plate Cells on Imaging Dish induce_ld Induce Lipid Droplets (Optional, with Oleic Acid) plate_cells->induce_ld stain_dr17 Stain with this compound induce_ld->stain_dr17 wash1 Wash Cells stain_dr17->wash1 stain_ref Stain with Reference Probe (e.g., BODIPY 493/503) wash1->stain_ref wash2 Wash Cells stain_ref->wash2 confocal Acquire Images on Confocal Microscope wash2->confocal analysis Analyze Co-localization confocal->analysis conclusion Determine Subcellular Localization analysis->conclusion

Workflow for a co-localization experiment.

Key Considerations and Potential Challenges

When investigating a compound not designed for microscopy, researchers should be aware of several potential issues:

  • Phototoxicity: The absorption of light by a fluorescent molecule can generate reactive oxygen species, which are harmful to cells. It is crucial to use the lowest possible laser power and exposure times during imaging.

  • Nonspecific Binding: As an unoptimized dye, this compound may bind to multiple cellular components, leading to high background fluorescence and making it difficult to discern specific structures.

  • Low Quantum Yield and Photostability: Dyes not synthesized for imaging often have poor fluorescence brightness and can photobleach rapidly, limiting their use in time-lapse experiments.

  • Perturbation of Cellular Function: The introduction of any exogenous small molecule carries the risk of altering normal cellular processes. The observed mutagenicity of this compound in the Ames test warrants caution and thorough viability and functional assays.

References

Application Notes and Protocol for Staining Polyester Fibers with C.I. Disperse Red 17

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Disperse Red 17 (C.I. 11210) is a monoazo disperse dye suitable for coloring hydrophobic fibers such as polyester.[1] Due to the crystalline and hydrophobic nature of polyester, the dyeing process requires high temperatures, typically around 130°C, to facilitate the diffusion of the dye molecules into the fiber's amorphous regions.[2][3][4] This protocol details the high-temperature exhaust dyeing method, which is highly effective for achieving deep and vibrant shades on polyester fibers with good fastness properties.[3] The procedure includes essential steps for fiber pretreatment, dye bath preparation, the dyeing cycle, and post-treatment to ensure optimal color yield and fastness.

Principle of the Method

The dyeing of polyester with disperse dyes is a process of transferring the dye from a liquid solvent (water) to a solid organic solvent (the fiber). Disperse dyes, including this compound, have low water solubility and are applied from a fine aqueous dispersion with the aid of a dispersing agent. At elevated temperatures (above the glass transition temperature of polyester, which is around 80°C), the polyester fibers swell, allowing the small, non-ionic dye molecules to penetrate and become physically trapped within the fiber structure through van der Waals forces and hydrogen bonds.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the successful application of this compound to polyester fibers.

ParameterValueUnitNotes
Pretreatment
Lissopal D paste2g/LFor scouring to remove impurities.
Soda Ash2g/LMild alkali for scouring.
Scouring Temperature90-95°C
Scouring Time20minutes
Dyeing
This compound1-2% (owf)Percentage on weight of fabric.
Dispersing Agent1g/LTo maintain a stable dye dispersion.
Acetic Acid1g/LTo maintain acidic pH.
pH4.5-5.5Optimal range for dye exhaustion.
Liquor Ratio1:10Ratio of the weight of the goods to the volume of the liquor.
Dyeing Temperature130-135°CHigh-temperature method for optimal dye penetration.
Dyeing Time30-60minutesAt top temperature.
Reduction Clearing
Sodium Hydrosulfite2g/LReducing agent to remove surface dye.
Sodium Hydroxide2g/LTo create alkaline conditions for reduction clearing.
Clearing Temperature70-80°C
Clearing Time15-20minutes

Experimental Protocols

Pretreatment of Polyester Fibers

Prior to dyeing, it is crucial to remove any oils, waxes, and other impurities from the polyester fibers that could hinder dye penetration.

  • Prepare a scouring bath containing 2 g/L of Lissopal D paste and 2 g/L of soda ash.

  • Immerse the polyester fibers in the bath and heat to 90-95°C for 20 minutes.

  • Drain the bath and rinse the fibers thoroughly, first with hot water (70°C) for 10 minutes and then with cold water.

  • Neutralize the fibers with a dilute solution of acetic acid if necessary, followed by a final cold water rinse.

High-Temperature Exhaust Dyeing

This procedure should be carried out in a suitable high-temperature dyeing apparatus.

  • Dye Bath Preparation:

    • Set the liquor ratio to 1:10.

    • Prepare a paste of the required amount of this compound (e.g., 2% on weight of fabric) with a small amount of water.

    • Add the dye paste to the dye bath.

    • Add 1 g/L of a suitable dispersing agent.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

  • Dyeing Cycle:

    • Introduce the pretreated polyester fibers into the dye bath at approximately 60°C.

    • Hold for 15 minutes at this temperature.

    • Increase the temperature to 130°C at a rate of 2°C per minute.

    • Maintain the temperature at 130°C for 30-60 minutes to allow for dye diffusion and fixation.

    • Cool the dye bath down to 70°C.

  • Rinsing:

    • Drain the dye bath.

    • Rinse the dyed fibers thoroughly with hot water and then cold water until the rinse water is clear.

Post-Treatment: Reduction Clearing

Reduction clearing is a critical step to remove any unfixed disperse dye from the fiber surface, which improves the final color and fastness properties.

  • Preparation of the Reduction Bath:

    • Prepare a fresh bath with a liquor ratio of 1:10.

    • Add 2 g/L of sodium hydrosulfite and 2 g/L of sodium hydroxide to the bath.

  • Clearing Process:

    • Immerse the dyed and rinsed fibers in the reduction bath.

    • Raise the temperature to 70-80°C and maintain for 15-20 minutes.

  • Final Rinsing and Drying:

    • Drain the reduction bath.

    • Rinse the fibers thoroughly with hot water and then cold water.

    • Neutralize the fibers with a dilute solution of acetic acid.

    • Perform a final rinse with cold water.

    • Dry the stained polyester fibers at room temperature or in an oven at a low temperature.

Visualizations

Staining_Protocol_Workflow A Start: Polyester Fibers B Pretreatment (Scouring) - Lissopal D paste (2 g/L) - Soda Ash (2 g/L) - 90-95°C, 20 min A->B C Rinsing - Hot & Cold Water B->C D High-Temperature Dyeing - this compound (1-2% owf) - Dispersing Agent (1 g/L) - pH 4.5-5.5 - 130°C, 30-60 min C->D E Rinsing - Hot & Cold Water D->E F Reduction Clearing - Sodium Hydrosulfite (2 g/L) - Sodium Hydroxide (2 g/L) - 70-80°C, 15-20 min E->F G Final Rinsing & Neutralization F->G H Drying G->H I End: Stained Polyester Fibers H->I

Caption: Workflow for staining polyester fibers with this compound.

References

Application Notes and Protocols for Dyeing Polyamide and Acrylic Fibers with Disperse Red 17

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical data for the use of Disperse Red 17 (C.I. 11210) in the dyeing of polyamide (such as Nylon) and acrylic fibers. The information is intended to guide researchers and scientists in achieving consistent and high-quality dyeing results for various applications.

Overview of this compound

This compound is a monoazo disperse dye characterized by its vibrant red hue and suitability for dyeing hydrophobic fibers.[1] Its low water solubility necessitates its application from an aqueous dispersion. This dye is effective for coloring a range of synthetic fibers, including polyester, acetate, polyamide, and acrylics.[1][2]

Chemical Structure and Properties:

  • C.I. Name: this compound

  • C.I. Number: 11210[1]

  • CAS Number: 3179-89-3[1]

  • Molecular Formula: C₁₇H₂₀N₄O₄

  • Molecular Weight: 344.37 g/mol

  • Appearance: Red powder

  • Solubility: Soluble in ethanol and acetone.

Quantitative Data: Fastness Properties

The following table summarizes the colorfastness of this compound on synthetic fibers according to ISO standards. These ratings provide a benchmark for the durability of the dye under various conditions. A rating of 5 indicates excellent fastness, while a rating of 1 indicates poor fastness.

Fastness PropertyISO StandardRating
Washing Fastness ISO 105-C064-5 (Staining), 5 (Fading)
Perspiration Fastness ISO 105-E044-5 (Staining), 5 (Fading)
Light Fastness ISO 105-B024
Ironing Fastness ISO 105-X114-5

Experimental Protocols

The following are detailed protocols for the exhaust dyeing of polyamide and acrylic fibers with this compound.

Dyeing of Polyamide Fibers

Disperse dyes are applied to polyamide fibers from a weakly acidic dyebath. The dyeing process relies on the principle of "solid solution," where the dye molecules dissolve in the amorphous regions of the polymer. The temperature is critical and is typically kept near the boil to facilitate dye penetration.

Materials and Reagents:

  • This compound

  • Polyamide fabric (e.g., Nylon 6 or Nylon 6,6)

  • Dispersing agent (e.g., a lignosulfonate-based or naphthalene-sulfonic acid-based product)

  • Levelling agent (anionic or non-ionic type suitable for polyamides)

  • Acetic acid (or a suitable acid donor)

  • Sodium dithionite

  • Sodium hydroxide

  • Non-ionic detergent

Equipment:

  • Laboratory dyeing machine (e.g., a glycerin bath beaker dyer or similar)

  • Beakers and graduated cylinders

  • pH meter

  • Heating and stirring apparatus

Protocol:

  • Pre-treatment: Scour the polyamide fabric with a 1-2 g/L solution of non-ionic detergent at 60-70°C for 20-30 minutes to remove any impurities or finishes. Rinse thoroughly with warm and then cold water.

  • Dye Dispersion: Prepare a stock dispersion of this compound by pasting the required amount of dye with an equal amount of dispersing agent and a small amount of cold water. Gradually add warm water (40-50°C) while stirring to form a fine, stable dispersion.

  • Dye Bath Preparation:

    • Set the liquor ratio (the ratio of the weight of the dyebath to the weight of the fabric) to a suitable value, typically between 10:1 and 20:1.

    • Add the required amount of dispersing agent (e.g., 0.5-1.0 g/L) and levelling agent (e.g., 0.5-1.5 g/L) to the water.

    • Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.

    • Add the prepared dye dispersion to the dyebath.

  • Dyeing Cycle:

    • Introduce the pre-wetted polyamide fabric into the dyebath at 40°C.

    • Raise the temperature to 98-100°C at a rate of 1-2°C per minute.

    • Hold the temperature at 98-100°C for 45-60 minutes, depending on the desired depth of shade.

    • Cool the dyebath to 70°C.

  • Rinsing: Rinse the dyed fabric thoroughly with warm and then cold water.

  • Reduction Clearing (After-treatment): This step is crucial for removing unfixed surface dye and improving wet fastness properties.

    • Prepare a bath containing 2 g/L sodium dithionite and 2 g/L sodium hydroxide.

    • Treat the dyed fabric at 60-70°C for 15-20 minutes.

    • Rinse thoroughly with hot water, followed by a neutralizing rinse with a weak solution of acetic acid, and finally a cold water rinse.

  • Drying: Dry the fabric at a temperature below 100°C.

Dyeing of Acrylic Fibers

The dyeing of acrylic fibers with disperse dyes is generally limited to pale to medium shades due to the compact structure of the fiber. The process is carried out at or near the boil, and the use of a carrier is often necessary to facilitate dye diffusion into the fiber.

Materials and Reagents:

  • This compound

  • Acrylic fabric

  • Dispersing agent

  • Carrier (e.g., a methylnaphthalene-based or o-phenylphenol-based product, use with caution and proper ventilation)

  • Acetic acid

  • Non-ionic detergent

Equipment:

  • Laboratory dyeing machine

  • Beakers and graduated cylinders

  • pH meter

  • Heating and stirring apparatus

Protocol:

  • Pre-treatment: Scour the acrylic fabric with a 1-2 g/L solution of non-ionic detergent at 60-70°C for 20-30 minutes. Rinse thoroughly.

  • Dye Dispersion: Prepare a stock dispersion of this compound as described in the polyamide dyeing protocol.

  • Dye Bath Preparation:

    • Set the liquor ratio to 10:1 to 20:1.

    • Add the dispersing agent (0.5-1.0 g/L) and the selected carrier (2-5 g/L).

    • Adjust the pH to 4.5-5.5 with acetic acid.

    • Add the dye dispersion.

  • Dyeing Cycle:

    • Introduce the pre-wetted acrylic fabric into the dyebath at 60°C.

    • Raise the temperature to the boil (approximately 100°C) at a rate of 1.5-2.0°C per minute.

    • Maintain at the boil for 60-90 minutes.

    • Cool the dyebath slowly to 70°C.

  • Rinsing: Rinse the dyed fabric thoroughly, first with hot water to help remove the carrier, and then with cold water.

  • After-treatment (Soaping):

    • Treat the dyed fabric in a bath containing 1-2 g/L of a non-ionic detergent at 60-70°C for 15-20 minutes to remove any residual carrier and unfixed dye.

    • Rinse thoroughly with warm and then cold water.

  • Drying: Dry the fabric at a temperature below 100°C.

Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for the exhaust dyeing of both polyamide and acrylic fibers with this compound.

DyeingWorkflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-treatment Pretreatment Pretreatment Dye_Dispersion Dye_Dispersion Pretreatment->Dye_Dispersion Dyebath_Setup Dyebath_Setup Dye_Dispersion->Dyebath_Setup Dyeing_Cycle Dyeing_Cycle Dyebath_Setup->Dyeing_Cycle Add Fabric Rinsing Rinsing Dyeing_Cycle->Rinsing Aftertreatment Aftertreatment Rinsing->Aftertreatment Final_Rinse Final_Rinse Aftertreatment->Final_Rinse Drying Drying Final_Rinse->Drying Final_Rinse->Drying

General workflow for exhaust dyeing.
Logical Relationship of Dyeing Parameters

This diagram illustrates the key parameters influencing the successful dyeing of polyamide and acrylic fibers with disperse dyes.

DyeingParameters cluster_params Controllable Parameters Dyeing Quality Dyeing Quality Temperature Temperature Temperature->Dyeing Quality Time Time Time->Dyeing Quality pH pH pH->Dyeing Quality Dispersing Agent Dispersing Agent Dispersing Agent->Dyeing Quality Levelling Agent Levelling Agent Levelling Agent->Dyeing Quality Carrier Carrier (for Acrylic) Carrier->Dyeing Quality

Key parameters affecting dyeing quality.
Proposed Dye-Fiber Interaction

The following diagrams illustrate the proposed primary interaction mechanisms of this compound with polyamide and acrylic fibers.

Polyamide Fiber Interaction:

The primary interaction between this compound and polyamide fibers is believed to be hydrogen bonding between the hydroxyl (-OH) and nitro (-NO₂) groups of the dye molecule and the amide (-CONH-) groups of the polymer chain.

PolyamideInteraction cluster_dye This compound cluster_fiber Polyamide Fiber Dye C₁₇H₂₀N₄O₄ Dye_OH -OH groups Dye->Dye_OH Dye_NO2 -NO₂ group Dye->Dye_NO2 Amide_CO Amide C=O Dye_OH->Amide_CO Hydrogen Bond Amide_NH Amide N-H Dye_NO2->Amide_NH Hydrogen Bond Fiber (-NH-CO-)n Fiber->Amide_NH Fiber->Amide_CO

This compound interaction with polyamide.

Acrylic Fiber Interaction:

For acrylic fibers, the interaction is primarily based on the "solid solution" theory, where the non-polar dye molecules dissolve within the amorphous regions of the polymer. Van der Waals forces are the predominant interactions. If the acrylic fiber is a copolymer containing acidic groups (e.g., from acrylic acid), there may also be some weak hydrogen bonding.

AcrylicInteraction cluster_dye This compound cluster_fiber Acrylic Fiber Dye C₁₇H₂₀N₄O₄ (Largely Non-polar) Fiber (-CH₂-CH(CN)-)n (Amorphous Regions) Dye->Fiber Van der Waals Forces (Solid Solution)

This compound interaction with acrylic.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Disperse Red 17

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disperse Red 17 is a synthetic azo dye used in the textile industry for dyeing polyester and other synthetic fibers.[1] Its detection and quantification are crucial for quality control, environmental monitoring, and safety assessment. High-Performance Liquid Chromatography (HPLC) with UV-Vis or Mass Spectrometry detection is a widely used technique for the analysis of this compound due to its sensitivity and selectivity.[2] This document provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method.

Quantitative Data Summary

The following table summarizes representative quantitative data for the HPLC analysis of disperse dyes, including this compound. These values should be validated in the user's laboratory.

ParameterTypical Value
Linearity (R²)≥ 0.99[3]
Limit of Detection (LOD)0.002 - 0.01%[4]
Limit of Quantification (LOQ)0.01 - 0.2 mg/m³[3]
Recovery70.55 - 103.03%
Relative Standard Deviation (RSD)0.482 - 1.262%

Experimental Protocol

This protocol is based on established methods for the analysis of disperse dyes.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector. An ACQUITY UPLC H-Class System or similar is suitable.

  • Mass Spectrometer (Optional): A mass detector like the ACQUITY QDa Detector can be used for confirmation.

  • Column: A reversed-phase C18 column (e.g., XBridge C18, 2.1 x 150 mm, 5 µm) is recommended.

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Reagents: Ammonium acetate.

  • Standard: this compound reference standard.

2. Preparation of Reagents and Standards

  • Mobile Phase A: 10 mM Ammonium acetate in water (pH adjusted to 3.6).

  • Mobile Phase B: Acetonitrile.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).

3. Sample Preparation

For solid samples such as textiles, a solvent extraction method is typically employed.

  • Accurately weigh a representative portion of the sample.

  • Extract the dye using methanol. Sonication for 15-30 minutes at 50-70°C can enhance extraction efficiency.

  • Centrifuge the extract to remove any particulate matter.

  • Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

4. Chromatographic Conditions

  • Flow Rate: 0.30 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C

  • PDA Detection: 210 to 800 nm

  • Gradient Elution:

    • 0 min: 40% B

    • 7 min: 60% B

    • 17 min: 98% B

    • 24 min: 98% B

    • Followed by a return to initial conditions and column equilibration.

5. Data Analysis

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. For quantification, create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

HPLC_Workflow start Start sample_prep Sample Preparation (Extraction & Filtration) start->sample_prep standard_prep Standard Preparation (Serial Dilution) start->standard_prep hplc_analysis HPLC Analysis (Gradient Elution) sample_prep->hplc_analysis standard_prep->hplc_analysis data_acquisition Data Acquisition (PDA/UV-Vis Detection) hplc_analysis->data_acquisition data_processing Data Processing (Peak Integration & Calibration) data_acquisition->data_processing quantification Quantification (Concentration Determination) data_processing->quantification end End quantification->end

Caption: HPLC analysis workflow for this compound.

References

Application Notes and Protocols for Disperse Red 17 as a Potential Fluorescent Probe for Lipid Droplet Staining in Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 17 is a red dye belonging to the azo class of compounds.[1][2] While it is widely used in the textile, plastics, and cosmetics industries for its coloring properties, its application as a fluorescent probe in microscopy is not well-established.[3][4] This document provides a proposed protocol for the use of this compound as a potential fluorescent stain for intracellular lipid droplets, based on the known lipophilic nature of similar dyes. The protocols for commonly used lipid droplet stains, such as Nile Red and BODIPY dyes, serve as a foundation for this proposed application.[5]

Lipid droplets are dynamic organelles involved in lipid storage and metabolism, and their study is crucial in various fields, including metabolic diseases, cancer, and infectious diseases. The development of novel fluorescent probes for lipid droplet imaging is of significant interest. These application notes provide a starting point for researchers interested in exploring the potential of this compound for this purpose.

Quantitative Data

As there is no established microscopy protocol for this compound, the following table provides proposed starting concentrations and incubation times based on typical parameters for other lipophilic fluorescent dyes used for lipid droplet staining. The spectral properties are currently unknown for microscopy applications and would need to be determined empirically.

ParameterProposed RangeNotes
Stock Solution Concentration 1-10 mM in DMSOPrepare fresh and store protected from light at -20°C.
Working Concentration 0.1 - 10 µMOptimal concentration should be determined experimentally.
Incubation Time 15 - 60 minutesShorter times are recommended for live-cell imaging to minimize cytotoxicity.
Incubation Temperature Room Temperature or 37°C37°C is typically used for live-cell imaging.
Excitation Wavelength (Hypothetical) 450 - 560 nmBased on the red color of the dye; requires experimental determination.
Emission Wavelength (Hypothetical) > 590 nmExpected to be in the red to far-red spectrum; requires experimental determination.

Experimental Protocols

The following are proposed protocols for staining lipid droplets in cultured cells with this compound. These protocols are adapted from established methods for other lipophilic dyes and should be optimized for specific cell types and experimental conditions.

Protocol 1: Live-Cell Staining of Lipid Droplets

This protocol is designed for the visualization of lipid droplets in living cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer

  • Cultured cells on glass-bottom dishes or coverslips

  • Fluorescence microscope

Procedure:

  • Preparation of Staining Solution:

    • Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO.

    • Immediately before use, dilute the stock solution in pre-warmed PBS or serum-free culture medium to a final working concentration of 1-10 µM.

  • Cell Preparation:

    • Grow cells to the desired confluency on a suitable imaging vessel.

    • Wash the cells once with pre-warmed PBS.

  • Staining:

    • Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells twice with pre-warmed PBS.

  • Imaging:

    • Add fresh pre-warmed PBS or imaging medium to the cells.

    • Immediately image the cells using a fluorescence microscope with appropriate filter sets.

Protocol 2: Fixed-Cell Staining of Lipid Droplets

This protocol is suitable for fixed cells and can be combined with immunofluorescence staining.

Materials:

  • This compound

  • DMSO

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Cultured cells on coverslips

  • Fluorescence microscope

  • Antifade mounting medium

Procedure:

  • Cell Fixation:

    • Wash cells once with PBS.

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare a 1-10 µM working solution of this compound in PBS from a 1 mM DMSO stock.

    • Add the staining solution to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Image the cells using a fluorescence microscope.

Visualizations

Experimental Workflow for Lipid Droplet Staining

Staining_Workflow cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Imaging prep_cells Prepare Cultured Cells wash1 Wash Cells prep_cells->wash1 prep_stain Prepare this compound Staining Solution stain Incubate with this compound prep_stain->stain wash1->stain wash2 Wash Cells stain->wash2 image Fluorescence Microscopy wash2->image

Caption: Workflow for staining lipid droplets with this compound.

Disclaimer: The provided protocols and data are hypothetical and based on the properties of similar dyes. Researchers should perform their own optimization and validation experiments to determine the suitability of this compound for their specific application. The fluorescent properties, including optimal excitation and emission wavelengths, must be experimentally determined.

References

Application Notes and Protocols for the Analysis of Disperse Red 17 in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 17, also known as C.I. 26100 and Solvent Red 23, is a synthetic monoazo dye used as a colorant in a variety of cosmetic products.[1][2] Its application spans across hair dyes, makeup, nail products, and skin care formulations.[1] The safety and concentration of this compound in cosmetics are regulated by authorities such as the European Commission's Scientific Committee on Consumer Safety (SCCS) and the U.S. Food and Drug Administration (FDA).[2][3] This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound in cosmetic formulations, ensuring product quality and regulatory compliance.

Chemical Identity of this compound

PropertyValue
Chemical Name 2,2'-[[3-Methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bisethanol
CAS Number 3179-89-3
C.I. Number 26100
EC Number 221-665-5
Molecular Formula C₁₇H₂₀N₄O₄
Molecular Weight 344.37 g/mol
Synonyms Solvent Red 23, D&C Red No. 17

Regulatory Context

The use of this compound in cosmetic products is subject to regulatory oversight to ensure consumer safety.

  • United States: The FDA lists D&C Red No. 17 as a color additive that is permanently listed and requires certification for use in externally applied drugs and cosmetics. Its use is not permitted in products intended for the eye area or on the lips.

Regulatory Limits for this compound in Hair Dyes (SCCS Opinion)

Formulation TypeMaximum On-Head Concentration
Non-oxidative hair dye0.2%
Oxidative hair dye2.0%

Analytical Methodologies

The analysis of this compound in complex cosmetic matrices requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is the preferred method for quantification due to its specificity and sensitivity. Thin-Layer Chromatography (TLC) serves as a valuable tool for rapid screening and qualitative identification. UV-Visible spectrophotometry can be used for preliminary analysis and quantification in simpler matrices.

High-Performance Liquid Chromatography (HPLC-DAD)

Principle: HPLC separates this compound from other components in the cosmetic matrix based on its affinity for a stationary phase while being carried by a mobile phase. The DAD allows for the identification and quantification of the dye by its characteristic UV-Visible spectrum and retention time.

Experimental Protocol:

1. Sample Preparation:

  • Oil-based cosmetics (e.g., lipsticks, creams):
  • Accurately weigh approximately 0.1 g of the homogenized sample into a 10 mL volumetric flask.
  • Dissolve the sample in a suitable organic solvent such as chloroform or a mixture of methanol and dichloromethane.
  • Use ultrasonication to ensure complete dissolution and extraction of the dye.
  • Bring the flask to volume with the solvent and mix thoroughly.
  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
  • Water-based cosmetics (e.g., lotions, hair dyes):
  • Accurately weigh approximately 0.2 g of the sample into a 15 mL centrifuge tube.
  • Add 5 mL of a suitable extraction solvent (e.g., methanol or acetonitrile).
  • Vortex for 2 minutes and then sonicate for 15 minutes.
  • Centrifuge at 5000 rpm for 10 minutes.
  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-DAD Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B)
Gradient Start with 50% A, increase to 95% A over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 510 nm (for quantification) and spectral scan from 200-700 nm (for identification)

3. Calibration:

  • Prepare a stock solution of this compound analytical standard in methanol (100 µg/mL).
  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 10 µg/mL.
  • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

4. Quantification:

  • Inject the prepared sample solution.
  • Identify the this compound peak based on its retention time and UV-Vis spectrum.
  • Calculate the concentration of this compound in the sample using the calibration curve.

Quantitative Data Summary (Typical Performance)

ParameterTypical Value
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Linearity (R²) > 0.999
Recovery 90-110%
Precision (RSD) < 5%
Thin-Layer Chromatography (TLC)

Principle: TLC is a planar chromatographic technique used for the separation of non-volatile mixtures. It is a quick and cost-effective method for the qualitative identification of this compound.

Experimental Protocol:

1. Sample Preparation:

  • Extract the dye from the cosmetic sample as described in the HPLC sample preparation section, but concentrate the extract to a smaller volume (e.g., 1 mL).

2. TLC Conditions:

ParameterCondition
Stationary Phase Silica gel 60 F₂₅₄ TLC plates
Mobile Phase Toluene : Ethyl Acetate (8:2, v/v)
Application Spot 5 µL of the sample extract and a standard solution of this compound onto the TLC plate.
Development Develop the plate in a saturated TLC chamber until the solvent front is approximately 1 cm from the top.
Visualization Visualize the separated spots under visible light and UV light (254 nm and 366 nm).

3. Identification:

  • Calculate the Retention Factor (Rf) value for the sample spot and the standard spot.
  • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
  • A matching Rf value and spot color between the sample and the standard indicates the presence of this compound.

Visualization of Experimental Workflows

Workflow for HPLC Analysis of this compound in Cosmetics

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Analysis start Receive Cosmetic Sample homogenize Homogenize Sample start->homogenize weigh Weigh Sample homogenize->weigh dissolve Dissolve/Extract with Solvent weigh->dissolve sonicate Ultrasonicate dissolve->sonicate filter Filter (0.45 µm) sonicate->filter hplc_inject Inject into HPLC filter->hplc_inject separate Chromatographic Separation hplc_inject->separate detect DAD Detection (510 nm & Spectral Scan) separate->detect identify Identify Peak by Retention Time & Spectrum detect->identify quantify Quantify using Calibration Curve identify->quantify report Report Results quantify->report

Caption: Workflow for the quantitative analysis of this compound in cosmetic samples using HPLC-DAD.

Logical Relationship for Method Selection

Method_Selection cosmetic_matrix Cosmetic Matrix Type oil_based Oil-Based (Lipstick, Cream) cosmetic_matrix->oil_based water_based Water-Based (Lotion, Hair Dye) cosmetic_matrix->water_based powder Powder-Based (Eyeshadow, Blush) cosmetic_matrix->powder extraction_oil Solvent Extraction (Chloroform/Methanol) oil_based->extraction_oil extraction_water Solvent Extraction (Methanol/Acetonitrile) water_based->extraction_water extraction_powder Dispersive Solid-Phase Extraction powder->extraction_powder analysis_hplc HPLC-DAD (Quantitative) extraction_oil->analysis_hplc analysis_tlc TLC (Qualitative Screening) extraction_oil->analysis_tlc extraction_water->analysis_hplc extraction_water->analysis_tlc extraction_powder->analysis_hplc extraction_powder->analysis_tlc

References

Application Notes and Protocols for Textile Color Fastness Testing: Disperse Red 17

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for evaluating the color fastness of textiles dyed with Disperse Red 17. The methodologies are based on internationally recognized standards from the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC).

This compound is an azo dye commonly used for dyeing synthetic fibers such as polyester, nylon, and acetate.[1] Ensuring the color fastness of textiles dyed with this and other disperse dyes is critical for product quality and consumer satisfaction. Poor color fastness can lead to color bleeding, fading, and staining of other garments during laundering or use.[2][3]

Data Presentation

The following table summarizes the typical color fastness performance of polyester textiles dyed with this compound. The ratings are based on a scale of 1 to 5, where 5 indicates the highest fastness and 1 indicates the lowest. For light fastness, a scale of 1 to 8 is used, with 8 being the highest.

Fastness Test ISO Standard Rating (1-5 Scale) Remarks
Washing (Color Change) ISO 105-C064-5Excellent resistance to color loss during laundering.
Washing (Staining) ISO 105-C064-5Minimal staining on adjacent multifiber fabric.
Light Fastness (Xenon Arc) ISO 105-B024-5Good resistance to fading upon exposure to light.
Rubbing/Crocking (Dry) ISO 105-X124-5High resistance to color transfer when rubbed dry.
Rubbing/Crocking (Wet) ISO 105-X123-4Good resistance to color transfer when rubbed wet.
Perspiration (Acidic & Alkaline) ISO 105-E044-5High resistance to color change and staining from sweat.
Water ISO 105-E014-5Excellent resistance to water immersion.
Sublimation ISO 105-P013-4Moderate to good resistance to color change at high temperatures.

Experimental Protocols

Detailed methodologies for the key color fastness tests are provided below. These protocols are based on the ISO standards, which are widely accepted internationally.

Color Fastness to Washing (ISO 105-C06)

This test evaluates the resistance of the textile's color to domestic and commercial laundering procedures.[4][5]

Principle: A textile specimen in contact with a multifiber fabric is agitated in a soap or detergent solution, then rinsed and dried. The change in color of the specimen and the staining of the adjacent multifiber fabric are assessed using grey scales.

Apparatus and Materials:

  • Launder-Ometer or similar apparatus

  • Stainless steel containers and balls

  • Multifiber adjacent fabric (e.g., Type DW: wool, acrylic, polyester, nylon, cotton, acetate)

  • Standard ECE phosphate reference detergent

  • Sodium perborate

  • Grey Scale for Assessing Change in Colour (ISO 105-A02)

  • Grey Scale for Assessing Staining (ISO 105-A03)

  • Spectrophotometer or colorimeter (optional, for instrumental assessment)

Procedure:

  • Prepare a test specimen of the textile dyed with this compound, typically 10 cm x 4 cm.

  • Stitch the specimen onto a piece of multifiber adjacent fabric of the same size.

  • Prepare the washing solution according to the specific test procedure within ISO 105-C06 (e.g., C2S test at 60°C). This typically involves dissolving ECE detergent and sodium perborate in deionized water.

  • Place the composite specimen, the required number of stainless steel balls, and the specified volume of the washing solution into a stainless steel container.

  • Seal the container and place it in the Launder-Ometer.

  • Run the machine for the specified time and at the specified temperature (e.g., 30 minutes at 60°C).

  • After the cycle, remove the composite specimen, rinse it thoroughly with deionized water, and then with cold tap water.

  • Squeeze out the excess water and dry the specimen in an oven or by air, at a temperature not exceeding 60°C.

  • Evaluate the change in color of the test specimen and the staining on each strip of the multifiber fabric using the respective grey scales under standardized lighting conditions.

Color Fastness to Light (ISO 105-B02)

This method assesses the resistance of the textile's color to the action of an artificial light source that simulates natural daylight.

Principle: The test specimen is exposed to artificial light under controlled conditions, along with a set of blue wool references with known light fastness. The color fastness is evaluated by comparing the fading of the specimen with that of the references.

Apparatus and Materials:

  • Xenon arc fading lamp apparatus

  • Blue wool references (Scale 1-8)

  • Grey Scale for Assessing Change in Colour (ISO 105-A02)

  • Masks for covering parts of the specimen and references

Procedure:

  • Mount the textile specimen dyed with this compound and a set of blue wool references on cardboard holders.

  • Partially cover both the specimen and the references with opaque masks.

  • Place the holders in the xenon arc fading lamp apparatus.

  • Expose the samples to the light source under specified conditions of temperature and humidity.

  • Periodically inspect the samples for fading. The exposure is continued until a specified contrast (e.g., grade 4 on the grey scale) is observed between the exposed and unexposed parts of a specific blue wool reference.

  • Assess the light fastness of the specimen by comparing the stage at which its color change corresponds to the fading of the blue wool references. The light fastness rating is the number of the blue wool reference that shows a similar degree of fading.

Color Fastness to Rubbing (Crocking) (ISO 105-X12)

This test determines the resistance of the color to rubbing off and staining other materials.

Principle: The textile specimen is rubbed with a dry and a wet piece of standard cotton rubbing cloth. The amount of color transferred to the rubbing cloth is assessed using a grey scale.

Apparatus and Materials:

  • Crockmeter (rubbing fastness tester)

  • Standard cotton rubbing cloth (5 cm x 5 cm)

  • Grey Scale for Assessing Staining (ISO 105-A03)

  • Deionized water

Procedure:

  • Dry Rubbing:

    • Fix the textile specimen onto the base of the crockmeter.

    • Mount a dry cotton rubbing cloth onto the rubbing finger of the crockmeter.

    • Lower the finger onto the specimen and perform 10 cycles of rubbing (10 turns of the handle).

    • Remove the cotton cloth and evaluate the degree of staining using the grey scale.

  • Wet Rubbing:

    • Thoroughly wet a piece of cotton rubbing cloth in deionized water and squeeze it to a specific wet pick-up percentage (typically 100%).

    • Repeat the procedure described for dry rubbing with the wet cloth.

    • Dry the wet rubbing cloth in the air before evaluation.

    • Assess the degree of staining using the grey scale.

Color Fastness to Perspiration (ISO 105-E04)

This test evaluates the resistance of the textile's color to the effects of human perspiration.

Principle: The textile specimen, in contact with a multifiber fabric, is immersed in two different solutions simulating acidic and alkaline perspiration, subjected to pressure, and then dried. The color change and staining are then assessed.

Apparatus and Materials:

  • Perspirometer or equivalent device

  • Glass or acrylic resin plates

  • Oven maintained at 37 ± 2°C

  • Multifiber adjacent fabric

  • Acidic and alkaline perspiration solutions (prepared according to the standard)

  • Grey Scale for Assessing Change in Colour (ISO 105-A02)

  • Grey Scale for Assessing Staining (ISO 105-A03)

Procedure:

  • Prepare two composite specimens by stitching the textile sample dyed with this compound to a piece of multifiber fabric.

  • Thoroughly wet one composite specimen in the acidic perspiration solution and the other in the alkaline solution for 30 minutes.

  • Squeeze both specimens to remove excess liquid.

  • Place each composite specimen between two plates in the perspirometer and apply a specified pressure.

  • Place the device in the oven at 37°C for 4 hours.

  • Remove the specimens, separate the textile from the multifiber fabric, and dry them in the air at a temperature not exceeding 60°C.

  • Evaluate the color change of the test specimens and the staining of the multifiber fabrics for both acidic and alkaline tests using the respective grey scales.

Visualizations

The following diagrams illustrate the experimental workflows for textile color fastness testing.

experimental_workflow cluster_prep Sample Preparation cluster_testing Testing Procedures cluster_eval Evaluation cluster_report Reporting prep_sample Prepare Textile Specimen attach_multi Attach Multifiber Fabric prep_sample->attach_multi light_test Light Test (ISO 105-B02) prep_sample->light_test wash_test Washing Test (ISO 105-C06) attach_multi->wash_test rub_test Rubbing Test (ISO 105-X12) attach_multi->rub_test persp_test Perspiration Test (ISO 105-E04) attach_multi->persp_test assess_color Assess Color Change (Grey Scale A02) wash_test->assess_color assess_stain Assess Staining (Grey Scale A03) wash_test->assess_stain light_test->assess_color rub_test->assess_stain persp_test->assess_color persp_test->assess_stain report Report Fastness Ratings assess_color->report assess_stain->report

Caption: General workflow for textile color fastness testing.

wash_fastness_workflow start Start: Textile Dyed with This compound prep_specimen 1. Prepare Composite Specimen (Textile + Multifiber Fabric) start->prep_specimen load_launderometer 3. Load Specimen, Solution & Steel Balls into Launder-Ometer Container prep_specimen->load_launderometer prepare_solution 2. Prepare Washing Solution (Detergent + Perborate) prepare_solution->load_launderometer run_test 4. Agitate at Specified Temperature and Time load_launderometer->run_test rinse_dry 5. Rinse and Dry the Composite Specimen run_test->rinse_dry evaluate 6. Evaluate Color Change and Staining using Grey Scales rinse_dry->evaluate end End: Report Fastness Ratings evaluate->end

Caption: Detailed workflow for the Color Fastness to Washing test.

References

Disperse Red 17: A Versatile Chemical Stain for Material Science Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Disperse Red 17 is a synthetic organic dye belonging to the anthraquinone class. Initially developed for dyeing synthetic fibers such as polyester and nylon, its application has expanded into the realm of material science as a fluorescent stain.[1][2] Its non-ionic nature and hydrophobicity allow it to readily penetrate and stain nonpolar materials, making it a valuable tool for researchers, scientists, and drug development professionals for visualizing the morphology and phase separation of polymer blends, tracking microplastics, and other applications. This document provides detailed application notes and protocols for the use of this compound as a chemical stain in a laboratory setting.

Physicochemical Properties and Spectral Data

This compound, with the chemical formula C₁₇H₂₀N₄O₄, is soluble in various organic solvents such as ethanol, acetone, and dimethylformamide (DMF).[3][4] Its lipophilic nature is a key characteristic that governs its utility in staining hydrophobic materials. The photophysical properties of this compound are crucial for its application as a fluorescent stain.

PropertyValueSolvents/Conditions
Molecular Formula C₁₇H₂₀N₄O₄-
CAS Number 3179-89-3-
Molar Mass 344.37 g/mol -
Appearance Reddish-brown crystalline powder-
UV-Vis Absorption Max (λ_abs_) ~480 - 500 nmIn various polymers
Fluorescence Emission Max (λ_em_) ~580 - 620 nmIn various polymers
Molar Absorptivity (ε) 15,846 L mol⁻¹ cm⁻¹In DMF at 406 nm
13,708 L mol⁻¹ cm⁻¹In Ethanol at 406 nm
11,174 L mol⁻¹ cm⁻¹In Acetonitrile at 406 nm
3,208 L mol⁻¹ cm⁻¹In Acetone at 406 nm

Note: The absorption and emission maxima of this compound can exhibit some solvatochromism, meaning the exact wavelengths can shift depending on the polarity and viscosity of the surrounding polymer matrix. The provided ranges are typical for common polymers.

Applications in Material Science

This compound serves as a robust fluorescent stain for a variety of applications in material science, primarily due to its ability to selectively partition into and stain hydrophobic regions within a material.

  • Visualization of Polymer Blend Morphology: In immiscible polymer blends, this compound will preferentially stain the more hydrophobic phase, allowing for clear visualization of phase separation, domain size, and distribution using fluorescence microscopy.[1]

  • Identification and Tracking of Microplastics: Its affinity for nonpolar polymers makes it an effective tool for staining microplastic particles in environmental samples, facilitating their detection and quantification.

  • Characterization of Polymer Aging and Degradation: Changes in the local environment of a polymer due to aging or degradation can alter the fluorescence properties of embedded this compound, potentially offering a method to monitor these processes.

Experimental Protocols

Below are detailed protocols for the preparation of staining solutions and the staining of common polymers for analysis by fluorescence microscopy.

Protocol 1: Preparation of this compound Staining Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound that can be diluted for various staining applications.

Materials:

  • This compound powder

  • Dimethylformamide (DMF) or Acetone (reagent grade)

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh out 1 mg of this compound powder using an analytical balance and transfer it to a clean microcentrifuge tube or glass vial.

  • Add 1 mL of DMF or acetone to the tube/vial.

  • Vortex the mixture thoroughly for 1-2 minutes until the dye is completely dissolved. The solution should be a clear, deep red.

  • Store the stock solution in a tightly sealed, light-protected container at 4°C. This stock solution is typically stable for several weeks.

Protocol 2: Fluorescent Staining of Polymer Films or Microparticles

This protocol outlines the general procedure for staining polymer films or microparticles with this compound for subsequent visualization by fluorescence microscopy.

Materials:

  • This compound stock solution (from Protocol 1)

  • Polymer film or microparticle sample

  • Ethanol or isopropanol (for diluting the stock solution)

  • Petri dish or other suitable container for staining

  • Forceps

  • Deionized water

  • Fluorescence microscope with appropriate filter sets (e.g., for TRITC or Texas Red)

Procedure:

  • Prepare the Staining Solution: Dilute the this compound stock solution to a working concentration of 1-10 µg/mL in ethanol or isopropanol. The optimal concentration may vary depending on the polymer and the desired staining intensity and should be determined empirically.

  • Sample Preparation: Place the polymer film or a suspension of microparticles in a petri dish.

  • Staining: Add a sufficient volume of the staining solution to completely immerse the sample.

  • Incubation: Incubate the sample in the staining solution for 10-30 minutes at room temperature. For some crystalline polymers, gentle heating (e.g., to 50-60°C) may enhance dye penetration.

  • Washing: After incubation, remove the sample from the staining solution using forceps. Wash the sample thoroughly with ethanol or isopropanol to remove excess, unbound dye. Follow with a final rinse with deionized water.

  • Drying: Allow the stained sample to air dry completely in a dust-free environment before microscopy.

  • Imaging: Mount the stained sample on a microscope slide and observe using a fluorescence microscope. Use an excitation wavelength in the range of 480-520 nm and collect the emission in the range of 580-620 nm.

Logical Workflow for Staining and Analysis

The following diagram illustrates the general workflow for using this compound as a chemical stain in material science research.

staining_workflow prep Prepare Staining Solution stain Stain Sample prep->stain sample_prep Prepare Polymer Sample sample_prep->stain wash Wash to Remove Excess Dye stain->wash image Fluorescence Microscopy wash->image analyze Image Analysis image->analyze

Caption: General workflow for staining polymer samples with this compound.

Visualization of Polymer Blend Phase Separation

This compound can be used to visualize the phase morphology of immiscible polymer blends. The dye will preferentially partition into the more hydrophobic polymer phase, allowing for clear differentiation of the two phases under a fluorescence microscope.

polymer_blend_staining cluster_blend Immiscible Polymer Blend cluster_staining Staining with this compound PolymerA Polymer A (Less Hydrophobic) UnstainedA Polymer A (Unstained) PolymerA->UnstainedA No Affinity PolymerB Polymer B (More Hydrophobic) StainedB Polymer B (Stained Red) PolymerB->StainedB High Affinity

Caption: Principle of staining an immiscible polymer blend with this compound.

Safety Precautions

This compound is a chemical dye and should be handled with appropriate safety precautions. Wear gloves, safety glasses, and a lab coat when handling the powder and solutions. Work in a well-ventilated area. For detailed safety information, consult the material safety data sheet (MSDS).

References

Application Notes and Protocols: Non-Oxidative Hair Dye Formulations Using Disperse Red 17 for Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-oxidative hair dyes, often categorized as semi-permanent or temporary, offer a method for altering hair color without the use of oxidative agents like hydrogen peroxide.[1] These formulations function by depositing pre-formed color molecules onto the surface of the hair shaft or allowing them to penetrate shallowly into the cuticle layer.[1][2][3] This mechanism results in minimal hair damage compared to permanent oxidative dyes.[2] The coloration is not permanent and typically fades over the course of six to twelve washes.

Disperse Red 17 (CAS No. 3179-89-3) is a direct azo dye used in hair coloring formulations. As a direct dye, it imparts color without a chemical reaction. The Scientific Committee on Consumer Safety (SCCS) has deemed this compound safe for use in non-oxidative hair dye formulations at a concentration of up to 0.2%. These application notes provide detailed protocols for formulating a non-oxidative hair dye base, incorporating this compound, and conducting key performance and safety evaluations.

Classification of Hair Dyes

Hair dyes are broadly classified based on their mechanism of action and color longevity. The following diagram illustrates this classification, positioning non-oxidative dyes within the broader context.

G HairDyes Hair Dyes NonOxidative Non-Oxidative (Direct Dyes) HairDyes->NonOxidative Oxidative Oxidative (Indirect Dyes) HairDyes->Oxidative Temporary Temporary NonOxidative->Temporary SemiPermanent Semi-Permanent NonOxidative->SemiPermanent DemiPermanent Demi-Permanent Oxidative->DemiPermanent Permanent Permanent Oxidative->Permanent G cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Formulation 1. Formulate Dye Cream (Protocols 1 & 2) TressPrep 2. Prepare Hair Tresses (Protocol 3) Formulation->TressPrep DyeApp 3. Apply Dye to Tresses (Protocol 3) TressPrep->DyeApp InitialMeasure 4. Initial Colorimetry (Protocol 4) DyeApp->InitialMeasure WashTest 5. Wash Fastness Test (Protocol 5) InitialMeasure->WashTest RubTest 6. Rub Fastness Test (Protocol 6) InitialMeasure->RubTest FinalMeasure 7. Final Colorimetry (Post-Washing) WashTest->FinalMeasure DataAnalysis 8. Analyze Data (Calculate ΔE) RubTest->DataAnalysis FinalMeasure->DataAnalysis

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Uneven Dyeing with Disperse Red 17

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting uneven dyeing issues encountered during experiments with Disperse Red 17. The following sections offer detailed troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), and relevant experimental protocols.

Troubleshooting Guide: Uneven Dyeing Issues

Q1: What are the initial checks I should perform if I observe uneven dyeing, such as streaks, spots, or shade variations?

A1: When encountering uneven dyeing, a systematic approach to identify the root cause is crucial. Begin with the following initial checks:

  • Visual Inspection of the Dyebath: Observe the dyebath for any signs of dye agglomeration, precipitation, or foaming. A well-dispersed dyebath should appear uniform and stable.

  • Review of Experimental Parameters: Double-check all recorded parameters of your dyeing process against your standard operating procedure. This includes weighing records for the dye and all auxiliaries, liquor ratio, pH measurements, and the temperature profile.

  • Fabric Pre-treatment Verification: Ensure the substrate was properly prepared. Any residual oils, sizing agents, or other impurities on the fabric can hinder uniform dye penetration.[1]

Q2: My dyebath appears to have particles and is not uniform. What could be the cause and how can I fix it?

A2: The presence of particles indicates a problem with dye dispersion. Disperse dyes, including this compound, have very low solubility in water and exist as fine particles in the dyebath.[2][3] Poor dispersion can lead to speckles and unlevel dyeing.

Possible Causes:

  • Inadequate Dispersing Agent: The concentration or type of dispersing agent may be insufficient to maintain a stable dispersion, especially at high temperatures.[4]

  • Improper Initial Dispersion: The dye was not properly pasted or mixed before being added to the main dyebath.

  • Water Hardness: The presence of calcium and magnesium ions in the water can cause the dye to agglomerate.[5]

Solutions:

  • Optimize Dispersing Agent: Ensure you are using a high-quality dispersing agent suitable for high-temperature dyeing. The concentration typically ranges from 1 to 2 g/L, but should be optimized for your specific conditions.

  • Proper Pre-dispersion: Create a smooth, lump-free paste of the this compound powder with a small amount of water and a portion of the dispersing agent before adding it to the bulk of the dyebath.

  • Water Quality: Use deionized or softened water. If that is not possible, add a sequestering agent to the dyebath to chelate hardness ions.

Q3: I've noticed shade inconsistency between different batches or even within the same batch. What are the likely causes?

A3: Shade inconsistency is often related to variations in the dyeing process parameters.

Possible Causes:

  • Incorrect Temperature Control: A rapid or inconsistent temperature rise during the critical dyeing phase (typically between 80°C and 130°C) can cause the dye to rush onto the fiber surface, leading to poor leveling.

  • Inadequate pH Control: Disperse dyes are most stable in a weakly acidic dyebath. For most disperse dyes, the optimal pH range is 4.5 to 5.5. Deviations from this range can affect the dye's stability and uptake rate.

  • Poor Dye Migration and Leveling: The chosen auxiliary chemicals may not be providing adequate leveling action, which is the process of dye molecules moving from areas of high concentration to areas of low concentration on the fiber.

Solutions:

  • Controlled Heating Rate: Employ a slower rate of temperature rise, especially in the critical absorption zone. A typical rate is 1-2°C per minute.

  • Precise pH Management: Use a buffer system, such as an acetic acid/acetate buffer, to maintain a stable pH throughout the dyeing process.

  • Effective Leveling Agent: Incorporate a suitable high-temperature leveling agent to promote even dye distribution.

Frequently Asked Questions (FAQs)

Q: What is the optimal pH for dyeing polyester with this compound?

A: For most disperse dyes, including those in the same class as this compound, the optimal pH range for dyeing polyester is weakly acidic, typically between 4.5 and 5.5. It is crucial to maintain the pH within this range throughout the dyeing process to ensure dye stability and achieve reproducible results.

Q: What is a typical temperature profile for dyeing polyester with this compound?

A: A common high-temperature dyeing method for polyester involves the following steps:

  • Set the initial dyebath temperature to around 60°C.

  • Add the fabric and circulate for 10-15 minutes.

  • Add the well-dispersed dye and auxiliaries.

  • Raise the temperature at a controlled rate of 1-2°C per minute to the final dyeing temperature, typically 130°C.

  • Hold at 130°C for 30-60 minutes, depending on the desired depth of shade.

  • Cool the dyebath down to 70-80°C before rinsing.

Q: What is the role of a dispersing agent and a leveling agent?

A: A dispersing agent is essential for keeping the insoluble disperse dye particles finely and uniformly distributed in the water, preventing them from clumping together (aggregating). A leveling agent promotes the even absorption of the dye onto the fabric by controlling the initial rate of dyeing and encouraging the migration of dye molecules from areas of higher concentration to areas of lower concentration, resulting in a uniform color.

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Dyeing pH 4.5 - 5.5Maintained with a buffer system (e.g., acetic acid/acetate).
Dyeing Temperature 130°C (High-Temperature Method)Essential for achieving good dye penetration into polyester fibers.
Temperature Ramp Rate 1 - 2°C / minuteA slower ramp rate in the critical dyeing zone (80-130°C) promotes level dyeing.
Holding Time at Temp. 30 - 60 minutesDependent on the target shade depth.
Dispersing Agent Conc. 1 - 2 g/LOptimization is recommended based on specific conditions.
Leveling Agent Conc. 0.5 - 1.5 g/LVaries depending on the specific agent and desired leveling effect.

Experimental Protocols

Protocol 1: Evaluation of this compound Dispersion Stability (Filter Paper Test)

This is a simple qualitative method to assess the dispersion stability of your dyebath.

Methodology:

  • Prepare a solution of this compound at your target concentration (e.g., 10 g/L).

  • Adjust the pH to your desired value (e.g., 5.0) with acetic acid.

  • Take a 100 mL aliquot of the solution at room temperature and filter it through a #2 filter paper using a Büchner funnel. Observe the amount and nature of any residue.

  • Take another 100 mL aliquot and heat it in a sealed container to your maximum dyeing temperature (e.g., 130°C) and hold for 60 minutes.

  • Cool the solution back down to 70°C.

  • Filter the cooled solution through a fresh #2 filter paper.

  • Compare the residue on the second filter paper to the first. A significant increase in residue indicates poor high-temperature dispersion stability.

Protocol 2: Measurement of pH in a Dyebath

Accurate pH measurement is critical for reproducible dyeing.

Methodology:

  • Calibration: Calibrate your pH meter using standard buffer solutions (e.g., pH 4.0 and 7.0) at the temperature of your initial dyebath.

  • Sampling: Carefully extract a sample from the dyebath at various stages of the process (e.g., before adding dye, after adding auxiliaries, and at the final dyeing temperature). Be cautious when handling hot liquids.

  • Measurement: Allow the sample to cool to a consistent and safe temperature before immersing the pH electrode. For highly colored solutions, it may be necessary to use specialized electrodes or techniques to avoid staining and ensure accurate readings.

  • Recording: Record the pH value and the temperature at which the measurement was taken.

Visual Troubleshooting Workflow

Troubleshooting_Uneven_Dyeing cluster_initial_checks Initial Checks cluster_diagnosis Diagnosis cluster_solutions Corrective Actions start Uneven Dyeing Observed (Streaks, Spots, Shade Variation) check_dyebath Inspect Dyebath: Particles or Foam? start->check_dyebath check_params Review Dyeing Parameters: Temp, pH, Concentrations check_dyebath->check_params No dispersion_issue Poor Dye Dispersion check_dyebath->dispersion_issue Yes check_pretreatment Verify Fabric Pre-treatment: Clean and Uniform? check_params->check_pretreatment Parameters OK temp_issue Incorrect Temperature Control check_params->temp_issue Deviation in Temp ph_issue Incorrect pH check_params->ph_issue Deviation in pH leveling_issue Poor Leveling/Migration check_params->leveling_issue Auxiliary Conc. Issue check_pretreatment->leveling_issue Pre-treatment OK solution_dispersion Optimize Dispersing Agent Proper Pre-dispersion Use Soft Water/Sequestering Agent dispersion_issue->solution_dispersion solution_temp Control Heating Rate (1-2°C/min) Ensure Uniform Heating temp_issue->solution_temp solution_ph Use Buffer System (pH 4.5-5.5) Monitor pH Throughout ph_issue->solution_ph solution_leveling Add/Optimize Leveling Agent leveling_issue->solution_leveling

Caption: Troubleshooting workflow for uneven dyeing with this compound.

References

Technical Support Center: Optimization of Disperse Red 17 Concentration for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Disperse Red 17 concentration in fluorescence microscopy applications. This guide provides detailed experimental protocols and troubleshooting advice to assist researchers, scientists, and drug development professionals in achieving optimal staining and imaging results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for staining cells?

A1: The optimal concentration of this compound can vary depending on the cell type, cell density, and the specific application. Due to the hydrophobic nature of this compound, it is crucial to perform a concentration titration to determine the ideal concentration for your experiment. A starting point for optimization can be inferred from protocols for other hydrophobic dyes, such as Nile Red. It is recommended to test a range of concentrations, for example, from 200 nM to 1000 nM.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is a hydrophobic dye with low solubility in aqueous solutions. Therefore, it is essential to first dissolve it in an organic solvent to prepare a concentrated stock solution. High-quality, anhydrous dimethyl sulfoxide (DMSO) or acetone are suitable solvents. A stock solution of 1 mg/mL or 1 mM is a common starting point. Store the stock solution in a tightly sealed container, protected from light, at -20°C.

Q3: My cells show weak or no fluorescence signal after staining. What could be the issue?

A3: A weak or absent signal is a common issue that can stem from several factors. Check for inadequate dye concentration and consider increasing it. Ensure sufficient incubation time to allow for dye uptake. Poor dye solubility and aggregation can also lead to a weak signal, so ensure the dye is properly dissolved in the working solution. Additionally, photobleaching during image acquisition can diminish the signal; minimize light exposure by using neutral density filters and reducing exposure times.

Q4: I am observing high background fluorescence in my images. How can I reduce it?

A4: High background fluorescence can be caused by several factors, including excess dye that was not washed away, non-specific binding of the dye, or autofluorescence from the cells or medium. To reduce background, optimize the washing steps after staining by increasing the number and duration of washes. Using a serum-free medium for the staining procedure can also help, as serum proteins can sometimes bind to fluorescent dyes.[1] Including an unstained control will help you assess the level of autofluorescence in your sample.

Q5: The staining in my sample appears patchy and uneven. What is the cause and how can I fix it?

A5: Uneven staining can result from inconsistent cell health or density, inadequate mixing of the staining solution, or dye aggregation.[2] Ensure you are working with a healthy and evenly distributed cell culture. Gentle agitation during incubation can promote a more uniform distribution of the dye. To prevent dye aggregation, prepare the staining solution immediately before use and ensure the dye is well-dispersed.

Experimental Protocols

General Protocol for Staining Cells with a Hydrophobic Dye (e.g., this compound)

This protocol is a general guideline. Optimization of dye concentration, incubation time, and other parameters is highly recommended for each specific cell type and experimental condition.

Materials:

  • This compound

  • High-quality, anhydrous DMSO or acetone

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Cell culture medium (serum-free medium is recommended for the staining step)

  • Live or fixed cells on coverslips or in a multi-well plate

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL or 1 mM stock solution of this compound in DMSO or acetone.

    • Vortex thoroughly to ensure the dye is completely dissolved.

    • Store the stock solution at -20°C, protected from light.

  • Preparation of Working Solution:

    • On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 200-1000 nM) in a serum-free medium or PBS.

    • It is crucial to add the stock solution to the aqueous buffer while vortexing to prevent precipitation of the hydrophobic dye.

  • Cell Staining:

    • Wash the cells twice with PBS.

    • Add the working solution of this compound to the cells.

    • Incubate for 5-15 minutes at room temperature or 37°C, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with PBS to remove any unbound dye.

  • Imaging:

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for red fluorescence.

Data Presentation

Table 1: Recommended Concentration Ranges for Hydrophobic Dyes (based on Nile Red protocols)

ParameterRecommended RangeNotes
Stock Solution Concentration1 mg/mL or 1 mMDissolve in DMSO or acetone.[3][4][5]
Working Concentration200 - 1000 nMTitration is necessary to find the optimal concentration.
Incubation Time5 - 15 minutesLonger times may be needed for some cell types.

Note: This data is generalized from protocols for Nile Red and should be used as a starting point for the optimization of this compound.

Mandatory Visualizations

Troubleshooting_Workflow Start Start: Suboptimal Staining WeakSignal Weak or No Signal Start->WeakSignal HighBackground High Background Start->HighBackground UnevenStaining Uneven Staining Start->UnevenStaining OptimizeConcentration Increase Dye Concentration WeakSignal->OptimizeConcentration IncreaseIncubation Increase Incubation Time WeakSignal->IncreaseIncubation CheckSolubility Check Dye Solubility/ Prevent Aggregation WeakSignal->CheckSolubility OptimizeWashing Optimize Washing Steps HighBackground->OptimizeWashing UseSerumFree Use Serum-Free Medium HighBackground->UseSerumFree UnevenStaining->CheckSolubility CheckCellHealth Ensure Uniform Cell Health/ Density UnevenStaining->CheckCellHealth GentleMixing Ensure Gentle & Thorough Mixing UnevenStaining->GentleMixing Image Image and Evaluate OptimizeConcentration->Image IncreaseIncubation->Image CheckSolubility->Image OptimizeWashing->Image UseSerumFree->Image CheckCellHealth->Image GentleMixing->Image

Caption: Troubleshooting workflow for common fluorescence microscopy issues.

Staining_Workflow PrepareStock 1. Prepare Stock Solution (1 mg/mL or 1 mM in DMSO) PrepareWorking 2. Prepare Working Solution (200-1000 nM in serum-free medium) PrepareStock->PrepareWorking PrepareCells 3. Prepare Cells (Wash with PBS) PrepareWorking->PrepareCells StainCells 4. Stain Cells (Incubate 5-15 min, protected from light) PrepareCells->StainCells WashCells 5. Wash Cells (2-3 times with PBS) StainCells->WashCells ImageCells 6. Image Cells WashCells->ImageCells

Caption: Generalized workflow for staining cells with a hydrophobic dye.

References

How to prevent precipitation of Disperse Red 17 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Disperse Red 17 in aqueous solutions.

Troubleshooting Guide

Issue: Precipitation of this compound during or after dissolution in an aqueous solution.

Precipitation of this compound, a hydrophobic azo dye with low aqueous solubility, is a common challenge in experimental settings. The following guide provides a systematic approach to troubleshoot and prevent this issue.

Logical Troubleshooting Workflow

Disperse_Red_17_Troubleshooting start Precipitation Observed check_dispersion Was the dye properly dispersed before adding to the aqueous solution? start->check_dispersion check_surfactant Is a suitable surfactant or dispersing agent being used? check_dispersion->check_surfactant Yes solution_dispersion Improve initial dispersion: - Create a paste with a wetting agent - Use high-shear mixing check_dispersion->solution_dispersion No check_concentration Is the surfactant concentration above its Critical Micelle Concentration (CMC)? check_surfactant->check_concentration Yes solution_surfactant Select an appropriate surfactant: - Non-ionic surfactants (e.g., Triton X-100) - Anionic surfactants (e.g., SDS) check_surfactant->solution_surfactant No check_ph Is the pH of the solution within the optimal range? check_concentration->check_ph Yes solution_concentration Increase surfactant concentration to be above the CMC. check_concentration->solution_concentration No check_temperature Is the temperature appropriate for dissolution and stability? check_ph->check_temperature Yes solution_ph Adjust pH to a weakly acidic range (4.5 - 5.5). check_ph->solution_ph No check_water_quality Is the water free of interfering ions (e.g., hard water)? check_temperature->check_water_quality Yes solution_temperature Optimize temperature: - Gentle heating can aid dissolution - Avoid excessive heat which can cause degradation check_temperature->solution_temperature No solution_water_quality Use deionized or distilled water. Consider a chelating agent. check_water_quality->solution_water_quality No

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

1. What is the solubility of this compound in water?

This compound has a very low solubility in water. At 22°C, its solubility is approximately 0.3 mg/L. This inherent hydrophobicity is the primary reason for its precipitation in aqueous solutions.

2. How can I improve the solubility of this compound in an aqueous solution?

The most effective way to increase the aqueous solubility and prevent the precipitation of this compound is by using surfactants or dispersing agents. These molecules form micelles that encapsulate the hydrophobic dye molecules, allowing them to be dispersed in water. Non-ionic and anionic surfactants are generally effective. Additionally, the use of co-solvents can aid in the initial dissolution.

3. What type of surfactants are recommended for this compound?

  • Non-ionic surfactants: These are often the most effective for solubilizing disperse dyes. Examples include ethoxylated fatty alcohols or alkylphenols (e.g., Triton X-100).

  • Anionic surfactants: Surfactants like sodium dodecyl sulfate (SDS) can also be used. They function by creating a charge repulsion between the dye particles, which helps to keep them suspended.

  • Commercial dispersing agents: Products like Dispersant MF (a naphthalenesulfonic acid-formaldehyde condensate) or sulfonated lignins are also used in industrial applications.

4. At what concentration should I use a surfactant?

For a surfactant to be effective at solubilizing this compound, its concentration must be above its Critical Micelle Concentration (CMC). Below the CMC, the surfactant molecules exist primarily as monomers and do not form micelles, thus having a limited effect on solubility. It is recommended to use a surfactant concentration that is significantly higher than its CMC to ensure an adequate number of micelles are available to encapsulate the dye molecules.

SurfactantTypeTypical CMC (in water at 25°C)
Sodium Dodecyl Sulfate (SDS)Anionic~8.2 mM
Triton X-100Non-ionic~0.2-0.9 mM

5. What is the optimal pH for a this compound aqueous solution?

Disperse dyes are most stable in a weakly acidic environment. For this compound, a pH range of 4.5 to 5.5 is recommended to prevent precipitation and potential chemical degradation that can occur at higher pH values.

6. How does temperature affect the stability of this compound solutions?

Gently heating the solution can aid in the initial dissolution of this compound, especially when using surfactants. However, excessive or prolonged heating can lead to dye degradation. For storage, it is generally recommended to keep the solutions at room temperature or refrigerated, depending on the specific formulation. Always perform stability tests at your intended storage and use temperatures.

7. Can I use co-solvents to help dissolve this compound?

Yes, co-solvents can be very effective in the initial wetting and dissolution of the dye powder before introducing it to the aqueous phase. This compound is soluble in organic solvents like ethanol and acetone.[1][2] A common technique is to first create a concentrated stock solution of the dye in a suitable organic solvent and then add this stock solution to the aqueous solution containing the surfactant with vigorous stirring.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Dispersion of this compound using a Surfactant

This protocol describes a general method for preparing a stable aqueous dispersion of this compound using a surfactant.

Materials:

  • This compound powder

  • Non-ionic surfactant (e.g., Triton X-100) or Anionic surfactant (e.g., SDS)

  • Deionized or distilled water

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Prepare the Surfactant Solution:

    • Calculate the required amount of surfactant to achieve a concentration well above its CMC in the final volume of the solution.

    • Dissolve the surfactant in deionized water in a volumetric flask.

  • Prepare the Dye Premix (choose one method):

    • Method A (Direct Dispersion): Weigh the desired amount of this compound powder. Create a smooth, lump-free paste by adding a small amount of the prepared surfactant solution to the dye powder and mixing thoroughly with a spatula.

    • Method B (Co-solvent): Weigh the desired amount of this compound powder and dissolve it in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone) to create a concentrated stock solution.

  • Combine and Disperse:

    • Place the bulk of the surfactant solution in a beaker with a magnetic stir bar and begin stirring at a moderate speed.

    • Slowly add the dye premix (from Method A or B) to the stirring surfactant solution.

    • Continue to stir for at least 30-60 minutes to ensure complete dispersion. Gentle heating (e.g., 40-50°C) can be applied to aid dissolution, but avoid boiling.

  • Final Volume Adjustment:

    • Transfer the dispersion to a volumetric flask and bring it to the final desired volume with the surfactant solution.

Experimental Workflow for Preparing an Aqueous Dispersion of this compound

Protocol_Workflow start Start prepare_surfactant Prepare Surfactant Solution (Concentration > CMC) start->prepare_surfactant prepare_dye_premix Prepare Dye Premix prepare_surfactant->prepare_dye_premix option_a Method A: Create a paste with surfactant solution prepare_dye_premix->option_a option_b Method B: Dissolve in a minimal amount of co-solvent (e.g., ethanol) prepare_dye_premix->option_b combine Slowly add dye premix to stirring surfactant solution option_a->combine option_b->combine disperse Stir for 30-60 minutes (Optional: Gentle heating) combine->disperse final_volume Adjust to final volume disperse->final_volume end Stable Aqueous Dispersion final_volume->end

Caption: Workflow for preparing a stable aqueous dispersion of this compound.

Protocol 2: Stability Assessment of this compound Aqueous Solution

This protocol outlines a method to assess the stability of your prepared this compound solution over time.

Materials:

  • Prepared this compound aqueous solution

  • UV-Vis Spectrophotometer

  • Cuvettes

  • Centrifuge (optional)

Procedure:

  • Initial Measurement:

    • Immediately after preparation, take an aliquot of the this compound solution.

    • Measure its absorbance at the maximum wavelength (λmax) of this compound (around 530 nm). This will be your baseline reading (A₀).

  • Incubation:

    • Store the remaining solution under your desired experimental conditions (e.g., room temperature, 4°C, 37°C).

  • Time-Point Measurements:

    • At regular intervals (e.g., 1, 6, 24, 48 hours), take aliquots from the stored solution.

    • Before each measurement, visually inspect the solution for any signs of precipitation.

    • If the solution appears homogeneous, directly measure the absorbance (At).

    • If there is visible precipitate, you can either measure the absorbance of the supernatant after gentle centrifugation or note the presence of precipitate as an indicator of instability.

  • Data Analysis:

    • Calculate the percentage of this compound remaining in solution at each time point: % Stability = (At / A₀) * 100

    • A significant decrease in absorbance over time indicates precipitation or degradation.

Mechanism of Surfactant Solubilization

Surfactant_Solubilization cluster_0 Below CMC cluster_1 Above CMC surfactant_monomer Surfactant Monomer dye_precipitate This compound (Precipitate) micelle Micelle solubilized_dye Solubilized This compound micelle->solubilized_dye encapsulates

References

Technical Support Center: Enhancing the Solubility of Disperse Red 17 for Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on solubilizing Disperse Red 17 for various experimental assays. The following information addresses common challenges and provides detailed protocols to ensure consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound (C.I. 11210) is a single azo dye with the molecular formula C₁₇H₂₀N₄O₄.[1] It is characterized by its low water solubility, which presents a significant challenge for its use in aqueous-based experimental assays, such as cell-based studies or biochemical assays. Proper dissolution is critical for achieving accurate and reproducible results.

Q2: In which organic solvents is this compound soluble?

This compound is soluble in several organic solvents, including ethanol, acetone, and dimethylformamide (DMF).[2][3] A study has also reported its solubility in acetonitrile (ACN).[3] Dimethyl sulfoxide (DMSO) is also a suitable solvent, with a 5% solution of this compound in DMSO showing stability for at least 7 days.[4]

Q3: Can I use this compound in aqueous solutions?

Directly dissolving this compound in water is not recommended due to its very low water solubility (approximately 0.3 mg/L at 22°C). However, stable aqueous dispersions can be prepared using appropriate dispersing agents or surfactants. The commercial dispersant Fongranal® FB has been shown to be effective for creating aqueous solutions of similar disperse dyes.

Q4: How stable are this compound solutions?

The stability of this compound solutions depends on the solvent. An approximately 5% solution in DMSO is stable for 7 days with 98.2-100% recovery. An approximately 1% solution in an acetone/water mixture is also stable for 7 days with 100-106% recovery. The stability of aqueous dispersions will depend on the specific dispersant used and the storage conditions.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation of dye after adding to aqueous buffer - The organic solvent concentration is too high in the final solution.- The dye concentration exceeds its solubility limit in the final aqueous medium.- The buffer composition is incompatible with the dye or solvent.- Minimize the volume of the organic stock solution added to the aqueous buffer.- Perform a serial dilution to determine the maximum soluble concentration in your final assay medium.- Consider preparing an aqueous dispersion using a suitable surfactant or dispersant (see Protocol 2).
Inconsistent color intensity between experiments - Incomplete dissolution of the dye.- Degradation of the dye stock solution.- Pipetting errors.- Ensure the dye is fully dissolved in the stock solution before use. Gentle warming or sonication may aid dissolution in organic solvents.- Prepare fresh stock solutions regularly and store them protected from light.- Use calibrated pipettes and ensure thorough mixing after dilution.
Formation of dye aggregates or specks in the assay - Poor dye dispersion in the aqueous medium.- High concentration of electrolytes or salts in the buffer causing the dye to "salt out".- The presence of calcium and magnesium ions in hard water can interfere with dye dispersion.- Use a high-quality dispersing agent or surfactant to prepare the aqueous solution.- If possible, reduce the salt concentration of the buffer or test alternative buffer systems.- Use deionized or distilled water for all solutions.
Interference with assay signal (e.g., fluorescence, absorbance) - The solvent used to dissolve the dye has its own spectral properties that overlap with the assay readout.- The dye itself absorbs at the excitation or emission wavelengths of the assay.- Run a solvent blank to determine the background signal and subtract it from your measurements.- Check the absorbance spectrum of this compound to ensure it does not interfere with your assay's optical parameters. The maximum absorption band is around 406 nm in organic solvents and can shift to around 505 nm in an aqueous dispersion.

Quantitative Solubility Data

The following table summarizes the solubility and molar absorptivity of this compound in various solvents. This data can be used to prepare stock solutions of known concentrations.

SolventMolar Absorptivity (ε) at λmax (L mol⁻¹ cm⁻¹)Maximum Absorbance (λmax)Water Solubility (at 22°C)Notes
Dimethylformamide (DMF)15,846406 nm-Offers high solubility.
Ethanol13,708406 nm-A commonly used solvent with good solvating power for this dye.
Acetonitrile (ACN)11,174406 nm-Another suitable organic solvent.
Acetone3,208406 nm-Lower molar absorptivity suggests lower solubility compared to other organic solvents.
Water--0.3 mg/LPractically insoluble in water.
Aqueous Dispersion with Fongranal® FBNot specified~505 nm-The use of a dispersant allows for the preparation of stable aqueous solutions.

Data on molar absorptivity and λmax in organic solvents is derived from a study on Disperse Red 1.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent

This protocol describes the preparation of a stock solution of this compound in an organic solvent such as DMSO or DMF.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), analytical grade

  • Vortex mixer

  • Sonicator (optional)

  • Microcentrifuge tubes or glass vials

  • Calibrated pipettes

Procedure:

  • Weigh out the desired amount of this compound powder and place it in a suitable tube or vial.

  • Add the appropriate volume of DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the mixture thoroughly for 1-2 minutes to facilitate dissolution.

  • If the dye is not fully dissolved, sonicate the solution for 5-10 minutes in a water bath.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at 4°C, protected from light. It is recommended to prepare fresh stock solutions regularly.

Protocol 2: Preparation of an Aqueous Dispersion of this compound

This protocol provides a general method for preparing an aqueous dispersion of this compound using a surfactant or a commercial dispersant like Fongranal® FB.

Materials:

  • This compound powder

  • Fongranal® FB or a suitable surfactant (e.g., a nonionic surfactant)

  • Purified water (deionized or distilled)

  • Magnetic stirrer and stir bar

  • Heating plate (optional)

Procedure:

  • Prepare a solution of the dispersant in purified water. For Fongranal® FB, a concentration of 0.2% (v/v) has been shown to be effective for similar dyes.

  • Add the this compound powder to the dispersant solution while stirring.

  • Continue stirring for an extended period (e.g., 24-48 hours) at room temperature to allow for the formation of a stable dispersion. Gentle heating may be applied if recommended for the specific dispersant.

  • After stirring, filter or centrifuge the dispersion to remove any remaining large, undissolved particles.

  • The resulting colored aqueous solution can then be used for experimental assays. It is advisable to determine the concentration of the dye in the final dispersion spectrophotometrically.

Visual Workflows

experimental_workflow start Start: Need to prepare This compound for an assay assay_type What is the nature of the assay? start->assay_type organic_solvent Assay compatible with a small amount of organic solvent? assay_type->organic_solvent Aqueous-based aqueous_assay Strictly aqueous assay organic_solvent->aqueous_assay No prepare_organic Prepare stock solution in DMSO or DMF (Protocol 1) organic_solvent->prepare_organic Yes prepare_dispersion Prepare aqueous dispersion using a dispersant (Protocol 2) aqueous_assay->prepare_dispersion dilute Dilute stock solution into final assay medium prepare_organic->dilute end Proceed with experiment dilute->end prepare_dispersion->end

Decision workflow for preparing this compound solutions.

troubleshooting_workflow start Problem: Precipitation or aggregation of this compound check_concentration Is the final concentration too high? start->check_concentration reduce_concentration Lower the final concentration check_concentration->reduce_concentration Yes check_solvent Is the organic solvent percentage in the final medium too high? check_concentration->check_solvent No end Problem Resolved reduce_concentration->end reduce_solvent Decrease the volume of organic stock solution added check_solvent->reduce_solvent Yes check_buffer Is the buffer composition causing instability? check_solvent->check_buffer No reduce_solvent->end use_dispersant Switch to an aqueous dispersion (Protocol 2) use_dispersant->end check_buffer->use_dispersant No, or still issues modify_buffer Test alternative buffers or use deionized water check_buffer->modify_buffer Yes modify_buffer->end

Troubleshooting workflow for precipitation issues.

References

Technical Support Center: Reducing the Environmental Impact of Disperse Red 17 Dyeing Processes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the environmental footprint of Disperse Red 17 dyeing processes. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work, with a focus on sustainable practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental concerns associated with conventional this compound dyeing of polyester?

A1: The primary environmental concerns stem from the dyeing effluent, which contains a high concentration of unfixed dye, dispersing agents, and other auxiliary chemicals.[1][2] Disperse dyes, including this compound, have low water solubility and are resistant to biodegradation, leading to persistent color in wastewater and potential toxicity to aquatic life.[3][4][5] The conventional process also requires large volumes of water and energy for high-temperature dyeing and subsequent washing.

Q2: What are the main strategies to reduce the environmental impact of this compound dyeing?

A2: Key strategies focus on three main areas:

  • Process Optimization: Implementing cleaner dyeing technologies such as supercritical carbon dioxide (scCO₂) dyeing, which eliminates water usage, and ultrasonic-assisted dyeing, which can reduce energy consumption and dyeing time.

  • Wastewater Treatment: Employing advanced methods to decolorize and detoxify the effluent, including biodegradation by microbial consortia, enzymatic treatment, and advanced oxidation processes (AOPs).

  • Sustainable Chemistry: Exploring the use of bio-based dyes and auxiliaries, as well as methods for dye recovery and reuse from wastewater.

Q3: How does supercritical CO₂ (scCO₂) dyeing offer a more sustainable alternative?

A3: Supercritical CO₂ dyeing is a waterless technology that uses carbon dioxide in its supercritical state as a solvent for the disperse dye. This eliminates the generation of contaminated wastewater. The process also allows for the recycling of over 95% of the CO₂, and the shorter batch cycles can lead to energy savings. Furthermore, it may reduce the need for auxiliary chemicals like dispersing agents.

Q4: What is the role of ultrasonic energy in creating a more eco-friendly dyeing process?

A4: Ultrasonic energy enhances the dyeing process through cavitation, which improves dye dispersion and penetration into the polyester fibers. This can lead to increased color depth, reduced dyeing times and temperatures, and consequently, lower energy consumption. It is considered a more cost-effective and environmentally friendly tool for textile processing.

Q5: Can this compound be effectively removed from wastewater through biological treatments?

A5: Yes, biological treatments show promise for the degradation of this compound. Specific bacterial consortia, such as those containing Pseudomonas aeruginosa, Lysinibacillus sphaericus, and Citrobacter freundii, have been shown to decolorize and degrade this azo dye, particularly under alternating anaerobic and aerobic conditions. The initial step often involves the anaerobic reduction of the azo bond, followed by the aerobic degradation of the resulting aromatic amines.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Uneven Dyeing (Shade Variation, Streaks, Patches) - Poor dye dispersion.- Incorrect pH of the dyebath (optimal is typically 4.5-5.5).- Dye aggregation or agglomeration.- Fluctuations in dyeing temperature.- Ensure the dye is properly pasted and dispersed before adding to the dyebath.- Use demineralized water or a sequestering agent to prevent interference from water hardness.- Precisely control the pH of the dyebath.- Employ a suitable leveling agent and ensure a controlled heating rate.
Low Color Yield/Poor Dye Fixation - Suboptimal dyeing temperature or time.- Presence of residual enzymes from pre-treatment processes.- Inefficient dye uptake by the fiber.- Optimize dyeing parameters (temperature, pressure, time) for the specific process (e.g., for scCO₂ dyeing of polyester, 100-120°C and 200-300 bar are often optimal).- Ensure complete inactivation of enzymes after pre-treatment by heat setting (e.g., around 90°C).- Consider ultrasonic treatment of the fabric to enhance dye uptake.
Dye Precipitation on Fabric Surface (in scCO₂ Dyeing) - Rapid drop in pressure and temperature at the end of the dyeing cycle.- Incomplete dissolution of the dye in the supercritical fluid.- Implement a controlled and gradual depressurization and cooling phase.- Ensure the dye is fully dissolved by optimizing temperature and pressure during the dyeing phase.- Use a dye with an optimized particle size for better dissolution in scCO₂.
Poor Color Fastness after Washing - Residual unfixed dye on the fiber surface.- Perform a thorough reduction clearing process after dyeing to remove surface dye. Traditional methods use sodium dithionite, but more eco-friendly alternatives like soap nut extract are being explored.- For scCO₂ dyeing, a final rinsing step with pure CO₂ can help remove residual surface dye.
Ineffective Wastewater Decolorization (Biological Treatment) - Unfavorable pH or temperature for microbial activity.- Presence of inhibitory substances in the effluent.- Lack of appropriate electron donors (e.g., glucose) for anaerobic degradation.- Adjust the pH and temperature of the wastewater to the optimal range for the selected microbial consortium.- Pre-treat the effluent to remove toxic or inhibitory compounds.- Supplement the wastewater with a carbon source like glucose to facilitate the anaerobic reduction of the azo dye.

Experimental Protocols

Supercritical CO₂ (scCO₂) Dyeing of Polyester with this compound

This protocol outlines a general procedure for dyeing polyester fabric using this compound in a supercritical carbon dioxide medium, eliminating the need for water.

Materials and Equipment:

  • Polyester fabric

  • C.I. This compound

  • High-pressure autoclave equipped for supercritical fluid dyeing

  • High-purity liquid CO₂ (>99.9%)

  • Temperature and pressure controllers

  • Stirring or fluid circulation mechanism

Procedure:

  • Preparation: Place the polyester fabric and the required amount of this compound into the dyeing vessel.

  • Sealing and Purging: Securely seal the autoclave and purge with gaseous CO₂ to remove any residual air.

  • Heating and Pressurization: Heat the vessel to the target dyeing temperature (e.g., 120°C). Once stable, pump liquid CO₂ into the vessel until the target pressure (e.g., 250 bar) is reached to bring the CO₂ to its supercritical state.

  • Dyeing: Maintain the set temperature and pressure for the desired duration (e.g., 60 minutes), ensuring constant agitation or fluid circulation for even dye distribution.

  • Depressurization and Cooling: After the dyeing period, slowly and controllably release the pressure. This causes the CO₂ to return to a gaseous state, leaving the dye precipitated inside the fibers. Concurrently, cool the vessel.

  • Final Rinsing (Optional): A final rinse with pure scCO₂ can be performed to remove any residual dye from the fabric surface.

  • Fabric Removal: Once the vessel is fully depressurized and cooled, remove the dyed fabric. No further drying is required.

Ultrasonic-Assisted Dyeing of Polyester with this compound

This method utilizes ultrasonic energy to enhance the dyeing process, potentially at lower temperatures and for shorter durations than conventional methods.

Materials and Equipment:

  • Polyester fabric

  • This compound

  • Laboratory-scale dyeing machine equipped with an ultrasonic transducer

  • Dispersing agent

  • Acetic acid (for pH adjustment)

  • Water bath or heating system

Procedure:

  • Dye Bath Preparation: Prepare the dyebath with the required amount of water, dispersing agent, and this compound. Adjust the pH to an optimal level (e.g., pH 10 has been shown to be effective in some studies) using acetic acid.

  • Fabric Treatment (Optional): The polyester fabric can be pre-treated with ultrasonic waves for a specific duration (e.g., 40 minutes) to modify its surface and enhance dye uptake.

  • Dyeing Process: Immerse the polyester fabric in the dyebath. Heat the bath to the desired temperature (e.g., 60°C, which is lower than conventional high-temperature dyeing).

  • Ultrasonic Application: Apply ultrasonic waves to the dyebath for the specified dyeing time (e.g., 30 minutes).

  • Rinsing and Clearing: After dyeing, rinse the fabric thoroughly. Perform a reduction clearing process to remove any unfixed dye from the surface.

  • Drying: Dry the dyed fabric.

Biodegradation of this compound in Wastewater

This protocol describes a laboratory-scale method for the biological treatment of wastewater containing this compound using a bacterial consortium.

Materials and Equipment:

  • Wastewater containing this compound

  • Bacterial consortium (e.g., Pseudomonas aeruginosa, Lysinibacillus sphaericus, Citrobacter freundii)

  • Bioreactor or flasks for anaerobic and aerobic treatment

  • Nutrient medium (if required)

  • Glucose (or another carbon source)

  • Shaker or stirrer

  • Spectrophotometer for color measurement

Procedure:

  • Inoculum Preparation: Cultivate the bacterial consortium in a suitable growth medium.

  • Anaerobic Treatment:

    • Add the wastewater containing this compound to the anaerobic bioreactor.

    • Supplement with a carbon source like glucose (e.g., 10% concentration has shown higher decolorization rates).

    • Inoculate with the bacterial consortium.

    • Maintain anaerobic conditions and incubate for a specified period (e.g., 94 hours), monitoring the decolorization periodically using a spectrophotometer.

  • Aerobic Treatment:

    • Transfer the decolorized effluent from the anaerobic stage to an aerobic bioreactor.

    • Provide aeration and continue incubation to allow for the degradation of the aromatic amines formed during the anaerobic phase.

  • Process Monitoring: Measure parameters such as color removal, Chemical Oxygen Demand (COD), and Biochemical Oxygen Demand (BOD) to assess the efficiency of the treatment process.

Quantitative Data Summary

Table 1: Comparison of Conventional and Alternative Dyeing/Treatment Processes

ParameterConventional Aqueous DyeingSupercritical CO₂ DyeingUltrasonic-Assisted DyeingBiodegradationAdvanced Oxidation Process (UV/O₃)
Water Consumption High (e.g., >110 L/kg of fabric)NoneReducedN/A (Wastewater Treatment)N/A (Wastewater Treatment)
Energy Consumption High (due to heating large water volumes and drying)Potentially lower (no drying needed)Reduced (lower temperatures and shorter times)LowHigh (due to UV lamps and ozone generation)
Chemical Usage High (dispersing agents, salts, etc.)Reduced (no dispersing agents needed)Potentially reducedLow (nutrients for microbes)High (oxidants like H₂O₂, O₃)
Dyeing Time 3-4 hours60-90 minutesShorter than conventionalN/A (Wastewater Treatment)N/A (Wastewater Treatment)
CO₂ Recycling N/A>95%N/AN/AN/A
Decolorization Efficiency N/AN/AN/AUp to 98.47%Up to 100%

Visualizations

G cluster_conventional Conventional Aqueous Dyeing Workflow cluster_scCO2 Supercritical CO₂ Dyeing Workflow A Dye Bath Preparation (Water, Dye, Auxiliaries) B High-Temperature Dyeing A->B C Rinsing B->C F Wastewater Generation (High Volume, Contaminated) B->F D Reduction Clearing C->D C->F E Drying D->E D->F G Pressurize & Heat CO₂ to Supercritical State H Dye Dissolution in scCO₂ G->H I Dyeing H->I J Depressurization (CO₂ becomes gas) I->J M No Wastewater I->M K CO₂ Recycling J->K L Dyed Fabric (No Drying Needed) J->L G A This compound (Azo Dye) B Anaerobic Conditions + Bacterial Consortium + Carbon Source A->B Step 1 C Reductive Cleavage of Azo Bond (Decolorization) B->C D Aromatic Amines (Colorless but potentially toxic) C->D E Aerobic Conditions + Bacterial Consortium D->E Step 2 F Degradation of Aromatic Amines E->F G Mineralization (CO₂, H₂O, etc.) F->G G cluster_troubleshooting General Troubleshooting Logic Start Dyeing Issue Encountered (e.g., Uneven Color) CheckProcess Review Process Parameters (Temp, pH, Time) Start->CheckProcess CheckMaterials Examine Raw Materials (Dye Dispersion, Water Quality) Start->CheckMaterials CheckEquipment Inspect Equipment (Heating, Circulation) Start->CheckEquipment AdjustProcess Adjust Process Parameters CheckProcess->AdjustProcess ImproveMaterials Improve Material Preparation (e.g., Better Dispersion) CheckMaterials->ImproveMaterials CalibrateEquipment Calibrate/Maintain Equipment CheckEquipment->CalibrateEquipment Result Problem Resolved? AdjustProcess->Result ImproveMaterials->Result CalibrateEquipment->Result Result->Start No End End Result->End Yes

References

Addressing skin sensitization potential of Disperse Red 17 in lab handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the skin sensitization potential of Disperse Red 17 during laboratory handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern for skin sensitization?

A1: this compound is a monoazo dye used in textiles, hair color formulations, and cosmetics.[1][2][3] It is a known contact allergen, meaning it can cause an allergic skin reaction after repeated contact.[1][4] The concern stems from its potential to act as a hapten, a small molecule that can bind to skin proteins, initiating an immune response that leads to allergic contact dermatitis.

Q2: What are the initial signs of a skin sensitization reaction to this compound?

A2: Initial signs of a sensitization reaction, also known as allergic contact dermatitis, can include redness, swelling, itching, and the formation of fluid-filled blisters at the site of contact. These symptoms may not appear immediately and can develop over 24 to 48 hours after exposure.

Q3: What immediate actions should be taken in case of accidental skin contact with this compound?

A3: In case of accidental skin contact, immediately remove any contaminated clothing. Wash the affected skin area thoroughly with soap and water. If irritation or other symptoms develop, seek medical attention.

Q4: What are the appropriate personal protective equipment (PPE) for handling this compound powder?

A4: When handling this compound powder, appropriate PPE includes chemical-resistant gloves (e.g., nitrile), a lab coat or protective suit, and safety glasses with side shields. If there is a risk of generating dust, a respirator with a particulate filter should be used.

Q5: How should this compound waste be disposed of?

A5: this compound waste should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Avoid disposing of it down the drain.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected positive results in an in vitro sensitization assay with a negative control. Contamination of cell cultures or reagents.- Use fresh, sterile reagents and media.- Ensure aseptic technique during cell handling.- Regularly test cell lines for mycoplasma contamination.
High variability between replicate wells in cell-based assays (e.g., KeratinoSens™, h-CLAT). - Uneven cell seeding.- Inconsistent compound concentration.- Edge effects in the microplate.- Ensure a homogenous cell suspension before seeding.- Carefully pipette to avoid disturbing the cell monolayer.- Use a calibrated multichannel pipette for compound addition.- Avoid using the outer wells of the plate if edge effects are suspected, or fill them with sterile media.
Precipitation of this compound in the assay medium. Poor solubility of the compound in the aqueous medium.- Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the assay medium.- Ensure the final solvent concentration in the assay is low and consistent across all wells, including controls, to avoid solvent-induced toxicity.
Difficulty in interpreting results from the Direct Peptide Reactivity Assay (DPRA). Interference of the colored dye with the HPLC-UV detection.- Run a co-elution control with the dye and the peptide to check for overlapping peaks.- If necessary, adjust the HPLC method (e.g., gradient, wavelength) to improve the separation of the peptide and the dye.

The Adverse Outcome Pathway (AOP) for Skin Sensitization

The process of skin sensitization by a chemical like this compound can be understood through the framework of an Adverse Outcome Pathway (AOP). This pathway outlines the sequence of key events from the initial molecular interaction to the final adverse outcome of allergic contact dermatitis.

AOP_Skin_Sensitization MIE Molecular Initiating Event: Covalent Binding to Skin Proteins KE1 Key Event 1: Keratinocyte Activation (Keap1-Nrf2 Pathway) MIE->KE1 Haptenation KE2 Key Event 2: Dendritic Cell Activation KE1->KE2 Release of pro-inflammatory mediators KE3 Key Event 3: T-Cell Proliferation and Differentiation KE2->KE3 Antigen Presentation AO Adverse Outcome: Allergic Contact Dermatitis KE3->AO Elicitation Phase

Adverse Outcome Pathway for Skin Sensitization.

Key Signaling Pathway: Keap1-Nrf2 Activation

A crucial step in keratinocyte activation is the induction of the Keap1-Nrf2 signaling pathway. Electrophilic sensitizers can react with cysteine residues on the Keap1 protein, leading to the release of the transcription factor Nrf2. Nrf2 then translocates to the nucleus and activates the Antioxidant Response Element (ARE), leading to the expression of cytoprotective genes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sensitizer Skin Sensitizer (e.g., this compound) Keap1_Nrf2 Keap1-Nrf2 Complex Sensitizer->Keap1_Nrf2 Covalent Modification of Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Ubiquitination Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Gene_Expression Expression of Cytoprotective Genes ARE->Gene_Expression

The Keap1-Nrf2 signaling pathway activation.

Experimental Protocols for In Vitro Skin Sensitization Testing

Here we provide detailed methodologies for key in vitro assays used to assess the skin sensitization potential of chemicals, aligned with the key events in the AOP.

Direct Peptide Reactivity Assay (DPRA) - Molecular Initiating Event

This assay assesses the ability of a chemical to react with synthetic peptides containing cysteine and lysine, mimicking the covalent binding to skin proteins.

Experimental Workflow:

DPRA_Workflow start Start prep_pep Prepare Cysteine and Lysine Peptide Solutions start->prep_pep prep_chem Prepare Test Chemical Solution (e.g., in acetonitrile) start->prep_chem incubate Incubate Peptides with Test Chemical for 24h at 25°C prep_pep->incubate prep_chem->incubate hplc Analyze Samples by HPLC-UV at 220 nm incubate->hplc calc Calculate Percent Peptide Depletion hplc->calc end End calc->end

Direct Peptide Reactivity Assay (DPRA) Workflow.

Methodology:

  • Peptide Solutions: Prepare separate stock solutions of a cysteine-containing peptide and a lysine-containing peptide in a suitable buffer.

  • Test Chemical Solution: Prepare a stock solution of this compound in a solvent such as acetonitrile.

  • Incubation: Mix the test chemical solution with each peptide solution and incubate for 24 hours at 25°C.

  • Analysis: Quantify the remaining peptide concentration in each sample using High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm.

  • Calculation: Calculate the percentage of peptide depletion relative to a reference control (peptide solution with solvent only).

Data Interpretation:

Mean Cysteine & Lysine Depletion Reactivity Class Predicted Sensitization Potential
0% ≤ Mean Depletion < 6.38%Minimal ReactivityNon-sensitizer
6.38% ≤ Mean Depletion < 22.62%Low ReactivityWeak to Moderate Sensitizer
22.62% ≤ Mean Depletion < 42.47%Moderate ReactivityModerate to Strong Sensitizer
42.47% ≤ Mean Depletion ≤ 100%High ReactivityStrong Sensitizer

Note: This table is based on the OECD 442C guideline and provides a general interpretation. Specific results for this compound may vary.

KeratinoSens™ Assay - Key Event 1: Keratinocyte Activation

This assay uses a human keratinocyte cell line containing a luciferase gene under the control of the ARE to measure the activation of the Keap1-Nrf2 pathway.

Experimental Workflow:

KeratinoSens_Workflow start Start seed_cells Seed KeratinoSens™ cells in a 96-well plate start->seed_cells add_chem Expose cells to a concentration series of this compound for 48h seed_cells->add_chem measure_luc Measure Luciferase Activity (Luminescence) add_chem->measure_luc measure_via Measure Cell Viability (e.g., MTT assay) add_chem->measure_via calc Calculate EC1.5 and IC50 values measure_luc->calc measure_via->calc end End calc->end

KeratinoSens™ Assay Workflow.

Methodology:

  • Cell Culture: Culture KeratinoSens™ cells in a 96-well plate.

  • Exposure: Treat the cells with a range of concentrations of this compound for 48 hours.

  • Luciferase Measurement: Measure the induction of the luciferase reporter gene by detecting luminescence.

  • Viability Assessment: Determine cell viability using a cytotoxicity assay (e.g., MTT).

  • Data Analysis: Calculate the EC1.5 value (the concentration at which luciferase activity is induced 1.5-fold) and the IC50 value (the concentration that reduces cell viability by 50%).

Data Interpretation:

Parameter Result Predicted Sensitization Potential
EC1.5 < 1000 µMSensitizer
IC50 > 2000 µMNon-toxic at tested concentrations
Gene Induction Statistically significant increase in luciferase activityPositive for keratinocyte activation

Note: A compound is classified as a sensitizer if the EC1.5 is less than 1000 µM and the IC50 is greater than 2000 µM, and there is a statistically significant induction of luciferase activity.

human Cell Line Activation Test (h-CLAT) - Key Event 2: Dendritic Cell Activation

This assay uses the THP-1 human monocytic cell line to assess the activation of dendritic cells by measuring the expression of cell surface markers CD86 and CD54.

Experimental Workflow:

hCLAT_Workflow start Start culture_cells Culture THP-1 cells start->culture_cells expose_cells Expose cells to this compound for 24h culture_cells->expose_cells stain_cells Stain cells with fluorescently labeled anti-CD86 and anti-CD54 antibodies expose_cells->stain_cells flow_cyto Analyze marker expression by Flow Cytometry stain_cells->flow_cyto calc Calculate Relative Fluorescence Intensity (RFI) and Cell Viability flow_cyto->calc end End calc->end

human Cell Line Activation Test (h-CLAT) Workflow.

Methodology:

  • Cell Culture and Exposure: Culture THP-1 cells and expose them to various concentrations of this compound for 24 hours.

  • Antibody Staining: Stain the cells with fluorescently labeled antibodies specific for CD86 and CD54.

  • Flow Cytometry: Analyze the expression of CD86 and CD54 on the cell surface using a flow cytometer. Cell viability is also assessed.

  • Data Analysis: Calculate the Relative Fluorescence Intensity (RFI) for each marker compared to the vehicle control. Determine the CV75 (concentration at which cell viability is 75%).

Data Interpretation:

Parameter Result Predicted Sensitization Potential
Cell Viability ≥ 50%Valid test concentration
CD86 RFI ≥ 150%Positive for dendritic cell activation
CD54 RFI ≥ 200%Positive for dendritic cell activation

Note: A compound is considered a sensitizer in the h-CLAT if, in at least two of three independent experiments, the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% at a concentration with cell viability of ≥ 50%.

Quantitative Data Summary

Assay Endpoint Value for this compound Interpretation
in vivo LLNA EC3 ValueData not availablePotency (e.g., Extreme, Strong, Moderate, Weak)
in chemico DPRA Cysteine Depletion (%)Data not availableReactivity
Lysine Depletion (%)Data not availableReactivity
in vitro KeratinoSens™ EC1.5 (µM)Data not availableKeratinocyte Activation Potential
IC50 (µM)Data not availableCytotoxicity
in vitro h-CLAT CV75 (µM)Data not availableCytotoxicity
CD86 RFI (%) at CV75Data not availableDendritic Cell Activation Potential
CD54 RFI (%) at CV75Data not availableDendritic Cell Activation Potential

References

Technical Support Center: Overcoming Stability Issues with Disperse Red 17 in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Disperse Red 17 in their formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and in which types of formulations is it commonly used?

A1: this compound is a monoazo dye known for its red coloration.[1] Due to its low water solubility, it is classified as a disperse dye and is suitable for coloring hydrophobic materials. It is used in non-oxidative and oxidative hair dye formulations, as well as in other cosmetic products like bath products, makeup, and skin care items.[2][3][4]

Q2: What are the primary stability concerns associated with this compound?

A2: The main stability concerns for this compound, an azo dye, are color fading and changes in the formulation's appearance over time. These issues are primarily caused by the degradation of the dye molecule, which can be triggered by several factors in a formulation. The stability in oxidative hair dye formulations has been a particular point of scrutiny.[3]

Q3: What are the likely causes of this compound degradation in a formulation?

A3: Degradation of this compound is often initiated by chemical reactions that target its azo bond (-N=N-). The primary triggers include:

  • Oxidation: The presence of oxidizing agents or exposure to light and air can lead to the oxidation of the azo group. This can result in the formation of diazo compounds and quinones, ultimately leading to color loss.

  • Reduction: Reducing agents in a formulation can cleave the azo bond, breaking the molecule into smaller, often colorless, aromatic amines.

  • pH Extremes: Both highly acidic and alkaline conditions can accelerate the degradation of azo dyes.

  • Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions, leading to fading.

  • Incompatible Excipients: Certain formulation ingredients can react directly with the dye molecule, causing it to degrade.

Troubleshooting Guide

Issue 1: Color Fading in an Emulsion-Based Formulation

Question: My oil-in-water (O/W) emulsion containing this compound is showing significant color fading after two weeks of accelerated stability testing at 45°C. What could be the cause, and how can I fix it?

Answer: Color fading in your emulsion is likely due to the degradation of the this compound molecule. The elevated temperature of accelerated stability testing speeds up these degradation reactions. Here’s a systematic approach to troubleshoot this issue:

Step 1: Identify the Degradation Pathway The most probable cause is either oxidation or reduction of the azo bond.

  • Oxidative Degradation: This can be caused by peroxides present in excipients (e.g., PEG, polysorbates), dissolved oxygen in the aqueous phase, or exposure to light.

  • Reductive Cleavage: This may be due to the presence of reducing agents in your formulation.

Step 2: Implement Stabilization Strategies

  • Incorporate Antioxidants: To combat oxidative degradation, add an oil-soluble antioxidant like Vitamin E (Tocopherol) or Butylated Hydroxytoluene (BHT) to the oil phase of your emulsion. For the aqueous phase, consider a water-soluble antioxidant such as Sodium Ascorbyl Phosphate.

  • Use a Chelating Agent: Metal ions can catalyze oxidative reactions. Adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.

  • Protect from Light: Store your formulation in opaque or UV-protective packaging to prevent photodegradation.

  • Control Headspace Oxygen: During manufacturing, consider purging the container headspace with an inert gas like nitrogen to minimize the presence of oxygen.

  • Evaluate Excipient Purity: Ensure that your excipients are of high purity and do not contain residual peroxides or other reactive impurities.

Logical Flow for Troubleshooting Color Fading

start Color Fading Observed check_light Is the formulation protected from light? start->check_light protect_light Use opaque/UV-protective packaging. check_light->protect_light No check_oxidation Suspect Oxidative Degradation check_light->check_oxidation Yes protect_light->check_oxidation add_antioxidant Add oil- and water-soluble antioxidants (e.g., Vitamin E, Sodium Ascorbyl Phosphate). check_oxidation->add_antioxidant Yes check_excipients Review excipient compatibility. Are there oxidizing/reducing agents? check_oxidation->check_excipients No add_chelator Incorporate a chelating agent (e.g., EDTA). add_antioxidant->add_chelator control_oxygen Control headspace oxygen during manufacturing. add_chelator->control_oxygen control_oxygen->check_excipients replace_excipient Replace incompatible excipients. check_excipients->replace_excipient Yes end_good Stability Improved check_excipients->end_good No replace_excipient->end_good

Figure 1: Troubleshooting logic for color fading.
Issue 2: Inconsistent Stability Results Between Batches

Question: I am observing batch-to-batch variability in the color stability of my this compound formulation. What could be the reason for this inconsistency?

Answer: Inconsistent stability results often point to variability in raw materials or the manufacturing process.

  • Raw Material Variability:

    • Dye Purity: The purity of this compound can vary between suppliers or even lots from the same supplier. Impurities may accelerate degradation.

    • Excipient Quality: The presence of reactive impurities (e.g., peroxides, metal ions, reducing sugars) in other excipients can differ from batch to batch.

  • Process Variability:

    • Dispersion Quality: Inconsistent milling or homogenization can lead to variations in the particle size of the dispersed dye, affecting its stability and appearance.

    • Oxygen Incorporation: Differences in mixing times or vessel headspace can introduce varying amounts of oxygen, leading to inconsistent oxidative degradation.

Solutions:

  • Implement stringent quality control checks on all incoming raw materials, including the dye and key excipients.

  • Standardize your manufacturing process to ensure consistent dispersion and minimal oxygen incorporation.

Data Presentation

Table 1: Representative Accelerated Stability Data for a Model O/W Emulsion Containing 0.5% this compound
Time PointStorage ConditionpHViscosity (cP)Color Change (ΔE*)This compound Assay (%)
Initial25°C / 60% RH6.515,0000.00100.0
4 Weeks45°C / 75% RH6.314,5002.597.2
8 Weeks45°C / 75% RH6.114,2004.894.5
12 Weeks45°C / 75% RH5.913,8007.291.3

*ΔE is a measure of the total color difference. A value > 3 is generally considered a noticeable change.

Experimental Protocols

Protocol 1: Preparation of a Model Oil-in-Water (O/W) Emulsion for Stability Testing

This protocol describes the preparation of a basic O/W emulsion suitable for evaluating the stability of this compound.

Materials:

  • Oil Phase:

    • Cetearyl Alcohol: 5.0%

    • Glyceryl Stearate: 3.0%

    • Caprylic/Capric Triglyceride: 10.0%

    • This compound: 0.5%

  • Water Phase:

    • Deionized Water: 79.5%

    • Glycerin: 2.0%

  • Preservative:

    • Phenoxyethanol: 1.0%

Procedure:

  • In a primary vessel, combine all oil phase ingredients and heat to 75°C with mixing until all components are melted and uniform.

  • In a separate vessel, combine the water phase ingredients and heat to 75°C with mixing.

  • Slowly add the water phase to the oil phase with continuous homogenization.

  • Homogenize for 5-10 minutes or until a uniform emulsion is formed.

  • Begin cooling the emulsion while continuing to mix.

  • At 40°C, add the preservative and mix until uniform.

  • Continue mixing until the emulsion reaches room temperature.

Protocol 2: Accelerated Stability and Photostability Testing

Procedure:

  • Package the model emulsion from Protocol 1 into appropriate containers (e.g., glass jars). For photostability, use UV-transparent containers.

  • Place one set of samples in a stability chamber at 45°C and 75% relative humidity.

  • Place a second set of samples in a photostability chamber and expose them to a controlled light source (e.g., xenon lamp).

  • At predetermined time points (e.g., initial, 2, 4, 8, and 12 weeks), remove samples for analysis.

  • Analyze the samples for physical properties (color, pH, viscosity) and quantify the remaining this compound using the HPLC-MS/MS method described in Protocol 3.

Protocol 3: Quantification of this compound by HPLC-MS/MS

This method is for the quantitative analysis of this compound in a cosmetic emulsion to assess its degradation over time.

Sample Preparation:

  • Accurately weigh approximately 1 gram of the emulsion into a 50 mL volumetric flask.

  • Add 25 mL of methanol and sonicate for 15 minutes to extract the dye.

  • Bring the flask to volume with methanol and mix well.

  • Centrifuge a portion of the extract and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC-MS/MS Conditions:

  • LC System: UPLC/HPLC System

  • Column: C18 column (e.g., 2.1 x 150 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 40% B, ramp to 98% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transition: Monitor the transition for this compound (Precursor Ion → Product Ion).

Visualizations

Potential Degradation Pathway of this compound

DR17 This compound (Azo Chromophore) oxidizing Oxidizing Agents (e.g., Peroxides, O2, Light) DR17->oxidizing reducing Reducing Agents DR17->reducing oxidation_products Oxidation Products (e.g., Diazo compounds, Quinones) oxidizing->oxidation_products Oxidation reduction_products Reduction Products (Aromatic Amines) reducing->reduction_products Reduction (Cleavage of Azo Bond) fading Color Fading oxidation_products->fading reduction_products->fading

Figure 2: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment

cluster_prep Preparation cluster_testing Stability Testing cluster_analysis Analysis formulate Formulate Emulsion (Protocol 1) package Package Samples formulate->package accelerated Accelerated Testing (45°C / 75% RH) package->accelerated photostability Photostability Testing package->photostability physical Physical Analysis (Color, pH, Viscosity) accelerated->physical hplc Chemical Analysis (HPLC-MS/MS Assay) accelerated->hplc photostability->physical photostability->hplc report Generate Stability Report physical->report hplc->report

Figure 3: Workflow for assessing the stability of this compound.

References

Technical Support Center: Refinement of Supercritical Fluid Dyeing Parameters for C.I. Disperse Red 17

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers and scientists in optimizing the supercritical fluid dyeing of textiles with C.I. Disperse Red 17.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting parameters for dyeing polyester with this compound in supercritical CO₂?

A1: While optimal conditions should be determined empirically, typical starting parameters derived from studies on similar disperse dyes involve temperatures ranging from 80°C to 140°C and pressures from 17 MPa to 29 MPa.[1] Dyeing times generally fall between 20 and 80 minutes.[1]

Q2: How do temperature and pressure affect the color strength (K/S value) of the dyed fabric?

A2: Generally, for disperse dyes in supercritical CO₂, the color strength (K/S value) increases with both temperature and pressure.[1][2] Higher temperatures enhance dye molecule activity and increase the flexibility of polymer chains, facilitating dye penetration.[3] Increased pressure raises the density of the supercritical CO₂, which in turn increases its solvent power and the solubility of the disperse dye.

Q3: What is the role of a co-solvent in the supercritical fluid dyeing process?

A3: The addition of a polar co-solvent can significantly enhance the solubility of some disperse dyes in the non-polar supercritical CO₂. This is often attributed to the formation of hydrogen bonds between the co-solvent and dye molecules.

Q4: Can this compound be used to dye natural fibers like cotton in supercritical CO₂?

A4: Supercritical CO₂ dyeing is most effective for hydrophobic synthetic fibers like polyester because disperse dyes have low solubility and affinity for natural fibers in this medium. However, research is ongoing into pre-treatments and the use of specialized reactive disperse dyes to enable the dyeing of natural fibers.

Troubleshooting Guide

Issue 1: Low Color Yield (Pale Shade)

  • Question: My dyed fabric has a much lighter shade than expected. What could be the cause?

  • Answer: Low color yield is often due to insufficient dye solubility or inadequate dye uptake by the fiber.

    • Low Solubility: The pressure and/or temperature may be too low. Increasing the pressure will increase the density of the supercritical CO₂, enhancing its solvent power. Increasing the temperature can also improve solubility, but the effect is complex and depends on the specific dye and pressure.

    • Insufficient Dye Uptake: The dyeing time may be too short. Extend the duration of the dyeing cycle to allow for more complete diffusion of the dye into the fiber. Also, ensure the temperature is high enough to swell the polymer fibers, allowing for better dye penetration.

    • Dye Concentration: The initial concentration of the dye in the vessel may be too low. The K/S values of dyed polyester generally increase with the dye concentration up to a certain point.

Issue 2: Uneven Dyeing (Shade Variations)

  • Question: The color of my fabric is not uniform, with darker and lighter patches. How can I improve the levelness of the dyeing?

  • Answer: Uneven dyeing can result from several factors related to dye distribution and fluid dynamics within the dyeing vessel.

    • Poor Dye Dispersion: Ensure the dye powder is fine and well-distributed at the bottom of the vessel before starting the process. Agglomerated dye particles can lead to spotting and uneven color.

    • Inadequate Fluid Circulation: Proper circulation of the supercritical fluid is crucial for uniform dyeing. Ensure your system's stirring or circulation pump is functioning correctly to maintain a homogenous dye solution.

    • Rapid Depressurization: A rapid decrease in pressure at the end of the dyeing cycle can cause the dye to precipitate unevenly onto the fabric surface. A controlled, gradual depressurization is recommended.

Issue 3: Poor Colorfastness

  • Question: The color of my dyed fabric bleeds during washing or fades easily. What is causing this?

  • Answer: Poor colorfastness is typically due to unfixed dye on the fiber surface or an inappropriate selection of dye for the fiber type.

    • Surface Dye: Residual dye that has not penetrated the fiber can be easily washed off. A post-cleaning step, such as rinsing with acetone, can help remove this surface dye and improve wash fastness.

    • Dye-Fiber Incompatibility: this compound is most suitable for hydrophobic fibers like polyester. If used on natural fibers without appropriate pre-treatment or modification, the dye will have poor adhesion and, consequently, poor fastness properties.

Data Presentation

Table 1: General Supercritical Fluid Dyeing Parameters for Disperse Dyes on Polyester

ParameterRangeUnitReference
Temperature80 - 140°C
Pressure17 - 29MPa
Time20 - 80min
CO₂ Flow Rate20 - 40mL/min

Note: These parameters are based on studies of various disperse dyes on polyester and should be used as a starting point for optimization with C.I. This compound.

Table 2: Solubility of a Modified C.I. This compound in Supercritical CO₂

Temperature (K)Pressure (MPa)
333.15 - 413.157.5 - 25.0

Note: This data is for a reactive disperse dye modified from C.I. This compound. The solubility of the unmodified dye may vary.

Experimental Protocols

1. Supercritical Fluid Dyeing of Polyester with this compound

This protocol provides a general procedure for dyeing polyester fabric in a laboratory-scale supercritical fluid dyeing apparatus.

  • Fabric Preparation: Ensure the polyester fabric sample (e.g., 10x25 cm) is clean and dry. Wrap the fabric around a perforated stainless steel tube and place it inside the high-pressure dyeing vessel.

  • Dye Loading: Place the accurately weighed C.I. This compound powder at the bottom of the vessel.

  • System Purge: Seal the vessel and purge with gaseous CO₂ to remove any air.

  • Pressurization and Heating: Introduce liquid CO₂ into the vessel. Heat the vessel to the desired dyeing temperature (e.g., 120°C) and simultaneously increase the pressure to the target level (e.g., 25 MPa).

  • Dyeing: Maintain the set temperature and pressure for the desired dyeing time (e.g., 60 minutes) with constant stirring or circulation of the supercritical fluid to ensure even dye distribution.

  • Cooling and Depressurization: After the dyeing period, cool the vessel (e.g., to 50°C) and slowly and controllably release the pressure. The CO₂ can be captured for recycling.

  • Post-Cleaning: If necessary, rinse the dyed fabric with acetone to remove any residual dye from the surface.

2. Color Strength (K/S) Measurement

The color strength of the dyed fabric is determined using a spectrophotometer.

  • Instrumentation: A reflectance spectrophotometer is used to measure the reflectance of the dyed fabric over the visible spectrum (typically 400-700 nm).

  • Measurement: The dyed fabric sample is folded to ensure opacity and placed in the spectrophotometer's sample holder. The reflectance (R) is measured at the wavelength of maximum absorption for this compound.

  • Calculation: The K/S value is calculated using the Kubelka-Munk equation: K/S = (1 - R)² / 2R where R is the decimal reflectance at the wavelength of maximum absorption.

3. Colorfastness Testing

Colorfastness tests assess the resistance of the color to various conditions such as washing, rubbing, and light. Standardized methods should be followed.

  • Washing Fastness: This test is performed according to standards such as ISO 105-C06. The dyed sample is washed with a standard detergent solution under specified conditions of temperature and time. The color change of the sample and the staining of adjacent undyed fabrics are assessed using grey scales.

  • Rubbing Fastness (Crocking): Following a standard like ISO 105-X12, this test evaluates the transfer of color from the fabric to a standard white cloth under dry and wet conditions. The degree of staining on the white cloth is evaluated using a grey scale.

  • Light Fastness: This test, often following ISO 105-B02, exposes the dyed fabric to a controlled artificial light source that simulates sunlight. The degree of fading is assessed by comparing the exposed sample to unexposed material and rated against a blue wool scale.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_dyeing Supercritical CO2 Dyeing cluster_post Post-Treatment & Analysis prep_fabric Fabric Preparation (Clean & Dry) load_fabric Load Fabric into Vessel prep_fabric->load_fabric load_dye Load this compound purge Purge with Gaseous CO2 load_dye->purge load_fabric->purge heat_pressurize Heat & Pressurize to Supercritical State purge->heat_pressurize dye Dyeing (Maintain T & P with Circulation) heat_pressurize->dye cool_depressurize Cool & Depressurize dye->cool_depressurize unload Unload Dry, Dyed Fabric cool_depressurize->unload post_clean Post-Cleaning (Acetone Rinse) unload->post_clean analysis Analysis (K/S, Colorfastness) post_clean->analysis

Caption: Experimental workflow for supercritical CO₂ dyeing.

troubleshooting_workflow cluster_low_yield Low Color Yield cluster_uneven Uneven Dyeing cluster_fastness Poor Colorfastness start Dyeing Issue Encountered issue Identify Issue: - Low Color Yield - Uneven Dyeing - Poor Colorfastness start->issue check_params Check T & P issue->check_params Low Yield check_dispersion Check Dye Dispersion issue->check_dispersion Uneven post_rinse Perform Acetone Post-Rinse issue->post_rinse Poor Fastness increase_time Increase Dyeing Time check_params->increase_time increase_conc Increase Dye Concentration increase_time->increase_conc end Optimized Dyeing increase_conc->end check_circulation Check Fluid Circulation check_dispersion->check_circulation slow_depressurize Slow Depressurization check_circulation->slow_depressurize slow_depressurize->end check_fiber Verify Fiber Type post_rinse->check_fiber check_fiber->end

Caption: General troubleshooting workflow for dyeing issues.

References

Adjusting pH for optimal Disperse Red 17 dye uptake in polyester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Red 17 for polyester dyeing. The information is designed to help you achieve optimal dye uptake and consistent, high-quality results by carefully controlling the pH of the dyebath.

Troubleshooting Guide

This guide addresses common issues encountered during the dyeing of polyester with this compound, with a focus on pH-related problems.

Problem Potential Cause Recommended Solution
Poor Color Yield / Pale Shade Incorrect dyebath pH (too high or too low).Adjust the pH to the optimal range of 4.5-5.5 using acetic acid or a suitable buffer system.[1][2][3][4][5]
Dye hydrolysis due to alkaline conditions.Ensure the dyebath remains acidic throughout the high-temperature dyeing process. Some disperse dyes can degrade in uncontrolled pH environments.
Uneven Dyeing / Patchy Color Fluctuation of pH during the dyeing process.Use a buffering system, such as ammonium sulfate and formic acid, to maintain a stable pH.
Rapid initial dye uptake.Start the dyeing process at a lower temperature (e.g., 60°C) and gradually increase to the target temperature (e.g., 130°C) to allow for even dye migration.
Inconsistent Shade Between Batches Variation in the initial pH of the dyebath.Standardize the pH measurement and adjustment procedure for every batch.
Water hardness affecting the dispersing agent.Use demineralized water or add a sequestering agent to the dyebath to prevent interference from calcium and magnesium ions.
Poor Wash Fastness Surface dye not properly removed.After dyeing, perform a reduction clearing process to remove any unfixed dye from the fiber surface.
Incorrect pH affecting dye stability.Dyeing outside the optimal pH range can lead to inferior fastness properties.
Color Change (e.g., to a duller or greener shade) Cleavage of the azo group in the dye molecule under alkaline conditions.Strictly maintain the acidic pH of the dyebath to prevent reductive cleavage of the dye.

Frequently Asked Questions (FAQs)

1. What is the optimal pH for dyeing polyester with this compound?

The optimal pH for dyeing polyester with most disperse dyes, including this compound, is in the weakly acidic range of 4.5 to 5.5. This pH range ensures good dye stability and satisfactory exhaustion.

2. Why is maintaining an acidic pH crucial?

Maintaining an acidic pH is critical for several reasons:

  • Dye Stability: Many disperse dyes, especially those with azo structures or hydrolysable groups like esters, can degrade under alkaline conditions at high temperatures. This degradation can lead to changes in shade and reduced color fastness.

  • Fiber Integrity: While polyester is resistant to dilute acids, highly acidic (below 4) or alkaline (above 9) conditions can damage the fiber.

  • Consistent Results: A stable pH ensures reproducible dyeing results from batch to batch.

3. What should I use to adjust the pH of the dyebath?

Acetic acid is commonly used to adjust the pH of the dyebath to the desired acidic range. For better pH control throughout the dyeing process, a buffer system, such as one prepared with ammonium sulfate and formic acid, can be used.

4. What happens if the pH is too high (alkaline)?

If the pH becomes alkaline, you may encounter several problems:

  • Dye Hydrolysis: The this compound molecules may undergo hydrolysis, leading to a lighter color and altered shade.

  • Poor Dye Uptake: The efficiency of the dyeing process can be reduced.

  • Inconsistent Color: The final color may be duller and have a different hue.

5. Can I use other acids besides acetic acid?

Other organic and inorganic acids like formic, oxalic, and citric acid have been investigated for pH control in polyester dyeing. Studies have shown that acids like citric and oxalic acid can be acceptable alternatives to acetic acid, yielding comparable dyeing results.

Experimental Protocol: High-Temperature Exhaust Dyeing of Polyester with this compound

This protocol outlines the methodology for dyeing polyester fabric in a laboratory-scale high-temperature dyeing apparatus.

Materials and Reagents:

  • Polyester fabric

  • This compound

  • Dispersing agent (e.g., an anionic aromatic polyethersulfonate)

  • Acetic acid (for pH adjustment)

  • Sodium hydrosulfite

  • Sodium hydroxide

  • Non-ionic soap

  • Distilled or deionized water

Procedure:

  • Preparation of the Dyebath:

    • Set the liquor ratio to 1:10 (e.g., for 10 grams of fabric, use 100 mL of dyebath).

    • Prepare a stock solution of this compound by making a paste with the required amount of dye (e.g., 1% on the weight of fabric) and a small amount of water. Add this to the dyebath.

    • Add a dispersing agent (e.g., 1 g/L) to the dyebath.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

    • Add the pre-wetted polyester fabric to the dyebath.

  • Dyeing Cycle:

    • Raise the temperature of the dyebath to 60°C and maintain for 15 minutes.

    • Increase the temperature to 130°C at a rate of 2°C/minute.

    • Hold the temperature at 130°C for 60 minutes to allow for dye diffusion and fixation.

    • Cool the dyebath down to 70°C.

  • Rinsing:

    • Drain the dyebath.

    • Rinse the fabric with hot water and then cold water.

  • Reduction Clearing (to remove surface dye):

    • Prepare a fresh bath with a liquor ratio of 1:10.

    • Add 2 g/L of sodium hydrosulfite and 2 g/L of sodium hydroxide to the bath.

    • Immerse the dyed and rinsed fabric in this reduction bath.

    • Raise the temperature to 70-80°C and hold for 15-20 minutes.

  • Final Rinsing and Drying:

    • Drain the reduction bath.

    • Rinse the fabric thoroughly with hot water and then cold water until the water runs clear.

    • Neutralize the fabric with a dilute solution of acetic acid if necessary.

    • Rinse again with cold water.

    • Dry the fabric at room temperature or in an oven at a low temperature.

Data Presentation

Table 1: Effect of Dyebath pH on the Color Strength of this compound on Polyester

pH of DyebathRelative Color Strength (K/S Value)Observations
3.595%Slight risk of fiber damage with prolonged exposure.
4.5100%Optimal color yield and dye stability.
5.598%Excellent color yield, well within the optimal range.
6.585%Noticeable decrease in color strength due to potential dye instability.
7.570%Significant loss of color; risk of dye hydrolysis.
8.550%Poor color yield and potential for shade change due to dye degradation.

Note: The K/S values are relative and normalized to the optimal pH of 4.5 for illustrative purposes.

Visualizations

experimental_workflow cluster_prep Dyebath Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment prep_dye Prepare Dye Dispersion (this compound) add_dispersant Add Dispersing Agent prep_dye->add_dispersant adjust_ph Adjust pH to 4.5-5.5 (with Acetic Acid) add_dispersant->adjust_ph add_fabric Add Polyester Fabric adjust_ph->add_fabric heat_60 Heat to 60°C Hold for 15 min add_fabric->heat_60 heat_130 Ramp to 130°C (2°C/min) heat_60->heat_130 hold_130 Hold at 130°C for 60 min heat_130->hold_130 cool_70 Cool to 70°C hold_130->cool_70 rinse1 Hot & Cold Rinse cool_70->rinse1 reduction_clear Reduction Clearing (70-80°C) rinse1->reduction_clear rinse2 Final Rinse & Neutralize reduction_clear->rinse2 dry Dry Fabric rinse2->dry

Caption: High-temperature exhaust dyeing workflow for polyester with this compound.

logical_relationship cluster_ph Dyebath pH cluster_outcomes Dyeing Outcomes ph_optimal Optimal pH (4.5 - 5.5) outcome_good Good Color Yield Stable Shade Good Fastness ph_optimal->outcome_good ph_high High pH (> 7.0) (Alkaline) outcome_poor Poor Color Yield Shade Change Dye Hydrolysis ph_high->outcome_poor ph_low Low pH (< 4.0) (Strongly Acidic) outcome_risk Risk of Fiber Damage ph_low->outcome_risk

Caption: Logical relationship between dyebath pH and dyeing outcomes.

References

Validation & Comparative

A Head-to-Head Battle: Disperse Red 17 vs. Disperse Red 1 in Polyester Dyeing

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the performance characteristics of two widely used azo disperse dyes, Disperse Red 17 and Disperse Red 1, reveals key differences in their efficacy for dyeing polyester fibers. This guide delves into their chemical structures, and dyeing performance, and provides detailed experimental protocols for researchers and scientists in the field of textile chemistry and material science.

Disperse dyes are the primary choice for coloring polyester due to their non-ionic nature and ability to penetrate the hydrophobic fiber structure at high temperatures. Among the vast palette of red hues, Disperse Red 1 and this compound are prominent options. While structurally similar, subtle differences in their molecular makeup lead to notable variations in their performance on polyester substrates.

Executive Summary of Performance

PropertyDisperse Red 1This compound
Chemical Formula C₁₆H₁₈N₄O₃[1]C₁₇H₂₀N₄O₄[2]
Molecular Weight 314.34 g/mol [1]344.37 g/mol [2]
Light Fastness ModerateGood
Wash Fastness GoodVery Good
Sublimation Fastness ModerateGood
Build-up GoodExcellent

Chemical Structures

The foundational difference between the two dyes lies in their molecular architecture. Both are monoazo dyes characterized by a nitrophenyl group linked to an aniline derivative.

Disperse Red 1 has the chemical name 2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol.[3]

This compound , chemically known as 2-[N-(2-hydroxyethyl)-3-methyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol, possesses an additional methyl group on the aniline ring and a second hydroxyethyl group. This increase in molecular size and polarity contributes to its enhanced fastness properties.

Performance in Polyester Dyeing: A Comparative Analysis

Color Fastness Properties

Light Fastness: When exposed to light, dyed textiles can fade. This compound generally exhibits superior light fastness compared to Disperse Red 1. The additional substituents on the this compound molecule are thought to help dissipate photo-oxidative energy more effectively, thus protecting the chromophore.

Wash Fastness: The ability of a dye to withstand repeated laundering is a critical performance indicator. This compound demonstrates better wash fastness. Its larger molecular size and increased polarity likely lead to stronger intermolecular forces with the polyester fiber, reducing its tendency to leach out during washing.

Sublimation Fastness: This property is particularly important for polyester, which is often subjected to high temperatures during processing (e.g., heat setting). This compound, with its higher molecular weight, has a lower vapor pressure and is therefore more resistant to sublimating out of the fiber at elevated temperatures. This results in less staining of adjacent materials and better color retention.

Dyeing Kinetics and Build-up

The rate at which a dye is absorbed by the fiber and the maximum color depth achievable (build-up) are crucial for efficient and effective dyeing processes. While both dyes demonstrate good dyeing kinetics on polyester, this compound often shows a better build-up, allowing for the achievement of deeper shades.

Experimental Protocols

To provide a framework for comparative analysis, the following are detailed methodologies for key experimental procedures.

Polyester Dyeing Protocol

A typical high-temperature exhaust dyeing method for polyester is as follows:

  • Fabric Preparation: Scour a pre-weighed 100% polyester fabric sample with a solution containing 1 g/L of a non-ionic detergent and 1 g/L of sodium carbonate at 60°C for 30 minutes to remove any impurities. Rinse thoroughly with deionized water and air dry.

  • Dye Bath Preparation: Prepare a dyebath with a liquor ratio of 20:1. The dyebath should contain:

    • Disperse dye (e.g., 1% on weight of fiber)

    • Dispersing agent (1 g/L)

    • Acetic acid to adjust the pH to 4.5-5.5

  • Dyeing Process:

    • Introduce the scoured polyester fabric into the dyebath at 60°C.

    • Raise the temperature to 130°C at a rate of 2°C/minute.

    • Hold at 130°C for 60 minutes.

    • Cool the dyebath down to 70°C at a rate of 3°C/minute.

  • After-treatment (Reduction Clearing):

    • Rinse the dyed fabric in warm water.

    • Treat the fabric in a solution containing 2 g/L sodium hydrosulfite, 1 g/L sodium hydroxide, and 1 g/L of a non-ionic detergent at 70°C for 20 minutes. This step removes any unfixed surface dye.

    • Rinse the fabric thoroughly with hot and then cold water.

    • Air dry the fabric.

Fastness Testing Protocols
  • Wash Fastness (ISO 105-C06): A dyed specimen is stitched between two undyed standard adjacent fabrics (one of polyester and one of cotton). The composite specimen is then washed in a standardized soap solution at a specified temperature (e.g., 60°C) for a set duration in a launder-ometer. The color change of the dyed specimen and the staining of the adjacent fabrics are assessed using standard grey scales.

  • Light Fastness (AATCC 16.3): A dyed fabric specimen is exposed to a xenon arc lamp, which simulates natural sunlight, under controlled conditions of temperature and humidity. The degree of fading is assessed by comparing the change in color of the exposed specimen to a set of Blue Wool standards, which have known lightfastness ratings.

  • Sublimation Fastness (ISO 105-P01): A dyed specimen is placed between two undyed polyester fabrics and subjected to a specific temperature (e.g., 180°C, 200°C, or 220°C) for 30 seconds using a heat press. The change in color of the specimen and the degree of staining on the adjacent fabrics are evaluated using grey scales.

Visualizing the Dyeing Process

The following diagram illustrates the key stages of the polyester dyeing process with disperse dyes.

PolyesterDyeing cluster_0 Dye Bath Preparation cluster_1 Dyeing Process cluster_2 After-treatment A Disperse Dye F Dyeing at 130°C A->F B Dispersing Agent B->F C Water C->F D pH Adjustment (Acetic Acid) D->F E Scoured Polyester Fabric E->F G Reduction Clearing F->G H Rinsing & Drying G->H I Dyed Polyester Fabric H->I

Caption: A simplified workflow of the high-temperature exhaust dyeing process for polyester fabric.

Conclusion

In the comparative analysis of this compound and Disperse Red 1 for polyester dyeing, this compound emerges as the superior choice for applications demanding higher fastness properties. Its larger molecular structure contributes to better wash, light, and sublimation fastness, as well as improved build-up for achieving deeper shades. While Disperse Red 1 remains a viable and cost-effective option for certain applications, for high-performance textiles, the enhanced durability offered by this compound justifies its selection. The choice between these two dyes will ultimately depend on the specific performance requirements and economic considerations of the final textile product.

References

A Comparative Analysis of Azo and Anthraquinone Dyes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the vast landscape of synthetic colorants, azo and anthraquinone dyes stand out as two of the most significant classes, each with a distinct profile of chemical properties, performance characteristics, and biological interactions. This guide offers a detailed comparison to inform researchers, scientists, and drug development professionals in their selection and application of these dyes.

Structural and Property Overview

Azo dyes are characterized by the presence of one or more azo groups (-N=N-) connecting aromatic rings.[1][2] This versatile class accounts for over 60% of the dyes used in various industries, prized for their wide color range, high tinctorial strength, and cost-effectiveness.[2][3] In contrast, anthraquinone dyes are derivatives of anthraquinone, featuring a fused three-ring aromatic structure.[1] This structural difference is fundamental to their distinct properties.

Key Differences at a Glance:

FeatureAzo DyesAnthraquinone Dyes
Chromophore -N=N- (Azo group)Anthraquinone core
Color Range Wide, including yellows, oranges, reds, browns, and bluesPrimarily bright blues, greens, and violets
Synthesis Diazotization and coupling reactionSubstitution reactions on the anthraquinone core
Cost Generally lower and more cost-effectiveOften higher due to more complex synthesis

Performance Characteristics

The choice between azo and anthraquinone dyes often involves a trade-off between performance, cost, and environmental factors. Anthraquinone dyes are generally recognized for their superior stability.

Table 1: Comparative Performance of Azo and Anthraquinone Dyes

Performance MetricAzo DyesAnthraquinone DyesSupporting Evidence
Light Fastness Moderate to GoodExcellentAnthraquinone dyes' fused aromatic ring structure contributes to greater photostability.
Wash Fastness Good to ExcellentExcellentA study on novel azo-anthraquinone reactive dyes showed excellent wash fastness (grade 4 and above).
Rubbing Fastness Good to ExcellentExcellentAzo-anthraquinone hybrid dyes have demonstrated high rubbing fastness.
Color Brightness GoodExcellentAnthraquinone dyes are known for their brilliant and clear shades.
Solubility Varies widely based on substituentsGenerally lower, especially for disperse dyesAnthraquinone disperse dyes tend to have higher solubility in supercritical CO2 than azo disperse dyes.

Performance ratings are generalized and can vary significantly based on the specific dye structure and application.

Environmental and Toxicological Profile

The environmental and health impacts of dyes are a critical consideration. Azo dyes have faced scrutiny due to the potential for the reductive cleavage of the azo bond to form potentially carcinogenic aromatic amines.

Table 2: Environmental and Toxicological Comparison

AspectAzo DyesAnthraquinone DyesSupporting Evidence
Aquatic Toxicity Generally lower to moderateGenerally moderate to highStudies suggest that many anthraquinone disperse dyes exhibit higher acute aquatic toxicity compared to their azo counterparts.
Biodegradability Can be biodegradable, but may form toxic aminesGenerally more resistant to biodegradationThe fused ring structure of anthraquinone dyes makes them more recalcitrant.
Carcinogenicity Some can release carcinogenic aromatic aminesGenerally considered less of a concern in this regardThe primary toxicological concern for azo dyes is the formation of harmful amines.
Effluent Concerns Colored effluent, potential for toxicity and harmful aminesColored effluent, high Chemical Oxygen Demand (COD)Both dye classes contribute significantly to wastewater contamination.

Experimental Protocols

1. Synthesis of a Simple Azo Dye (e.g., Methyl Orange)

This protocol outlines the fundamental two-step diazotization and coupling reaction for synthesizing an azo dye.

  • Diazotization:

    • Dissolve sulfanilic acid in a sodium carbonate solution.

    • Cool the solution in an ice bath.

    • Add a solution of sodium nitrite.

    • Slowly add hydrochloric acid while keeping the temperature below 5°C to form the diazonium salt.

  • Coupling:

    • Dissolve N,N-dimethylaniline in a hydrochloric acid solution.

    • Cool this solution in an ice bath.

    • Slowly add the previously prepared diazonium salt solution to the N,N-dimethylaniline solution.

    • Make the solution alkaline with sodium hydroxide to promote the coupling reaction and precipitate the Methyl Orange dye.

2. Assessment of Color Fastness to Washing (ISO 105-C06)

This standard procedure is used to determine the resistance of the color of textiles to washing.

  • A specimen of the dyed textile is stitched between two specified adjacent fabrics.

  • The composite specimen is washed in a soap or soap and soda solution.

  • The severity of the test is controlled by adjusting the temperature, alkalinity, and time, and by the addition of steel balls to the wash liquor.

  • After washing, rinsing, and drying, the change in color of the specimen and the staining of the adjacent fabrics are assessed using Grey Scales.

Visualizing Key Concepts

To better illustrate the fundamental differences and processes, the following diagrams are provided.

G cluster_azo Azo Dye cluster_anthraquinone Anthraquinone Dye Aryl1 Aromatic Ring 1 Azo -N=N- Aryl1->Azo Aryl2 Aromatic Ring 2 Azo->Aryl2 AQ_Core Anthraquinone Core (Fused Aromatic Rings)

Caption: General chemical structures of azo and anthraquinone dyes.

G start Start: Aromatic Amine diazotization Diazotization (NaNO2, HCl, <5°C) start->diazotization diazonium_salt Diazonium Salt diazotization->diazonium_salt coupling Azo Coupling diazonium_salt->coupling coupling_component Coupling Component (e.g., Phenol, Naphthol) coupling_component->coupling azo_dye Azo Dye Product coupling->azo_dye

Caption: Simplified workflow for the synthesis of azo dyes.

G AzoDye Azo Dye (-N=N-) ReductiveCleavage Reductive Cleavage (e.g., by azoreductase) AzoDye->ReductiveCleavage Metabolic Process AromaticAmines Aromatic Amines (Potentially Carcinogenic) ReductiveCleavage->AromaticAmines

Caption: Pathway of azo dye reduction to aromatic amines.

Conclusion

The selection between azo and anthraquinone dyes is a nuanced decision that depends on the specific application requirements. Anthraquinone dyes generally offer superior light fastness and stability, making them suitable for high-performance applications where durability is paramount. However, their higher cost and, in some cases, greater aquatic toxicity are important considerations.

Azo dyes, with their vast color palette and economic advantages, remain the workhorse of the dye industry. While toxicological concerns associated with certain azo dyes are valid, ongoing research focuses on developing safer alternatives and effective wastewater treatment methods to mitigate their environmental impact. For researchers and professionals in drug development, a thorough understanding of the chemical structure, performance, and potential biological interactions of these dye classes is essential for informed material selection and risk assessment.

References

Validating Disperse Red 17 as a Lipid Stain in Cellular Biology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment: No Evidence for Disperse Red 17 in Lipid Staining

An extensive review of scientific literature and product databases reveals no established use of this compound as a lipid stain in cellular biology. This dye is primarily documented as a textile and cosmetic colorant.[1][2][3][4] Its chemical structure is a single azo compound, and it is soluble in organic solvents like ethanol and acetone.[5] While its lipophilic ("fat-loving") nature might suggest a potential for lipid interaction, there is no available data or established protocols to validate its efficacy and specificity for staining intracellular lipid droplets. Researchers should exercise caution, as non-validated dyes may produce artifacts or lack the specificity required for accurate biological imaging.

Given the absence of data for this compound, this guide will instead provide a comparative overview of well-established and widely used lipid stains: Oil Red O, Nile Red, and Sudan Black B. This comparison will serve as a valuable resource for researchers seeking to select an appropriate and validated method for lipid visualization in a cellular context.

Comparison of Established Lipid Stains

The choice of a lipid stain depends on several factors, including the sample type (live or fixed cells), the imaging modality (brightfield or fluorescence microscopy), and the specific research question. The following table summarizes the key characteristics of three commonly used lipid stains.

FeatureOil Red ONile RedSudan Black B
Principle Lysochrome (fat-soluble) dyeFluorophore, solvatochromicLysochrome (fat-soluble) dye
Detection Method Brightfield MicroscopyFluorescence MicroscopyBrightfield Microscopy
Color RedYellow/Gold (in neutral lipids) to Red (in polar lipids)Blue-Black
Live/Fixed Cells Fixed cells onlyLive or fixed cellsPrimarily fixed cells
Excitation Max. Not Applicable~450-550 nmNot Applicable
Emission Max. Not Applicable~528-650 nmNot Applicable
Advantages - Well-established and widely used- Strong, stable color- Good for quantifying total lipid content- High sensitivity and specificity for neutral lipids- Suitable for live-cell imaging and flow cytometry- Environment-sensitive fluorescence allows differentiation of lipid types- Stains a broad range of lipids, including phospholipids- Intense, permanent staining
Disadvantages - Requires fixation and harsh solvents, which can alter lipid morphology- Not suitable for live-cell imaging- Preparation of staining solution can be time-consuming- Can be prone to photobleaching- Fluorescence can be quenched in aqueous environments- Can produce non-specific background staining- Staining solution can be unstable

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate lipid staining. Below are standard protocols for Oil Red O, Nile Red, and Sudan Black B.

Oil Red O Staining for Cultured Cells

This protocol is adapted for staining lipids in adherent cell cultures.

  • Preparation of Solutions:

    • Oil Red O Stock Solution (0.5%): Dissolve 0.5 g of Oil Red O powder in 100 mL of 99% isopropanol. Stir overnight and filter to remove any precipitate. This stock is stable at room temperature.

    • Oil Red O Working Solution: Mix 6 mL of the stock solution with 4 mL of distilled water. Allow this solution to sit for 20 minutes at room temperature, then filter it through a 0.2 µm syringe filter. The working solution should be made fresh for each use.

  • Cell Preparation and Fixation:

    • Wash cultured cells with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 10% formalin in PBS for at least 1 hour.

  • Staining Procedure:

    • Remove the formalin and wash the cells twice with distilled water.

    • Incubate the cells with 60% isopropanol for 5 minutes at room temperature.

    • Remove the isopropanol and add the freshly prepared Oil Red O working solution to cover the cells.

    • Incubate for 10-15 minutes at room temperature.

  • Washing and Visualization:

    • Remove the staining solution and wash the cells 4 times with distilled water.

    • (Optional) Counterstain the nuclei with Mayer's hematoxylin for 1 minute and rinse with water.

    • Visualize the red-stained lipid droplets using a brightfield microscope.

Nile Red Staining for Live Cells

This protocol is designed for the fluorescent labeling of lipid droplets in live cells.

  • Preparation of Solutions:

    • Nile Red Stock Solution (1 mM): Dissolve Nile Red powder in DMSO to a final concentration of 1 mM. Aliquot and store at -20°C, protected from light.

    • Nile Red Working Solution (200-1000 nM): Immediately before use, dilute the stock solution in a serum-free medium or PBS to the desired final concentration.

  • Staining Procedure:

    • Remove the culture medium from the cells.

    • Add the Nile Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

  • Visualization:

    • The washing step after staining is often optional as Nile Red has minimal fluorescence in aqueous media.

    • Image the cells using a fluorescence microscope. For neutral lipids, use an excitation wavelength of approximately 450-500 nm and an emission wavelength greater than 528 nm (yellow-gold fluorescence). For polar lipids, use an excitation of ~515-560 nm and emission >590 nm (red fluorescence).

Sudan Black B Staining for Fixed Cells

This protocol is for the general staining of lipids in fixed cells or tissues.

  • Preparation of Solutions:

    • Sudan Black B Staining Solution: Dissolve 0.7 g of Sudan Black B in 100 mL of propylene glycol by heating to 100°C with constant stirring. Filter the hot solution through a Whatman No. 2 filter paper. Cool and filter again.

  • Cell Preparation and Fixation:

    • Fix cells or frozen tissue sections with 10% formalin.

  • Staining Procedure:

    • Wash the fixed samples with water.

    • Dehydrate the samples by incubating in 100% propylene glycol for 5 minutes.

    • Stain with the Sudan Black B solution for a minimum of 2 hours, though overnight is often preferred.

  • Differentiation and Visualization:

    • Differentiate the staining by agitating the sample in 85% propylene glycol for 3 minutes.

    • Rinse thoroughly with distilled water.

    • (Optional) Counterstain with a nuclear stain like Nuclear Fast Red.

    • Mount with an aqueous mounting medium and visualize under a brightfield microscope. Lipids will appear as black or dark blue droplets.

Mandatory Visualizations

To aid in the understanding of the experimental workflows and decision-making processes, the following diagrams have been generated.

G cluster_prep Sample Preparation cluster_staining Staining cluster_wash Post-Staining cluster_vis Visualization start Start with Cultured Cells or Tissue fixation Fixation (e.g., 10% Formalin) start->fixation For Oil Red O & Sudan Black B live_cells Live Cells in Culture Medium start->live_cells For Nile Red permeabilization Permeabilization & Dehydration (e.g., Isopropanol/Propylene Glycol) fixation->permeabilization oro_stain Add Oil Red O Working Solution permeabilization->oro_stain sbb_stain Add Sudan Black B Solution permeabilization->sbb_stain nile_red_stain Add Nile Red Working Solution live_cells->nile_red_stain wash_oro Rinse with 60% Isopropanol & Distilled Water oro_stain->wash_oro wash_nile Optional Wash with PBS nile_red_stain->wash_nile wash_sbb Differentiate in 85% Propylene Glycol & Rinse with Water sbb_stain->wash_sbb brightfield Brightfield Microscopy wash_oro->brightfield fluorescence Fluorescence Microscopy wash_nile->fluorescence wash_sbb->brightfield

Caption: A comparative workflow for lipid staining protocols.

G cluster_questions Key Considerations cluster_choices Stain Selection start Start: Need to Stain Lipids q1 Live or Fixed Cells? start->q1 q2 Qualitative or Quantitative Data? q1->q2 Fixed nile_red Nile Red q1->nile_red Live q3 Specific Lipid Type? q2->q3 Qualitative q2->nile_red Quantitative (Fluorescence Intensity) oil_red_o Oil Red O q2->oil_red_o Quantitative (Elution & OD Reading) q3->nile_red Neutral vs. Polar q3->oil_red_o Neutral Lipids sudan_black Sudan Black B q3->sudan_black Broad Range (incl. Phospholipids)

Caption: Decision tree for selecting an appropriate lipid stain.

References

Cross-Reactivity of Disperse Red 17 in Azo Dye Patch Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and clinicians in dermatology and drug development, understanding the cross-reactivity patterns of textile dyes is crucial for accurate diagnosis of allergic contact dermatitis. This guide provides a comparative analysis of the cross-reactivity of Disperse Red 17 with other azo dyes, supported by experimental data from patch testing.

Data on Cross-Reactivity of this compound

This compound, an azo dye belonging to the aminoazobenzene group, is a known sensitizer in textiles. Due to its chemical structure, it has the potential to cross-react with other azo dyes, leading to multiple positive reactions in patch testing. The following table summarizes the sensitization prevalence of this compound and related azo dyes from a study conducted in Spain between 2019 and 2022 on patients with suspected textile allergic contact dermatitis.

AllergenChemical GroupSensitization Frequency (%)
This compoundAminoazobenzene2.5
Disperse Red 1Aminoazobenzene2.5
Disperse Orange 3Azo15.9
Disperse Orange 1Azo6.8
Disperse Yellow 3Azo4.3
Disperse Blue 106Azo6.2
Disperse Blue 124Azo4.3

Data from a study on 164 selected patients with suspected textile allergic contact dermatitis in Spain (2019-2022).[1]

Notably, a case study has classified Disperse Red 1, this compound, and Disperse Brown 1 within the "aminoazobenzene group," suggesting a high potential for cross-sensitization among these dyes due to their structural similarities.[2] While comprehensive quantitative data on the specific co-sensitization rates between this compound and other individual azo dyes is limited in large-scale studies, the shared chemical backbone of the aminoazobenzene group points towards a significant likelihood of cross-reactions.

Experimental Protocols for Patch Testing

The standardized method for identifying contact allergens such as this compound is patch testing. The following protocol is based on the guidelines from the European Society of Contact Dermatitis (ESCD).

1. Allergen Preparation:

  • This compound and other disperse dyes are typically prepared at a concentration of 1.0% in petrolatum (pet.).

  • Allergens should be stored at 4°C and protected from light to ensure stability.

2. Patch Application:

  • Small amounts of the allergen preparations are applied to individual Finn Chambers® on Scanpor® tape.

  • The patches are applied to the upper back of the patient, ensuring good contact with the skin.

3. Occlusion Period:

  • The patches remain in place for 48 hours (Day 0 to Day 2).

  • During this time, the patient should avoid getting their back wet and refrain from strenuous physical activity that could dislodge the patches.

4. Reading and Interpretation:

  • First Reading (Day 2 or 3): The patches are removed, and an initial reading is performed approximately 30-60 minutes after removal to allow any immediate irritation to subside.

  • Second Reading (Day 4 or 5): A second reading is crucial for identifying delayed hypersensitivity reactions.

  • Optional Third Reading (Day 7): In some cases, a third reading may be performed to capture late reactions.

  • Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria:

    • - : Negative reaction

    • ?+ : Doubtful reaction (faint erythema)

    • + : Weak positive reaction (erythema, infiltration, possibly papules)

    • ++ : Strong positive reaction (erythema, infiltration, papules, vesicles)

    • +++ : Extreme positive reaction (intense erythema, infiltration, coalescing vesicles, bullae)

    • IR : Irritant reaction (sharply demarcated erythema, sometimes with a glazed or wrinkled surface)

Visualization of Experimental and Biological Pathways

To understand the workflow of patch testing and the underlying immunological mechanism, the following diagrams are provided.

Patch_Test_Workflow prep Allergen Preparation (1% in pet.) apply Patch Application to Patient's Back prep->apply remove Patch Removal read1 Initial Reading remove->read1 read2 Final Reading & Interpretation

Caption: Experimental workflow for patch testing with azo dyes.

Allergic_Contact_Dermatitis_Pathway cluster_skin Epidermis cluster_apc Antigen Presenting Cell (Langerhans Cell) cluster_tcell T-Cell Activation in Lymph Node cluster_response Elicitation Phase (Re-exposure) hapten Azo Dye (Hapten) hapten_protein Hapten-Protein Complex hapten->hapten_protein protein Skin Protein protein->hapten_protein apc APC Engulfs Complex hapten_protein->apc Migration mhc MHC-II Presentation apc->mhc tcr T-Cell Receptor (TCR) mhc->tcr Antigen Presentation tcell Naive T-Cell activated_tcell Activated T-Cell tcell->activated_tcell cytokines Cytokine Release activated_tcell->cytokines Proliferation & Migration inflammation Inflammation (Dermatitis) cytokines->inflammation

Caption: Simplified signaling pathway of T-cell mediated allergic contact dermatitis to azo dyes.

References

A Comparative Toxicological Assessment: Disperse Red 17 vs. Disperse Red 1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the toxicological profiles of two azo dyes, Disperse Red 17 and Disperse Red 1. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of their potential hazards. The data presented is compiled from various in vitro and in vivo studies.

Quantitative Toxicological Data

The following tables summarize the key toxicological findings for this compound and Disperse Red 1, focusing on cytotoxicity, genotoxicity, and acute oral toxicity.

Table 1: In Vitro Cytotoxicity and Genotoxicity

Test SystemEndpointThis compoundDisperse Red 1
Human LymphocytesMicronucleus Assay-Increased micronuclei frequency at 1.0 µg/mL and 2.0 µg/mL[1][2]
Human Hepatoma (HepG2) CellsMicronucleus Assay-Increased micronuclei frequency at 1.0 µg/mL and 2.0 µg/mL[1][2][3]
Salmonella typhimurium (Ames Test)MutagenicityMutagenic in TA98 and TA100 with and without metabolic activationMutagenic (13 revertants/µg)
Chinese Hamster V79 CellsGene Mutation (hprt-locus)Mutagenic-
Human Dermal Equivalent (3D model)Genotoxicity (Comet Assay)-Non-genotoxic

Table 2: In Vivo Acute Oral Toxicity and Genotoxicity

SpeciesEndpointThis compoundDisperse Red 1
RatAcute Oral LD50> 2000 mg/kg bw-
MouseMicronucleus Assay (bone marrow)-Increased micronucleated polychromatic erythrocytes at 0.5 and 50 mg/kg bw
MouseComet Assay (liver)-Increased DNA damage at 0.005 mg/kg bw
MouseComet Assay (kidney)-No DNA damage observed
MouseTesticular Toxicity-Increased abnormal sperm morphology and decreased fertility at 20, 100, and 500 mg/kg bw
MouseTestis Cell DNA Damage-Increased DNA damage at 100 and 500 mg/kg bw

Experimental Protocols

In Vitro Micronucleus Assay
  • Cell Lines: Human peripheral blood lymphocytes and human hepatoma (HepG2) cells.

  • Treatment: Cells are exposed to various concentrations of the test dye (e.g., 0.2 µg/mL to higher doses) for a specified duration.

  • Methodology: Following treatment, cells are cultured with cytochalasin B to block cytokinesis, resulting in binucleated cells. The cells are then harvested, fixed, and stained. The frequency of micronuclei in binucleated cells is scored under a microscope. An increase in the number of micronucleated cells compared to the negative control indicates genotoxic potential.

Bacterial Reverse Mutation Assay (Ames Test)
  • Strains: Salmonella typhimurium strains TA98 and TA100, with and without metabolic activation (S9 mix).

  • Methodology: The tester strains, which are histidine auxotrophs, are exposed to the test substance at various concentrations on a minimal agar plate. If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to synthesize histidine and form colonies. The number of revertant colonies is counted and compared to the spontaneous reversion rate in the negative control.

In Vivo Rodent Micronucleus Assay
  • Animals: Swiss male mice.

  • Administration: A single oral dose of the dye is administered by gavage at various concentrations (e.g., 0.0005 to 500 mg/kg body weight).

  • Methodology: Bone marrow is collected from the femur 24 hours after treatment. The marrow is flushed, and smears are prepared on microscope slides. The slides are stained, and the frequency of micronucleated polychromatic erythrocytes (MNPCEs) is determined by scoring a set number of polychromatic erythrocytes (PCEs). An increase in the frequency of MNPCEs indicates chromosomal damage.

In Vivo Comet Assay (Single Cell Gel Electrophoresis)
  • Animals: Swiss male mice.

  • Administration: A single oral dose of the dye is administered by gavage.

  • Methodology: Twenty-four hours after exposure, liver and kidney cells are isolated. The cells are embedded in agarose on a microscope slide, lysed to remove membranes and cytoplasm, and then subjected to electrophoresis under alkaline conditions. DNA with strand breaks migrates from the nucleus, forming a "comet" shape. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.

Visualizations

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Ames Ames Test (S. typhimurium) Genotoxicity_vitro Genotoxicity Profile Ames->Genotoxicity_vitro Mutagenicity MN_vitro Micronucleus Assay (Human Lymphocytes, HepG2) MN_vitro->Genotoxicity_vitro Clastogenicity/ Aneuploidy HPRT HPRT Gene Mutation (Chinese Hamster V79) HPRT->Genotoxicity_vitro Gene Mutation Acute_Oral Acute Oral Toxicity (Rat, Mouse) Systemic_Toxicity Systemic Toxicity Acute_Oral->Systemic_Toxicity LD50 MN_vivo Micronucleus Assay (Mouse Bone Marrow) Genotoxicity_vivo In Vivo Genotoxicity MN_vivo->Genotoxicity_vivo Chromosomal Damage Comet Comet Assay (Mouse Liver, Kidney) Comet->Genotoxicity_vivo DNA Strand Breaks Repro_Tox Reproductive Toxicity (Mouse) Organ_Toxicity Organ-Specific Toxicity Repro_Tox->Organ_Toxicity Testicular Damage Test_Substance Test Substance (this compound / Disperse Red 1) cluster_in_vitro cluster_in_vitro Test_Substance->cluster_in_vitro Exposure cluster_in_vivo cluster_in_vivo Test_Substance->cluster_in_vivo Administration Signaling_Pathway cluster_gene_expression Gene Expression Changes (Disperse Red 1) cluster_liver Liver Cells cluster_leukocytes Leukocytes DR1 Disperse Red 1 Exposure (0.0005 & 0.005 mg/kg bw) IL1B IL1B (Inflammation) Upregulation DR1->IL1B CDKN1A CDKN1A (Cell Cycle Control) Upregulation DR1->CDKN1A BCL2 BCL2 (Apoptosis) Upregulation DR1->BCL2 BAX BAX (Apoptosis) Upregulation DR1->BAX Inflammation_Response Inflammatory Response IL1B->Inflammation_Response Promotes Cell_Cycle_Arrest Cell Cycle Arrest CDKN1A->Cell_Cycle_Arrest Induces Apoptosis_Modulation Apoptosis Modulation BCL2->Apoptosis_Modulation Regulates BAX->Apoptosis_Modulation Regulates

References

Performance Evaluation of Fluorescent Probes for Cellular Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of fluorescent probes for cellular imaging, with a focus on the analysis of lipid droplets. While the initial topic of interest was the performance of Disperse Red 17, a comprehensive literature search revealed a significant lack of available data on its use as a fluorescent probe in a research context. This compound is predominantly documented as an industrial dye for textiles and cosmetics, with insufficient public data on its photophysical properties, such as quantum yield and photostability, to conduct a meaningful performance evaluation against established biological probes.

Therefore, this guide will focus on the performance and application of two widely used and well-characterized fluorescent probes for lipid droplet staining: Nile Red and BODIPY 493/503 . We will provide a detailed comparison of their performance characteristics, experimental protocols for their use, and visualizations of relevant cellular pathways.

Introduction to Fluorescent Probes for Lipid Droplet Imaging

Lipid droplets are dynamic cellular organelles involved in lipid storage and metabolism. Their study is crucial in various research fields, including metabolic diseases, cancer, and infectious diseases. Fluorescent microscopy, coupled with specific probes, is a powerful technique for visualizing and quantifying lipid droplets in living and fixed cells. The ideal fluorescent probe for this application should exhibit high specificity for neutral lipids, strong fluorescence in a lipidic environment, high photostability, and minimal spectral overlap with other fluorophores in multiplexing experiments.

Performance Comparison: this compound, Nile Red, and BODIPY 493/503

FeatureThis compoundNile RedBODIPY 493/503
Chemical Class Azo dyePhenoxazoneBoron-dipyrromethene
Excitation Max (nm) Data not available~488-550 (solvent dependent)~493
Emission Max (nm) Data not available~550-650 (solvent dependent)~503
Quantum Yield (Φ) Data not availableVariable (low in aqueous media, high in lipids)High (typically > 0.8)
Solvatochromism Data not availableStrongWeak
Photostability Data not availableModerateHigh
Specificity for Lipid Droplets Data not availableGoodExcellent
Live/Fixed Cell Imaging Data not availableBothBoth
Key Advantages -Strong fluorescence increase in lipid environments.High brightness and photostability; narrow emission spectrum.
Key Disadvantages Insufficient data for research applications.Broad emission spectrum can lead to bleed-through.Less sensitive to lipid environment changes than Nile Red.

Experimental Protocols

Staining Lipid Droplets with Nile Red

Nile Red is a solvatochromic dye that is highly fluorescent in hydrophobic environments and quenched in aqueous media. This property makes it an excellent probe for detecting intracellular lipid droplets.

Materials:

  • Nile Red stock solution (1 mg/mL in acetone or DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Cells of interest cultured on coverslips or in imaging plates

  • Formaldehyde (for fixed cell imaging)

Protocol for Live Cell Imaging:

  • Prepare a fresh working solution of Nile Red by diluting the stock solution in PBS to a final concentration of 1-10 µg/mL.

  • Remove the cell culture medium from the cells.

  • Wash the cells once with PBS.

  • Add the Nile Red working solution to the cells and incubate for 5-15 minutes at room temperature or 37°C, protected from light.

  • Wash the cells twice with PBS.

  • Add fresh cell culture medium or PBS for imaging.

  • Image the cells using a fluorescence microscope with appropriate filter sets (e.g., excitation at 488 nm and emission collection at 550-650 nm for lipid droplets).

Protocol for Fixed Cell Imaging:

  • Wash cells with PBS.

  • Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Stain the cells with the Nile Red working solution as described in the live-cell protocol (steps 4-6).

  • Mount the coverslips with an appropriate mounting medium.

  • Image the cells.

Staining Lipid Droplets with BODIPY 493/503

BODIPY 493/503 is a highly lipophilic and brightly fluorescent dye that is widely used for staining neutral lipids within lipid droplets.

Materials:

  • BODIPY 493/503 stock solution (1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Cells of interest cultured on coverslips or in imaging plates

  • Formaldehyde (for fixed cell imaging)

Protocol for Live Cell Imaging:

  • Prepare a fresh working solution of BODIPY 493/503 by diluting the stock solution in cell culture medium to a final concentration of 1-5 µg/mL.

  • Remove the existing medium from the cells and add the BODIPY 493/503 working solution.

  • Incubate for 15-30 minutes at 37°C, protected from light.

  • Wash the cells twice with PBS.

  • Add fresh cell culture medium for imaging.

  • Image the cells using a fluorescence microscope with a standard FITC filter set (excitation ~490 nm, emission ~515 nm).

Protocol for Fixed Cell Imaging:

  • Wash cells with PBS.

  • Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Stain the cells with the BODIPY 493/503 working solution as described in the live-cell protocol (steps 2-4).

  • Mount the coverslips with an appropriate mounting medium.

  • Image the cells.

Visualizations

Lipid Droplet Formation and Turnover Pathway

The following diagram illustrates the general cellular pathway of lipid droplet formation and turnover, which is the biological context for the application of these fluorescent probes.

LipidDropletPathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol FA Fatty Acids ACoA Acyl-CoA FA->ACoA Activation DGAT DGAT/ACAT ACoA->DGAT TAG_CE Triacylglycerols (TAG) & Cholesteryl Esters (CE) DGAT->TAG_CE Synthesis LD_B Nascent Lipid Droplet TAG_CE->LD_B Budding LD_M Mature Lipid Droplet LD_B->LD_M Growth/Fusion Lipolysis Lipolysis LD_M->Lipolysis ATGL/HSL FA_Release Fatty Acid Release Lipolysis->FA_Release FA_Release->ACoA Re-esterification Mitochondria Mitochondria FA_Release->Mitochondria β-oxidation

Caption: Cellular pathway of lipid droplet formation, growth, and lipolysis.

Experimental Workflow for Lipid Droplet Staining

This diagram outlines the typical workflow for a cell-based lipid droplet staining experiment.

StainingWorkflow A Cell Seeding B Treatment (e.g., Oleic Acid) A->B C Fixation (Optional) B->C D Fluorescent Probe Staining (Nile Red or BODIPY) B->D Live Cell C->D E Washing Steps D->E F Image Acquisition (Fluorescence Microscopy) E->F G Image Analysis (Quantification of Lipid Droplets) F->G

Caption: General experimental workflow for fluorescent staining of lipid droplets.

Conclusion

While this compound is a commercially available red dye, the lack of accessible scientific data regarding its performance as a fluorescent probe makes it difficult to recommend for research applications in cellular imaging. In contrast, Nile Red and BODIPY 493/503 are well-established and thoroughly characterized fluorescent probes for the specific and sensitive detection of intracellular lipid droplets. The choice between Nile Red and BODIPY 493/503 will depend on the specific experimental requirements, such as the need for a solvatochromic response (favoring Nile Red) or high photostability and narrow emission for multiplexing (favoring BODIPY 493/503). Researchers are encouraged to consult the extensive literature available for these probes to optimize their experimental design.

Quantitative Purity Analysis of Disperse Red 17: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and material science, the accurate determination of purity is a critical aspect of quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Thin-Layer Chromatography (TLC) and UV-Visible (UV-Vis) Spectrophotometry—for the quantitative analysis of Disperse Red 17 purity. This compound, a monoazo dye, is utilized in various industrial applications, including textiles and cosmetics, making rigorous purity assessment essential.

This document outlines detailed experimental protocols, presents comparative performance data, and offers insights into the selection of the most suitable method based on specific analytical requirements.

High-Performance Liquid Chromatography (HPLC) for Premier Purity Assessment

HPLC stands as the premier method for the quantitative analysis of this compound, offering high resolution, sensitivity, and specificity to separate the main component from its impurities. The German standard DIN 54231 outlines a method for the analysis of disperse dyes in textiles using HPLC.[1][2]

Experimental Protocol: HPLC Method

This protocol is based on established methods for the analysis of disperse dyes.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

  • Solvents: HPLC grade acetonitrile, methanol, and ultrapure water.

  • Reagents: Formic acid or ammonium acetate.

  • Standard: this compound reference standard.

2. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh a representative portion of the this compound sample, dissolve it in methanol, and dilute to a suitable concentration with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

ParameterCondition A (UHPLC-MS/MS Method)Condition B (Conventional HPLC)
Column Kinetex C18 (100 x 2.1 mm, 1.7 µm)XBridge C18 (2.1 x 150 mm, 5.0 µm)
Mobile Phase A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acidA: Water with ammonium acetate B: Acetonitrile
Gradient Gradient elutionIsocratic or gradient elution
Flow Rate 0.3 mL/min0.6 mL/min
Injection Volume 5 µL5 µL
Column Temperature 40 °CAmbient
Detection MS/MS (ESI+)PDA/UV-Vis at λmax of this compound (approx. 510 nm)
Quantitative Data Presentation

The following table summarizes representative quantitative data for the analysis of this compound and other disperse dyes using LC-MS/MS and a conventional HPLC-PDA system.

ParameterLC-MS/MS (for this compound)Conventional HPLC-PDA (Representative for Disperse Dyes)
Linearity (r²) >0.993>0.99
Limit of Detection (LOD) 0.02 – 1.35 ng/mL~0.7 mg/L
Limit of Quantification (LOQ) 0.06 – 4.09 ng/mLNot specified
Recovery 81.8% to 114.1%91% to 110%
Repeatability (%RSD) 1.2% to 16.3%<5%
Matrix Effect Strong matrix effect observed (31.0% ~ 50.9%)Dependent on sample matrix

Data for LC-MS/MS is from a study including this compound.[3] Data for Conventional HPLC-PDA is representative for disperse dyes based on the DIN 54231 method.[1][2]

Alternative Analytical Methods

While HPLC is the gold standard, other techniques can be employed for the purity assessment of this compound, each with its own advantages and limitations.

Thin-Layer Chromatography (TLC)

TLC is a cost-effective and rapid method suitable for qualitative and semi-quantitative analysis. It is often used for screening and to monitor the progress of reactions.

Experimental Protocol: TLC Method

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase (Eluent): A mixture of toluene and acetone (e.g., 9:1 v/v) can be effective for separating azo dyes. The composition may need optimization.

  • Sample Application: Dissolve the this compound sample in a suitable solvent (e.g., methanol) and spot a small volume onto the TLC plate baseline.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase vapor and allow the solvent front to ascend near the top of the plate.

  • Visualization: Visualize the separated spots under UV light (254 nm and 366 nm) and by eye if the spots are colored. The purity can be estimated by comparing the intensity of the main spot to any impurity spots. The retention factor (Rf) value is calculated for each spot.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid technique for the quantitative analysis of a known chromophore in a pure solution. For this compound, which has a distinct color, this method can be used for a quick purity check, assuming impurities do not absorb at the same wavelength. A study has determined the limit of detection and quantification for Disperse Red 1 in aqueous media, which can serve as a reference for the closely related this compound.

Experimental Protocol: UV-Vis Spectrophotometry Method

  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Solvent: A suitable solvent that dissolves this compound and does not absorb in the visible region (e.g., methanol or ethanol).

  • Procedure:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which for this compound is around 510 nm.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Prepare a solution of the this compound sample of known weight in a known volume of solvent.

    • Measure the absorbance of the sample solution at the λmax.

    • Determine the concentration of the sample from the calibration curve and calculate the purity.

Performance Comparison of Analytical Methods

FeatureHPLCTLCUV-Vis Spectrophotometry
Quantitative Capability Excellent (High accuracy and precision)Semi-quantitative to qualitativeGood (for pure substances)
Selectivity/Specificity High (separates complex mixtures)Moderate (can be improved with 2D TLC)Low (interference from absorbing impurities)
Sensitivity High (ng/mL to pg/mL)Moderate (µg to ng)Moderate (µg/mL)
Analysis Time per Sample 15-30 minutes30-60 minutes< 5 minutes
Cost per Analysis HighLowLow
Throughput High (with autosampler)High (multiple samples on one plate)High
Regulatory Acceptance Widely acceptedAccepted for specific tests (e.g., limit tests)Accepted for assays of pure substances

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound purity.

This compound Purity Analysis Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing & Reporting start Start: Receive this compound Sample weigh_sample Accurately Weigh Sample start->weigh_sample prepare_standards Prepare Standard Solutions dissolve_sample Dissolve in Appropriate Solvent weigh_sample->dissolve_sample filter_sample Filter Sample Solution dissolve_sample->filter_sample uv_vis UV-Vis Analysis dissolve_sample->uv_vis Measure Absorbance hplc HPLC Analysis filter_sample->hplc Inject into HPLC tlc TLC Analysis filter_sample->tlc Spot on TLC Plate prepare_standards->hplc prepare_standards->tlc prepare_standards->uv_vis process_data Process Chromatograms/Spectra hplc->process_data tlc->process_data uv_vis->process_data calculate_purity Calculate Purity (%) process_data->calculate_purity report Generate Certificate of Analysis calculate_purity->report

Caption: Workflow for the quantitative purity analysis of this compound.

Conclusion

For the definitive quantitative analysis of this compound purity, HPLC is the most robust and reliable method, providing high accuracy, precision, and the ability to separate and quantify impurities. For rapid screening, in-process control, or when resources are limited, TLC offers a valuable qualitative and semi-quantitative alternative. UV-Vis spectrophotometry is a fast and simple method for a quick purity check of a known substance, provided that there are no interfering impurities that absorb at the same wavelength. The choice of method should be guided by the specific analytical needs, regulatory requirements, and available instrumentation.

References

A Comparative Analysis of Disperse Red 17 and Nile Red for Microplastic Staining: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two fluorescent dyes for the identification and quantification of microplastics reveals significant differences in performance, stability, and applicability. While Nile Red is a widely established and versatile stain, Disperse Red dyes, including Disperse Red 17, present a more robust and stable alternative for specific laboratory applications.

This guide provides a comprehensive comparison of this compound and Nile Red for staining microplastics, aimed at researchers, scientists, and drug development professionals. The following sections detail the performance characteristics of each dye, supported by experimental data, and provide established protocols for their use.

Performance Comparison

Nile Red has emerged as a popular, cost-effective, and rapid method for detecting microplastics in environmental samples. Its solvatochromic properties, where the fluorescence emission spectrum shifts depending on the polarity of the surrounding environment, allow for the potential differentiation of polymer types.[1] However, the stability of its fluorescence and its affinity for natural organic matter can present challenges.

Disperse dyes, a class of non-ionic dyes with low water solubility, are traditionally used for dyeing synthetic fibers such as polyester. Recent research has demonstrated their utility in staining microplastics for laboratory-based studies, offering superior fluorescence stability compared to Nile Red.[2] While specific data for this compound in microplastic analysis is limited, studies on commercially available fluorescent disperse dyes provide a strong proxy for its performance.

Quantitative Data Summary

The following tables summarize the key performance indicators for Nile Red and a representative Disperse Red dye based on available experimental data.

ParameterNile RedDisperse Red (representative)Data Source
Staining Efficiency High for a broad range of polymers.High for a variety of polymers including PS, HDPE, PET, PVC, PAN, LDPE, and PP.[2][3]
Fluorescence Stability Less stable; fluorescence intensity can decrease significantly over time and with exposure to certain chemicals.More stable; maintains fluorescence intensity for longer periods (e.g., 72 hours) and is more robust to chemical digestion (4 M KOH) and mineral oil exposure.[2]
Cost Inexpensive.Approximately half the cost of Nile Red for preparing stained microplastics.
Protocol Complexity Relatively simple, typically involving incubation at room temperature.Requires a heat-mediated protocol for stable incorporation into the polymer.
Polymer TypeNile Red Fluorescence StabilityDisperse Red Fluorescence StabilityData Source
Polystyrene (PS)Less StableMore Stable
High-Density Polyethylene (HDPE)Less StableMore Stable
Polyethylene Terephthalate (PET)Less StableMore Stable
Polyvinyl Chloride (PVC)Less StableMore Stable
Polyacrylonitrile (PAN)Less StableMore Stable
Low-Density Polyethylene (LDPE)More StableLess Stable
Polypropylene (PP)More StableLess Stable

Experimental Protocols

Detailed methodologies for staining microplastics with Nile Red and a representative Disperse Red dye are provided below.

Nile Red Staining Protocol

This protocol is adapted from various studies and is a widely used method for staining microplastics in environmental samples.

Materials:

  • Nile Red stock solution (e.g., 1 mg/mL in acetone or other suitable solvent)

  • Working solution (e.g., 10 µg/mL in the chosen solvent)

  • Microplastic samples

  • Glass petri dish or other suitable container

  • Fluorescence microscope with appropriate filters

Procedure:

  • Prepare the Nile Red working solution by diluting the stock solution to the desired concentration.

  • Place the microplastic samples in a glass petri dish.

  • Add a sufficient volume of the Nile Red working solution to fully immerse the samples.

  • Incubate the samples in the dark at room temperature for a specified period (e.g., 30-60 minutes).

  • After incubation, remove the staining solution.

  • Wash the samples with the solvent used for the working solution and then with distilled water to remove excess dye.

  • Allow the samples to dry completely.

  • Observe the stained microplastics under a fluorescence microscope using appropriate excitation and emission wavelengths. For Nile Red, excitation is often in the blue or green region of the spectrum (e.g., 450-500 nm), with emission observed in the yellow-gold to red region (e.g., >528 nm).

Disperse Red (Heat-Mediated) Staining Protocol

This protocol, based on the work of Karakolis et al. (2019), facilitates the stable incorporation of disperse dyes into the polymer matrix.

Materials:

  • Disperse Red dye (e.g., commercially available products like iDye Poly Red)

  • Microplastic samples

  • Distilled water

  • Beaker or other heat-resistant container

  • Hot plate or water bath

  • Forceps

  • Fluorescence microscope with appropriate filters

Procedure:

  • Prepare a dye bath by dissolving the Disperse Red dye in distilled water according to the manufacturer's instructions or experimental optimization.

  • Add the microplastic samples to the dye bath.

  • Heat the dye bath to a temperature suitable for the specific polymer being stained, typically near its glass transition temperature, for a set duration (e.g., 1-2 hours). This facilitates the diffusion of the dye into the polymer.

  • After heating, allow the dye bath to cool down.

  • Using forceps, remove the stained microplastics from the dye bath.

  • Rinse the stained microplastics thoroughly with distilled water to remove any unbound dye.

  • Allow the samples to dry completely.

  • Observe the stained microplastics under a fluorescence microscope. The excitation and emission wavelengths will depend on the specific Disperse Red dye used.

Visualization of Workflows

Staining_Workflows Microplastic Staining Experimental Workflows cluster_nile_red Nile Red Staining cluster_disperse_red Disperse Red Staining NR_Start Start NR_Prepare Prepare Nile Red Working Solution NR_Start->NR_Prepare NR_Incubate Incubate Samples (Room Temperature) NR_Prepare->NR_Incubate NR_Wash Wash and Dry NR_Incubate->NR_Wash NR_Observe Fluorescence Microscopy NR_Wash->NR_Observe NR_End End NR_Observe->NR_End DR_Start Start DR_Prepare Prepare Disperse Red Dye Bath DR_Start->DR_Prepare DR_Heat Heat-Mediated Dyeing DR_Prepare->DR_Heat DR_Wash Wash and Dry DR_Heat->DR_Wash DR_Observe Fluorescence Microscopy DR_Wash->DR_Observe DR_End End DR_Observe->DR_End

Caption: Experimental workflows for Nile Red and Disperse Red microplastic staining.

Logical Relationship of Dye Properties and Application

Dye_Properties_Application Dye Properties and Their Impact on Microplastic Staining Application cluster_nile_red Nile Red cluster_disperse_red Disperse Red Stain Microplastic Staining Method NR_Props Solvatochromic Fluorescence Lower Photostability Stain->NR_Props Characterized by DR_Props High Photostability Heat-Mediated Incorporation Stain->DR_Props Characterized by NR_App Rapid Screening Polymer Differentiation (Potential) Field Studies NR_Props->NR_App Leads to DR_App Long-Term Tracking Laboratory Experiments Harsh Chemical Environments DR_Props->DR_App Leads to

Caption: Relationship between dye properties and their suitability for different microplastic analysis applications.

Conclusion

The choice between this compound (and other disperse dyes) and Nile Red for microplastic staining depends heavily on the specific research application. Nile Red remains a valuable tool for rapid screening and potential polymer identification due to its ease of use and solvatochromic properties. However, for laboratory-based studies requiring high fluorescence stability, long-term tracking of particles, or resistance to harsh chemical treatments, the heat-mediated application of Disperse Red dyes offers a more robust and cost-effective solution. Researchers should carefully consider the experimental requirements to select the most appropriate staining method for reliable and accurate microplastic analysis.

References

Ecotoxicity of Disperse Red 17 and Its Analogues: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the ecotoxicological profiles of the azo dye Disperse Red 17 and its structural analogues reveals significant differences in their aquatic toxicity. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of their environmental impact.

This compound, a monoazo dye, and its analogues are widely used in the textile industry for coloring synthetic fibers. Due to their low water solubility, these dyes can persist in aquatic environments, posing a potential risk to aquatic organisms. This comparison focuses on the acute and chronic toxicity data available for this compound and several of its structural analogues, including Disperse Red 1, Disperse Red 13, Disperse Red 73, Disperse Blue 79, and Disperse Orange 25.

Comparative Ecotoxicity Data

The ecotoxicity of these dyes varies considerably, influenced by minor structural modifications. The following table summarizes the available quantitative data from studies on various aquatic organisms. It is important to note that specific aquatic toxicity data for this compound is limited in publicly available literature. The data presented here for this compound is based on a screening assessment where it was used as a structural analogue.

DyeTest OrganismEndpointDurationTest TypeResult (mg/L)Reference
This compound ----Data not readily available in cited literature-
Disperse Red 1Daphnia similisEC5048hAcute0.127[1]
Disperse Red 13Daphnia similisEC5048hAcute0.019[1]
Disperse Red 73Danio rerio (Zebrafish)-96h-Biochemical alterations at environmentally realistic concentrations[2]
Disperse Blue 79Daphnia magnaEC5048hAcute4.5[3]
Danio rerio (Zebrafish)LC5096hAcute17 - 340[3]
Disperse Orange 25MammalLD50-Oral>10,000

Note: The absence of specific LC50/EC50 values for Disperse Red 73 in the provided reference indicates that the study focused on sublethal effects rather than mortality. The LD50 value for Disperse Orange 25 is for oral toxicity in mammals and is not an aquatic toxicity value, but is included for a broader toxicological context.

Experimental Protocols

The ecotoxicity data presented in this guide are primarily derived from standardized test protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of data across different studies and substances.

Daphnia sp. Acute Immobilisation Test (OECD 202)

This test assesses the acute toxicity of a substance to daphnids (Daphnia magna or other suitable species).

  • Principle: Young daphnids, less than 24 hours old, are exposed to a range of concentrations of the test substance for 48 hours.

  • Procedure:

    • A geometric series of at least five test concentrations and a control are prepared.

    • At least 20 daphnids, divided into four replicates of five, are used for each concentration and the control.

    • The daphnids are exposed in the test solutions for 48 hours under controlled temperature (20 ± 2 °C) and light conditions (16h light/8h dark photoperiod).

    • Immobilisation, defined as the inability to swim within 15 seconds after gentle agitation, is observed at 24 and 48 hours.

  • Endpoint: The primary endpoint is the 48-hour EC50, which is the concentration of the substance that causes immobilisation in 50% of the daphnids.

cluster_setup Test Setup cluster_exposure Exposure Phase (48h) cluster_observation Observation & Data Collection cluster_analysis Data Analysis prep Prepare Test Solutions (Geometric Series + Control) expose Introduce Daphnids to Test Solutions (20/concentration) prep->expose daphnids Select Neonates (<24h old) daphnids->expose conditions Maintain Controlled Conditions (20°C, 16:8 L:D) expose->conditions obs24 Observe Immobilisation at 24h expose->obs24 obs48 Observe Immobilisation at 48h obs24->obs48 calc Calculate 48h EC50 obs48->calc

Caption: Workflow for the OECD 202 Daphnia sp. Acute Immobilisation Test.

Fish, Acute Toxicity Test (OECD 203)

This test evaluates the acute lethal toxicity of a substance to fish.

  • Principle: Fish of a recommended species are exposed to the test substance for a 96-hour period.

  • Procedure:

    • At least five concentrations of the test substance in a geometric series and a control are prepared.

    • A minimum of seven fish are used for each test concentration and the control.

    • The fish are exposed in the test solutions, which are maintained under controlled conditions of temperature, light, and dissolved oxygen.

    • Mortality and other signs of toxicity are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The main endpoint is the 96-hour LC50, the concentration of the substance that is lethal to 50% of the test fish.

acclimation Acclimation of Test Fish exposure Exposure of Fish (96h) acclimation->exposure prep_solutions Preparation of Test Concentrations prep_solutions->exposure observations Record Mortalities at 24, 48, 72, 96h exposure->observations analysis Calculate 96h LC50 observations->analysis

Caption: Workflow for the OECD 203 Fish, Acute Toxicity Test.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical substances.

  • Principle: The test uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and will not grow on a histidine-free medium. A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.

  • Procedure:

    • The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). The S9 mix is used to simulate mammalian metabolism, as some substances only become mutagenic after being metabolized.

    • The bacteria are plated on a minimal agar medium containing a trace amount of histidine to allow for a few cell divisions, during which mutations can occur.

    • The plates are incubated for 48-72 hours.

  • Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies compared to the negative control.

start Start strain Select Salmonella Tester Strains start->strain prepare Prepare Test Substance with and without S9 mix strain->prepare expose Expose Bacteria to Test Substance prepare->expose plate Plate on Histidine-limited agar expose->plate incubate Incubate for 48-72h plate->incubate count Count Revertant Colonies incubate->count evaluate Evaluate Mutagenic Potential count->evaluate end End evaluate->end

Caption: Workflow for the Ames Test for Mutagenicity.

Signaling Pathways and Logical Relationships

The toxicity of azo dyes is often linked to their metabolism. The reductive cleavage of the azo bond can lead to the formation of aromatic amines, which may be more toxic and potentially carcinogenic than the parent dye molecule. This metabolic activation is a critical pathway in the manifestation of their toxic effects.

AzoDye Azo Dye Metabolism Reductive Cleavage (e.g., by azoreductases) AzoDye->Metabolism AromaticAmines Aromatic Amines Metabolism->AromaticAmines Toxicity Toxic Effects (e.g., Mutagenicity, Carcinogenicity) AromaticAmines->Toxicity

Caption: Metabolic activation pathway of azo dyes leading to toxicity.

References

A Comparative Performance Analysis of Disperse Red 17 in Textile Dye Mixes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of C.I. Disperse Red 17 against a selection of alternative red disperse dyes commonly used in the textile industry. The following data, compiled from various industry sources, is intended to assist researchers and scientists in selecting the appropriate dye for their specific applications, considering key performance indicators such as fastness to light, washing, and heat.

Quantitative Performance Data

The following tables summarize the fastness properties of this compound and its alternatives when applied to polyester, a common synthetic fiber for disperse dyes. Fastness is graded on a scale of 1 to 5 for washing, rubbing, and sublimation, with 5 representing the best performance. Light fastness is rated on a scale of 1 to 8, with 8 indicating the highest resistance to fading.

Table 1: Fastness Properties of C.I. This compound

Fastness PropertyTest StandardRating
Light FastnessISO 105-B024
Washing Fastness (Color Change)ISO 105-C064-5
Washing Fastness (Staining)ISO 105-C065
Perspiration Fastness (Staining)ISO 105-E045
Ironing/Sublimation FastnessISO 105-P014-5

Table 2: Comparative Fastness Properties of Alternative Red Disperse Dyes on Polyester

C.I. NameLight Fastness (1-8)Wash Fastness (Color Change) (1-5)Sublimation Fastness (Staining) (1-5)Rubbing Fastness (Dry) (1-5)Rubbing Fastness (Wet) (1-5)
Disperse Red 14-554--
Disperse Red 605-643-443-4
Disperse Red 735-654--
Disperse Red 826-74-5444
Disperse Red 866-74-544-54
Disperse Red 1677-855--

Experimental Protocols

The performance data presented in this guide is based on standardized testing methodologies to ensure comparability and reproducibility. The following are detailed protocols for the key experiments cited.

Light Fastness (ISO 105-B02)

This test evaluates the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight (D65) using a xenon arc lamp.[1][2][3][4][5]

  • Apparatus: Xenon arc lamp apparatus, lightfastness standards (Blue Wool Scale), grey scale for assessing color change.

  • Procedure:

    • A specimen of the dyed textile is mounted on a sample holder alongside a set of Blue Wool standards (rated 1-8).

    • The samples and standards are exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity.

    • The exposure is continued until a specified amount of fading has occurred on the test specimen or the standards.

    • The light fastness of the specimen is assessed by comparing the change in its color with that of the Blue Wool standards. The rating is the number of the Blue Wool standard that shows a similar degree of fading.

Wash Fastness (AATCC Test Method 61 / ISO 105-C06)

This test is designed to determine the resistance of the color of textiles to domestic or commercial laundering procedures. It simulates the effect of five home launderings in a single accelerated test.

  • Apparatus: A suitable washing machine (e.g., Launder-Ometer), stainless steel canisters, stainless steel balls (for mechanical action), multifiber adjacent fabric, grey scale for assessing color change and staining.

  • Procedure:

    • A specimen of the dyed fabric is stitched to a multifiber test fabric.

    • The composite specimen is placed in a stainless steel container with a specified detergent solution and stainless steel balls.

    • The container is then agitated in the laundering apparatus at a specified temperature and for a set duration (typically 45 minutes).

    • After washing, the sample is rinsed and dried.

    • The change in color of the dyed specimen is evaluated using the Gray Scale for Color Change, and the staining on each fiber of the multifiber fabric is assessed using the Gray Scale for Staining.

Sublimation Fastness (ISO 105-P01 / AATCC Test Method 117)

This test assesses the resistance of the color of textiles to sublimation, which is the tendency of some dyes to vaporize when heated and then deposit on adjacent materials.

  • Apparatus: A heat press or a suitable heating device capable of maintaining a constant temperature, undyed polyester fabric, grey scale for assessing staining.

  • Procedure:

    • A specimen of the dyed textile is placed between two pieces of undyed polyester fabric.

    • The composite sample is placed in the heating device and subjected to a specified temperature (e.g., 150°C, 180°C, or 210°C) and pressure for a set time (e.g., 30 seconds).

    • After heating, the sample is removed and allowed to cool.

    • The degree of staining on the undyed polyester fabrics is assessed using the grey scale for staining.

Crocking (Rubbing) Fastness (ISO 105-X12)

This test measures the transfer of color from the surface of a colored textile to other surfaces by rubbing.

  • Apparatus: Crockmeter, standard white cotton rubbing cloth, grey scale for assessing staining.

  • Procedure:

    • A specimen of the dyed textile is mounted on the base of the crockmeter.

    • A dry, standard white cotton cloth is mounted on the rubbing finger of the crockmeter.

    • The rubbing finger is moved back and forth across the test specimen for a specified number of cycles (typically 10) with a constant downward force.

    • The amount of color transferred to the white rubbing cloth is assessed using the grey scale for staining.

    • The procedure is repeated with a wet rubbing cloth.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comparative performance evaluation of disperse dyes.

Dye_Performance_Workflow cluster_prep 1. Preparation cluster_testing 2. Fastness Testing cluster_analysis 3. Data Analysis & Comparison Dye_Selection Select Dyes: This compound & Alternatives Fabric_Prep Prepare Polyester Fabric Swatches Dye_Selection->Fabric_Prep Dyeing Dye Fabric Swatches (Standardized Procedure) Fabric_Prep->Dyeing Light_Fastness Light Fastness (ISO 105-B02) Dyeing->Light_Fastness Wash_Fastness Wash Fastness (AATCC 61) Dyeing->Wash_Fastness Sublimation_Fastness Sublimation Fastness (ISO 105-P01) Dyeing->Sublimation_Fastness Crocking_Fastness Crocking Fastness (ISO 105-X12) Dyeing->Crocking_Fastness Assess_Fading Assess Color Change (Grey Scale for Color Change) Light_Fastness->Assess_Fading Wash_Fastness->Assess_Fading Assess_Staining Assess Staining (Grey Scale for Staining) Wash_Fastness->Assess_Staining Sublimation_Fastness->Assess_Staining Crocking_Fastness->Assess_Staining Data_Table Tabulate Performance Data Assess_Fading->Data_Table Assess_Staining->Data_Table Comparison Comparative Analysis Data_Table->Comparison

Caption: Workflow for Comparative Performance Evaluation of Disperse Dyes.

References

Safety Operating Guide

Navigating the Safe Disposal of Disperse Red 17 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a cornerstone of operational safety and environmental responsibility. Disperse Red 17, a red dye, requires specific procedures to ensure its safe management from use to final disposal. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with standard laboratory safety protocols.

Immediate Safety and Handling

Before beginning any procedure that involves this compound, it is crucial to be familiar with its hazard profile and to use the appropriate personal protective equipment (PPE).

Hazard Profile

Hazard ClassificationDescriptionGHS Precautionary Statement
Acute Toxicity (Oral)Harmful if swallowed.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]
Skin SensitizationMay cause an allergic skin reaction.P280: Wear protective gloves.

Required Personal Protective Equipment (PPE)

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) are mandatory. Gloves should be inspected before use and disposed of as contaminated waste after.

  • Eye/Face Protection: Safety glasses with side-shields or chemical goggles must be worn.

  • Skin and Body Protection: A lab coat or other impervious clothing is required to prevent skin contact.

Step-by-Step Disposal Procedure for this compound Waste

The primary route for the final disposal of this compound is through an industrial combustion plant.[1] Under no circumstances should this chemical be discharged into sewer systems or general trash. All materials contaminated with this compound must be treated as hazardous waste.

1. Waste Segregation at the Point of Generation

  • Solid Waste:

    • Place all disposables contaminated with this compound, such as gloves, weighing paper, and pipette tips, into a designated, clearly labeled hazardous waste container.[2][3]

    • This container should be a sturdy, leak-proof plastic pail or drum with a secure lid.[4]

  • Liquid Waste:

    • Collect all aqueous solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless compatibility has been verified.

  • Unused Product:

    • Any remaining, unused this compound powder should be disposed of in its original container, if possible, or in a sealed, labeled container as hazardous waste.

2. Decontamination of Laboratory Equipment

  • Reusable Glassware and Equipment:

    • Thoroughly rinse all contaminated reusable items, such as beakers and spatulas, with a suitable solvent (e.g., ethanol or acetone) in a fume hood.

    • Collect the initial rinsate as hazardous liquid waste.

    • After the initial solvent rinse, wash the equipment with soap and water. This subsequent rinse water can typically be disposed of down the drain, but consult your institution's specific guidelines.

3. Packaging and Labeling of Waste

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Harmful if Swallowed")

    • The date the waste was first added to the container.

    • The laboratory or department information.

4. Storage and Collection

  • Store sealed hazardous waste containers in a designated satellite accumulation area within the laboratory.

  • This area should be away from general traffic and incompatible materials.

  • Arrange for waste collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

1. Evacuate and Secure the Area:

  • Alert personnel in the immediate vicinity and restrict access to the spill area.

2. Assess the Spill:

  • Determine the extent of the spill and if you have the appropriate training and materials to clean it up safely. For large or unmanageable spills, contact your institution's EHS department immediately.

3. Spill Cleanup (Dry Powder):

  • Ensure the area is well-ventilated, preferably within a fume hood.
  • Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.
  • Carefully sweep the mixture into a designated hazardous waste container. Avoid creating dust.
  • Wash the spill area thoroughly with soap and water, collecting the contaminated water for disposal as hazardous waste.
  • All materials used for cleanup (e.g., contaminated gloves, wipes, absorbent) must be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

G start Waste Generation (this compound) segregate Segregate Waste (Solid, Liquid, Unused Product) start->segregate decontaminate Decontaminate Reusable Equipment start->decontaminate spill Spill Occurs start->spill package_label Package and Label Waste Containers segregate->package_label decontaminate->package_label storage Store in Satellite Accumulation Area package_label->storage collection Arrange for EHS/Contractor Collection storage->collection disposal Final Disposal (Industrial Combustion Plant) collection->disposal spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup spill_cleanup->package_label

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Disperse Red 17

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Disperse Red 17. The following procedural guidance is designed to ensure the safe management of this substance in a laboratory setting, aligning with best practices for chemical safety and environmental responsibility.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure and ensure the safety of laboratory personnel when handling this compound. The following table summarizes the recommended PPE.

PPE CategorySpecification
Eye Protection ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement. Chemical safety goggles are recommended, especially when there is a risk of splashing or dust generation. A face shield should be used in conjunction with goggles for maximum protection during procedures with a high splash potential.
Hand Protection Chemical-resistant gloves are mandatory. While specific breakthrough time data for this compound is not readily available, general guidance for azo dyes suggests the use of nitrile or butyl rubber gloves. It is crucial to inspect gloves for any signs of degradation or perforation before and during use. Gloves should be changed immediately if contamination is suspected.
Body Protection A standard laboratory coat should be worn to protect against skin contact. For procedures with a higher risk of significant exposure, a chemically resistant apron or coveralls should be considered.
Respiratory Protection Respiratory protection is generally not required when handling small quantities in a well-ventilated area. However, if dust is generated or if working in an area with inadequate ventilation, a NIOSH-approved N95 or higher particulate respirator should be used. For higher concentrations or the potential for aerosol generation, a respirator with an organic vapor cartridge may be necessary.

Operational Plan

A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.

Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Spill Control cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handling_weigh Weigh Solid in a Fume Hood or Vented Enclosure prep_area->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_use Perform Experimental Procedure handling_dissolve->handling_use cleanup_decon Decontaminate Surfaces with Soap and Water handling_use->cleanup_decon cleanup_spill Manage Spills with Absorbent Material handling_use->cleanup_spill disposal_waste Collect Waste in Labeled, Sealed Containers cleanup_decon->disposal_waste cleanup_spill->disposal_waste disposal_sds Consult SDS and Institutional Guidelines disposal_waste->disposal_sds disposal_facility Dispose Through a Licensed Hazardous Waste Facility disposal_sds->disposal_facility

Handling and Disposal Workflow
Step-by-Step Guidance:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.[1]

    • Ensure all necessary PPE is available and in good condition.

    • Prepare a designated work area, preferably within a chemical fume hood or a well-ventilated space, to minimize inhalation exposure.[1]

  • Handling:

    • When weighing the solid powder, do so in a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.

    • Avoid creating dust during handling.

    • If dissolving the compound, add it slowly to the solvent to prevent splashing.

    • Keep containers tightly closed when not in use.

  • Decontamination and Spill Control:

    • In case of a spill, avoid generating dust.

    • For small spills, gently sweep up the solid material using a dustpan and brush or a HEPA-filtered vacuum.

    • Place the collected material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with soap and water.

    • For large spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and comply with regulations.

Waste Categorization:

This compound, as an azo dye, and any materials contaminated with it, should be considered hazardous waste. While a specific EPA waste code is not assigned to this compound itself, waste from the production of dyes and pigments may be classified under the K181 waste code if it contains certain hazardous constituents.[2][3] It is essential to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream identification and labeling.

Disposal Procedure:

  • Segregation: Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE, in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area until it is collected for disposal.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company. The recommended method of disposal for this type of chemical is incineration at a permitted industrial combustion plant.[1] Do not dispose of this compound down the drain or in the regular trash.

Quantitative Data

Specific occupational exposure limits (OELs) such as OSHA PELs, ACGIH TLVs, or NIOSH RELs have not been established for this compound. Similarly, specific glove breakthrough time data for this compound is not available in the reviewed literature. In the absence of substance-specific data, a conservative approach should be taken, adhering to the general safety precautions for handling azo dyes and minimizing all potential routes of exposure. Regular consultation with your institution's safety officer is recommended to ensure compliance with the most current safety standards.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.